Product packaging for For-Met-Leu-AMC(Cat. No.:CAS No. 1429788-64-6)

For-Met-Leu-AMC

Cat. No.: B1447234
CAS No.: 1429788-64-6
M. Wt: 447.5 g/mol
InChI Key: VCLRMRNGBMXRLZ-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

For-Met-Leu-AMC is a useful research compound. Its molecular formula is C22H29N3O5S and its molecular weight is 447.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N3O5S B1447234 For-Met-Leu-AMC CAS No. 1429788-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-13(2)9-18(25-21(28)17(23-12-26)7-8-31-4)22(29)24-15-5-6-16-14(3)10-20(27)30-19(16)11-15/h5-6,10-13,17-18H,7-9H2,1-4H3,(H,23,26)(H,24,29)(H,25,28)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLRMRNGBMXRLZ-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enzymatic Target of For-Met-Leu-AMC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Proteolytic Targets and Assay Methodologies for the Fluorogenic Substrate N-Formyl-Methionyl-Leucyl-7-Amino-4-Methylcoumarin

Introduction

The synthetic peptide N-Formyl-Methionyl-Leucyl-7-Amino-4-Methylcoumarin (For-Met-Leu-AMC) is a fluorogenic substrate primarily utilized in the study of inflammatory and immune responses. Its core function lies in the detection and quantification of proteolytic activity, particularly from enzymes released during these processes. This technical guide provides an in-depth analysis of the enzymatic targets of this compound, detailed experimental protocols for its use, and an exploration of the associated signaling pathways.

The "For-Met-Leu" portion of the molecule mimics N-formylated peptides, which are potent chemoattractants for phagocytic leukocytes, such as neutrophils. These formylated peptides are typically of bacterial or mitochondrial origin, acting as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), respectively. They bind to and activate Formyl Peptide Receptors (FPRs) on the surface of immune cells, triggering a cascade of intracellular signaling events.

A key consequence of FPR activation in neutrophils is degranulation—the release of a variety of potent proteolytic enzymes stored in intracellular granules. It is these enzymes that are the primary enzymatic targets of this compound. The 7-amino-4-methylcoumarin (AMC) moiety is a fluorescent reporter group that is quenched when conjugated to the peptide. Upon proteolytic cleavage of the amide bond between the peptide and AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence. This fluorescence can be measured to determine the rate of enzymatic activity.

Primary Enzymatic Targets

While this compound can be cleaved by a range of proteases, its principal targets in a biological context are the serine proteases released by activated neutrophils. The most prominent of these are:

  • Neutrophil Elastase (NE): A powerful serine protease with broad substrate specificity, known to degrade a wide variety of extracellular matrix proteins.

  • Cathepsin G (CG): Another serine protease released from neutrophil azurophilic granules, which contributes to the inflammatory response.

The substrate specificity of these enzymes, while broad, includes a preference for hydrophobic amino acid residues, making the "Met-Leu" sequence in this compound a suitable cleavage site.

Signaling Pathway: Formyl Peptide Receptor 1 (FPR1) Activation

The biological context for the release of the enzymatic targets of this compound is the activation of Formyl Peptide Receptor 1 (FPR1) by N-formylated peptides. The binding of a ligand like For-Met-Leu-Phe (a close analog of the peptide portion of this compound) to FPR1, a G protein-coupled receptor, initiates a signaling cascade that leads to neutrophil activation and degranulation.

FPR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm fMLP For-Met-Leu-Phe FPR1 FPR1 fMLP->FPR1 Binding G_protein Gαβγ FPR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Degranulation Degranulation (Protease Release) PKC->Degranulation Ca_release->Degranulation MAPK MAPK Pathway PI3K->MAPK Activates MAPK->Degranulation Chemotaxis Chemotaxis MAPK->Chemotaxis

FPR1 signaling cascade leading to neutrophil degranulation.

Quantitative Data

While specific kinetic parameters for the cleavage of this compound by neutrophil elastase and cathepsin G are not widely published, data from similar fluorogenic substrates provide an indication of the expected enzymatic efficiency. The following table summarizes representative kinetic data for these enzymes with alternative fluorogenic substrates.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Neutrophil Elastase MeO-Suc-Ala-Ala-Pro-Val-AMC150-25010-20~5 x 10⁴ - 1 x 10⁵
Cathepsin G Suc-Ala-Ala-Pro-Phe-AMC50-1505-15~5 x 10⁴ - 2 x 10⁵

Experimental Protocols

General Protease Activity Assay using this compound

This protocol provides a general framework for measuring the activity of proteases, such as those in neutrophil lysates or secretions, using this compound.

Materials:

  • This compound substrate

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

  • Enzyme source (e.g., purified neutrophil elastase, neutrophil lysate, or cell culture supernatant)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 100 µM).

  • Enzyme Preparation: Prepare the enzyme sample in Assay Buffer. The optimal concentration will depend on the activity of the enzyme and should be determined empirically.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Enzyme sample (e.g., 50 µL)

    • Assay Buffer to a final volume of 100 µL per well (before adding substrate).

  • Initiation of Reaction: Add the this compound working solution to each well to initiate the reaction (e.g., add 100 µL of 2X substrate solution to 100 µL of enzyme solution for a final volume of 200 µL).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence in the microplate reader in kinetic mode at 37°C. Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 15-60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • Determine the initial rate of the reaction (V₀) from the linear portion of the curve.

    • To quantify the amount of cleaved substrate, a standard curve of free AMC should be generated.

Assay_Workflow A Prepare Reagents (Substrate, Buffer, Enzyme) B Add Enzyme and Buffer to 96-well Plate A->B C Initiate Reaction with This compound B->C D Measure Fluorescence (Kinetic Read) C->D E Data Analysis (Calculate Rate) D->E

A typical workflow for a protease assay using this compound.

Conclusion

This compound is a valuable tool for researchers in immunology and drug development, serving as a sensitive substrate for the detection of proteases released from activated neutrophils, primarily neutrophil elastase and cathepsin G. Understanding the underlying biology of Formyl Peptide Receptor signaling, which triggers the release of these enzymes, is crucial for the interpretation of data obtained using this substrate. The provided protocols and background information offer a solid foundation for the effective application of this compound in the study of inflammatory and proteolytic processes.

For-Met-Leu-AMC Substrate Specificity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate N-Formyl-Methionyl-Leucyl-Phenylalanyl-7-Amino-4-methylcoumarin (For-Met-Leu-AMC). It details its core principles, enzymatic specificity, relevant signaling pathways, and detailed protocols for its application in research and drug discovery.

Introduction to this compound

N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP or fMLF) is a potent bacterial- and mitochondrial-derived chemoattractant that activates neutrophils and other phagocytic cells via the formyl peptide receptor (FPR). The synthetic substrate, this compound, couples this tripeptide to the fluorophore 7-amino-4-methylcoumarin (AMC). Cleavage of the amide bond between the phenylalanine residue and the AMC moiety by a protease results in a significant increase in fluorescence, providing a sensitive method for measuring proteolytic activity. This substrate is a valuable tool for identifying and characterizing proteases involved in inflammatory and immune responses.

Enzymatic Specificity

While specific kinetic data (Km and kcat) for the cleavage of this compound is not extensively reported in publicly available literature, the substrate's structural characteristics strongly suggest its hydrolysis by chymotrypsin-like serine proteases. The P1 position, occupied by phenylalanine, is a canonical recognition site for this class of enzymes. The primary candidates for the physiological hydrolysis of this compound are the neutrophil serine proteases, particularly Cathepsin G (CG) and Neutrophil Elastase (NE) .

  • Cathepsin G (CG): This protease, stored in the azurophilic granules of neutrophils, exhibits a strong chymotrypsin-like specificity, preferentially cleaving after bulky hydrophobic residues such as phenylalanine, tyrosine, and leucine.[1] Cathepsin G is known to modulate inflammatory responses and can process various signaling molecules.[2][3] It has been shown to regulate the release of natural FPR agonists from neutrophils, indicating a direct role in the fMLP signaling axis.[2]

  • Neutrophil Elastase (NE): While its primary specificity is for smaller aliphatic residues like valine and alanine, NE also possesses broader substrate specificity and can cleave after leucine. Given the presence of leucine at the P2 position of this compound, NE remains a potential, albeit likely less efficient, candidate for its cleavage.

Quantitative Data for Related Substrates

To provide a framework for comparison, the following table summarizes the kinetic constants for commonly used fluorogenic substrates for Cathepsin G and other chymotrypsin-like enzymes.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Human Cathepsin G Suc-Ala-Ala-Pro-Phe-AMCdata not availabledata not availabledata not available
Bovine α-Chymotrypsin N-Succinyl-Leu-Leu-Val-Tyr-AMC27752,800,000
Human Neutrophil Elastase MeOSuc-Ala-Ala-Pro-Val-AMC23039170,000

Signaling Pathways

The peptide moiety of the substrate, fMLP, is a well-characterized agonist of the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR) expressed on the surface of phagocytic leukocytes. Activation of FPR1 by fMLP initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all critical components of the innate immune response. Proteases that cleave this compound are likely involved in the regulation of this pathway by either degrading fMLP to terminate the signal or by processing other molecules that influence FPR1 activity.

fMLP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space fMLP fMLP FPR1 FPR1 fMLP->FPR1 Binds G_protein Gαβγ FPR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis ROS ROS Production PKC->ROS

Caption: fMLP Signaling Pathway via FPR1.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in protease activity assays. Optimization of buffer conditions, enzyme concentration, and substrate concentration is recommended for specific experimental setups.

General Protease Assay using this compound

This protocol outlines a continuous kinetic assay to measure the activity of a purified protease or a biological sample.

Materials:

  • This compound substrate

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[4]

  • Purified enzyme or biological sample (e.g., neutrophil lysate)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)[5]

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.

  • Reaction Setup:

    • In a 96-well black microplate, add the desired volume of Assay Buffer.

    • Add the enzyme solution or biological sample to the wells.

    • To initiate the reaction, add the this compound substrate to a final concentration typically in the range of 10-100 µM. The final DMSO concentration should be kept below 5%.[5]

  • Measurement: Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).[4] Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Determine the rate of reaction (RFU/min) from the linear portion of the fluorescence curve.

    • To convert the rate to molar concentration, a standard curve of free AMC should be generated.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents dispense_inhibitor Dispense Test Compounds (Inhibitors) into Microplate prepare_reagents->dispense_inhibitor add_enzyme Add Enzyme Solution and Pre-incubate with Inhibitors dispense_inhibitor->add_enzyme initiate_reaction Initiate Reaction by Adding This compound Substrate add_enzyme->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically initiate_reaction->measure_fluorescence analyze_data Analyze Data: Calculate % Inhibition measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for protease inhibitor screening.

Conclusion

This compound is a specialized fluorogenic substrate with significant potential for studying the activity of chymotrypsin-like serine proteases, particularly those released by neutrophils in inflammatory settings. Its direct link to the fMLP/FPR1 signaling pathway makes it a highly relevant tool for investigating the enzymatic regulation of innate immunity. While specific kinetic data for this substrate remains to be fully characterized, the protocols and information provided in this guide offer a solid foundation for its application in protease research and drug discovery. The use of this compound in high-throughput screening and detailed kinetic analysis will undoubtedly contribute to a better understanding of the roles of proteases in health and disease.

References

For-Met-Leu-AMC: A Technical Guide to its Mechanism of Action and Assay in Protease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of N-Formyl-Methionyl-Leucyl-7-amino-4-methylcoumarin (For-Met-Leu-AMC), a fluorogenic substrate pivotal in the study of proteases involved in inflammatory and immune responses. This document provides a comprehensive overview of its core principles, detailed experimental protocols, and the relevant signaling pathways, designed to empower researchers in their quest for novel therapeutics.

Core Mechanism of Action

This compound is a synthetic peptide substrate designed to mimic the N-formylated peptides that are potent chemoattractants for leukocytes, such as neutrophils. These N-formyl peptides are typically released by bacteria or from damaged mitochondria, initiating an inflammatory cascade. The core of the this compound substrate is the tripeptide sequence N-Formyl-Methionyl-Leucine, which is recognized and cleaved by specific proteases.

The mechanism of action hinges on the fluorogenic properties of the 7-amino-4-methylcoumarin (AMC) group conjugated to the C-terminus of the peptide. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between the leucine residue and the AMC group, free AMC is released. This liberation results in a significant increase in fluorescence, which can be quantified to determine the activity of the protease of interest. The excitation and emission maxima of free AMC are typically in the range of 340-380 nm and 440-460 nm, respectively.

The primary enzymes of interest for this substrate are neutrophil serine proteases, particularly Neutrophil Elastase (NE) and Proteinase 3 (PR3) . These enzymes are stored in the azurophilic granules of neutrophils and are released upon neutrophil activation at sites of inflammation. Their role in cleaving N-formylated peptides is a key aspect of the inflammatory response.

Quantitative Data: Kinetic Parameters of Related Substrates

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Neutrophil Elastase MeOSuc-Ala-Ala-Pro-Val-AMC2903.31.1 x 104
Proteinase 3 Abz-Val-Ala-Asp-Cys(SO3H)-Ala-Asp-Gln-EDDnp--5.0 x 105

Note: The data presented here is for comparative purposes and is derived from studies on different fluorogenic substrates. Optimal substrate concentrations and expected reaction rates for this compound should be determined empirically.

Experimental Protocols

This section provides a detailed methodology for a typical enzyme activity assay using this compound with either neutrophil elastase or proteinase 3.

Materials and Reagents
  • This compound substrate

  • Human Neutrophil Elastase (NE), purified

  • Human Proteinase 3 (PR3), purified

  • Assay Buffer: e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5

  • Enzyme Dilution Buffer: e.g., 50 mM Sodium Acetate, 200 mM NaCl, pH 5.5

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader with excitation/emission filters for AMC (e.g., Ex/Em = 380/460 nm)

Experimental Procedure
  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to the desired working concentrations (e.g., a 2X working solution).

  • Enzyme Preparation: Prepare a stock solution of the enzyme (NE or PR3) in a suitable buffer. Just before the assay, dilute the enzyme to the desired final concentration in the Assay Buffer (e.g., a 2X working solution). The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Setup:

    • Add 50 µL of the 2X enzyme working solution to the wells of a 96-well microplate.

    • Include a "no enzyme" control by adding 50 µL of Assay Buffer without the enzyme.

    • Include a "substrate only" control by adding 50 µL of Assay Buffer.

  • Initiation of Reaction: To start the reaction, add 50 µL of the 2X this compound working solution to each well. The final reaction volume will be 100 µL.

  • Fluorescence Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorometric microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the "substrate only" control) from all readings.

    • Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time for each concentration of the enzyme.

    • The initial reaction velocity (V0) is the slope of the linear portion of the curve.

    • To determine kinetic parameters (Km and Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Signaling Pathways and Visualizations

The cleavage of N-formylated peptides by neutrophil elastase and proteinase 3 is intricately linked to the signaling pathways initiated by the N-formyl peptide receptor 1 (FPR1), a G protein-coupled receptor (GPCR) highly expressed on neutrophils.

This compound Mechanism of Action

The following diagram illustrates the basic principle of how this compound is used to measure protease activity.

G cluster_0 Enzymatic Cleavage of this compound This compound This compound (Quenched Fluorescence) Protease Neutrophil Elastase or Proteinase 3 This compound->Protease Substrate Binding Products For-Met-Leu + AMC (Fluorescent) Protease->Products Cleavage Fluorescence Increased Fluorescence (Ex: ~380 nm, Em: ~460 nm) Products->Fluorescence

Caption: Enzymatic cleavage of this compound by proteases.

Experimental Workflow for Enzyme Activity Assay

The workflow for a typical fluorometric enzyme assay using this compound is outlined below.

G Start Prepare Reagents (Enzyme, Substrate, Buffer) Setup Add Enzyme and Buffer to Microplate Well Start->Setup Initiate Add this compound Substrate Setup->Initiate Measure Measure Fluorescence Over Time Initiate->Measure Analyze Calculate Initial Velocity and Kinetic Parameters Measure->Analyze End Results Analyze->End

Caption: Experimental workflow for a fluorometric protease assay.

N-Formyl Peptide Receptor 1 (FPR1) Signaling Pathway

N-formylated peptides, the natural counterparts to the peptide moiety of this compound, are potent activators of the FPR1 signaling pathway in neutrophils. This pathway is central to the chemotactic response and activation of these immune cells. Neutrophil elastase and proteinase 3 can modulate this pathway by cleaving and processing various extracellular matrix components and signaling molecules.

G cluster_0 FPR1 Signaling Cascade fMLP N-Formyl Peptides (e.g., fMLP) FPR1 FPR1 (GPCR) fMLP->FPR1 Binding G_protein Gαi / Gβγ FPR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3Kγ G_protein->PI3K MAPK MAPK Pathway (ERK, p38) G_protein->MAPK PIP2 PIP2 PLC->PIP2 PIP3 PIP3 PI3K->PIP3 IP3_DAG IP3 + DAG PIP2->IP3_DAG Hydrolysis Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response: - Chemotaxis - Degranulation (NE, PR3 release) - Superoxide Production Ca_PKC->Cellular_Response Akt Akt Activation PIP3->Akt Akt->Cellular_Response MAPK->Cellular_Response

Caption: Simplified N-Formyl Peptide Receptor 1 (FPR1) signaling pathway.

For-Met-Leu-AMC: A Fluorogenic Probe for Monitoring Protease Activity and Cellular Activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-Methionyl-Leucyl-Phenylalanine-7-Amino-4-methylcoumarin (For-Met-Leu-AMC) is a fluorogenic substrate designed for the sensitive detection of specific protease activity, particularly chymotrypsin-like serine proteases. This compound incorporates the potent bacterial chemoattractant peptide, N-Formyl-Met-Leu-Phe (fMLP), linked to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The fMLP portion of the molecule serves as a ligand for formyl peptide receptors (FPRs), primarily FPR1, which are highly expressed on the surface of phagocytic leukocytes such as neutrophils. This dual-functionality makes this compound a valuable tool for studying inflammation, immune responses, and the enzymatic activity of proteases involved in these processes.

Upon cleavage of the amide bond between the peptide and the AMC fluorophore by a suitable protease, the highly fluorescent AMC is released. The non-fluorescent substrate has excitation and emission wavelengths that are blue-shifted compared to the released fluorophore. This enzymatic release leads to a significant increase in fluorescence intensity, providing a direct measure of enzyme activity. This guide provides a comprehensive overview of the fluorescent properties of this compound, detailed experimental protocols for its use, and a description of the relevant biological pathways.

Fluorescent Properties of Released 7-Amino-4-Methylcoumarin (AMC)

The key to utilizing this compound is understanding the fluorescent properties of the liberated AMC molecule. The quantitative data for AMC in an aqueous buffer are summarized in the table below.

PropertyValueNotes
Excitation Maximum (λex) 341 - 355 nmIn aqueous buffer (e.g., PBS, Tris)
Emission Maximum (λem) 440 - 460 nmIn aqueous buffer (e.g., PBS, Tris)
Molar Extinction Coefficient (ε) ~17,800 M⁻¹cm⁻¹In Ethanol. Value in aqueous buffer may vary.
Fluorescence Quantum Yield (Φ) ~0.25 - 0.32For similar 7-hydroxycoumarin derivatives in PBS.[1][2] This is an estimate for AMC in aqueous buffer.
Fluorescence Lifetime (τ) ~4.2 nsFor a similar coumarin derivative in PBS.[1]

Enzymatic Cleavage and Target Proteases

The peptide sequence, For-Met-Leu, suggests that the substrate is recognized and cleaved by proteases with a preference for large hydrophobic residues, like leucine, at the P1 position. This specificity is characteristic of chymotrypsin-like serine proteases. A primary candidate for this activity in inflammatory settings is Cathepsin G , a serine protease found in the azurophilic granules of neutrophils. Cathepsin G is known to have chymotrypsin-like specificity and plays a crucial role in the inflammatory response.

Experimental Protocols

In Vitro Protease Activity Assay using this compound

This protocol provides a general framework for measuring the activity of a purified chymotrypsin-like protease, such as Cathepsin G, or the activity present in a biological sample.

Materials:

  • This compound substrate

  • Purified Cathepsin G or biological sample (e.g., neutrophil lysate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorometric microplate reader with excitation and emission filters for AMC

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to the desired working concentrations (e.g., 1-100 µM).

  • Enzyme/Sample Preparation: Prepare a solution of the purified enzyme or biological sample in Assay Buffer. The optimal concentration should be determined empirically but should be sufficient to generate a linear increase in fluorescence over the desired time course.

  • Assay Reaction:

    • Pipette 50 µL of the enzyme/sample solution into the wells of the 96-well plate.

    • To initiate the reaction, add 50 µL of the this compound working solution to each well.

    • Include appropriate controls:

      • Substrate blank: 50 µL Assay Buffer + 50 µL substrate working solution.

      • Enzyme/Sample blank: 50 µL enzyme/sample solution + 50 µL Assay Buffer.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorometric microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

    • Use an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (substrate blank) from all readings.

    • Plot the fluorescence intensity versus time for each sample.

    • The initial rate of the reaction (linear portion of the curve) is proportional to the enzyme activity.

    • A standard curve using free AMC can be prepared to convert the fluorescence units to the concentration of the product formed.

Neutrophil Activation and Protease Release Assay

This protocol describes how to measure the release of proteases from neutrophils upon stimulation with fMLP, using this compound as the substrate.

Materials:

  • This compound substrate

  • N-Formyl-Met-Leu-Phe (fMLP) for stimulation

  • Isolated human neutrophils

  • Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation). Resuspend the cells in HBSS at a concentration of 1-2 x 10⁶ cells/mL.

  • Cell Stimulation and Assay:

    • Pipette 100 µL of the neutrophil suspension into the wells of the 96-well plate.

    • Add 50 µL of fMLP at various concentrations (e.g., 1 nM to 1 µM) to stimulate the cells. Include an unstimulated control (HBSS only).

    • Incubate the plate at 37°C for a period sufficient to induce degranulation and protease release (e.g., 15-30 minutes).

    • Add 50 µL of the this compound working solution to each well.

  • Fluorescence Measurement and Data Analysis:

    • Follow steps 4 and 5 from the "In Vitro Protease Activity Assay" protocol to measure and analyze the data. The increase in fluorescence will be proportional to the amount of protease released by the activated neutrophils.

Signaling Pathways and Experimental Workflows

Enzymatic Cleavage of this compound

The fundamental principle of the assay is the enzymatic cleavage of the substrate to release the fluorescent AMC molecule.

G Enzymatic Cleavage of this compound sub This compound (Non-fluorescent) enzyme Cathepsin G (or other chymotrypsin-like protease) sub->enzyme binds to prod1 For-Met-Leu enzyme->prod1 cleaves and releases prod2 AMC (Fluorescent) enzyme->prod2 cleaves and releases

Caption: Cleavage of this compound by a protease releases the fluorescent AMC.

Experimental Workflow for In Vitro Protease Assay

A logical flow for conducting a protease activity assay using this compound.

G In Vitro Protease Assay Workflow prep_sub Prepare this compound Working Solution mix Mix Substrate and Enzyme in Microplate prep_sub->mix prep_enz Prepare Enzyme/Sample Solution prep_enz->mix measure Measure Fluorescence Kinetics mix->measure analyze Analyze Data (Calculate Reaction Rate) measure->analyze

Caption: Workflow for measuring in vitro protease activity.

Formyl Peptide Receptor 1 (FPR1) Signaling Pathway

The "For-Met-Leu" portion of the substrate is a potent agonist for FPR1, a G-protein coupled receptor. Activation of FPR1 in neutrophils triggers a signaling cascade leading to various cellular responses, including degranulation and release of proteases like Cathepsin G.

G FPR1 Signaling Pathway in Neutrophils fMLP For-Met-Leu-Phe (fMLP) FPR1 FPR1 Receptor fMLP->FPR1 binds to G_protein Gi/o G-protein FPR1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Degranulation Degranulation (Protease Release) Ca_release->Degranulation PKC->Degranulation

Caption: Simplified FPR1 signaling cascade leading to neutrophil degranulation.

Conclusion

This compound is a versatile and sensitive tool for researchers in immunology, cell biology, and drug discovery. Its ability to act as a substrate for chymotrypsin-like proteases, such as Cathepsin G, while also serving as a ligand for the formyl peptide receptor, allows for the integrated study of protease activity and cellular activation in inflammatory processes. The protocols and data provided in this guide offer a solid foundation for the successful implementation of this compound in a variety of research applications.

References

An In-depth Technical Guide to N-Formyl-Met-Leu-AMC: A Fluorogenic Substrate for Protease Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Formyl-Met-Leu-AMC, a fluorogenic substrate utilized in the detection and characterization of specific protease activities. Due to the limited direct literature on this specific compound, this guide draws upon the established knowledge of its constituent components: the N-formyl-methionyl-leucyl (fML) peptide moiety and the fluorescent 7-amino-4-methylcoumarin (AMC) group.

Core Concepts: Chemical Structure and Properties

N-Formyl-Met-Leu-AMC is a synthetic tripeptide derivative. The N-terminal methionine is formylated, a modification commonly found in bacterial proteins, which can be a recognition element for certain proteases. The peptide is covalently linked to 7-amino-4-methylcoumarin (AMC) via an amide bond. AMC is a fluorophore that is quenched when part of the larger molecule. Enzymatic cleavage of the amide bond between the leucine residue and AMC releases the free, highly fluorescent AMC molecule.

Data Presentation: Physicochemical and Spectroscopic Properties
PropertyValueSource/Basis
Molecular Formula C26H36N4O5SInferred from components
Molecular Weight 532.66 g/mol Inferred from components
Appearance White to off-white solidTypical for lyophilized peptides
Solubility Soluble in DMSO, DMFTypical for peptide-AMC conjugates[1]
Excitation Wavelength (Free AMC) 340-360 nm[1]
Emission Wavelength (Free AMC) 440-460 nm[1]
Storage -20°C, desiccated, protected from lightStandard for fluorescent compounds[2]

Mechanism of Action and Biological Significance

The primary application of N-Formyl-Met-Leu-AMC is as a fluorogenic substrate to measure the activity of proteases that recognize and cleave the Leu-AMC bond. The N-formylation of the methionine residue suggests a potential specificity for proteases involved in inflammatory or immune responses, as N-formylated peptides are known to be potent chemoattractants for neutrophils and other phagocytic cells by acting as agonists for formyl peptide receptors (FPRs)[3][4]. However, in the context of an AMC substrate, the peptide sequence primarily serves as a recognition motif for a proteolytic enzyme.

The enzymatic cleavage of N-Formyl-Met-Leu-AMC is indicative of chymotrypsin-like protease activity, which plays a crucial role in various physiological and pathological processes, including digestion, blood coagulation, and inflammation[5][6]. The measurement of such activity is vital in drug discovery for the screening of protease inhibitors and in basic research to understand the role of these enzymes in disease.

Experimental Protocols

The following provides a detailed methodology for a typical in vitro enzyme activity assay using N-Formyl-Met-Leu-AMC.

Materials and Reagents
  • N-Formyl-Met-Leu-AMC substrate

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 10 mM CaCl2)

  • Purified enzyme or cell lysate containing the protease of interest

  • Protease inhibitor (for negative control)

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorescence microplate reader with appropriate filters for excitation and emission of AMC

Preparation of Reagents
  • Substrate Stock Solution: Prepare a 10 mM stock solution of N-Formyl-Met-Leu-AMC in DMSO. Store in small aliquots at -20°C, protected from light.

  • Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 10-100 µM) in the assay buffer immediately before use. The optimal concentration should be determined empirically and is typically around the Km value for the enzyme.

  • Enzyme Preparation: Dilute the purified enzyme or cell lysate to the desired concentration in the pre-warmed assay buffer. The amount of enzyme should be sufficient to generate a linear increase in fluorescence over the desired time course.

Assay Procedure
  • Plate Setup: Pipette 50 µL of the assay buffer into each well of a 96-well black microplate. Include wells for a blank (no enzyme), a negative control (enzyme plus inhibitor), and the test samples.

  • Enzyme Addition: Add 25 µL of the diluted enzyme solution (or cell lysate) to the appropriate wells. For the negative control, pre-incubate the enzyme with a specific inhibitor before adding it to the well.

  • Initiation of Reaction: Add 25 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence intensity versus time for each sample.

    • The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

    • Enzyme activity can be expressed as the rate of AMC production, which can be quantified using a standard curve of free AMC.

Visualizations: Diagrams of Workflows and Pathways

Experimental Workflow for Protease Activity Assay

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sub Prepare Substrate (N-Formyl-Met-Leu-AMC) in DMSO & Assay Buffer plate_setup Pipette Reagents into 96-well Plate prep_sub->plate_setup prep_enz Prepare Enzyme (Purified or Lysate) in Assay Buffer prep_enz->plate_setup reaction_init Initiate Reaction by Adding Substrate plate_setup->reaction_init measurement Measure Fluorescence (Ex: 360nm, Em: 460nm) reaction_init->measurement data_proc Subtract Blank Fluorescence measurement->data_proc plot_data Plot Fluorescence vs. Time data_proc->plot_data calc_rate Calculate Initial Reaction Rate (V₀) plot_data->calc_rate

Caption: Workflow for a protease activity assay using N-Formyl-Met-Leu-AMC.

Hypothetical Signaling Pathway Involving a Chymotrypsin-like Protease

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response receptor Receptor Activation (e.g., GPCR) signal_cascade Second Messenger Cascade (e.g., Ca²⁺) receptor->signal_cascade protease_activation Inactive Protease (Pro-enzyme) signal_cascade->protease_activation active_protease Active Chymotrypsin-like Protease protease_activation->active_protease Activation substrate_cleavage Cleavage of N-Formyl-Met-Leu-AMC active_protease->substrate_cleavage Cleavage response Downstream Signaling & Gene Expression active_protease->response Leads to fluorescence AMC Release & Fluorescence substrate_cleavage->fluorescence Results in

Caption: Hypothetical pathway leading to the activation of a protease.

References

For-Met-Leu-AMC: A Technical Guide for Studying Inflammatory Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of the fluorogenic substrate, N-Formyl-Methionyl-Leucyl-7-amino-4-methylcoumarin (For-Met-Leu-AMC), and related compounds for the characterization and quantification of inflammatory proteases. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation strategies essential for researchers in inflammation, immunology, and drug discovery.

Introduction: The Role of Inflammatory Proteases and Fluorogenic Substrates

Inflammation is a complex biological response involving the activation of immune cells, such as neutrophils. Upon activation by chemoattractants like N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP), neutrophils release a variety of serine proteases from their azurophilic granules.[1] These proteases, including neutrophil elastase (NE), cathepsin G (CatG), and proteinase 3 (PR3), play a critical role in host defense by degrading microbial proteins.[1][2] However, their dysregulated activity can lead to tissue damage and contribute to the pathogenesis of various inflammatory diseases.[2][3]

The study of these proteases is crucial for understanding disease mechanisms and for the development of novel therapeutics. Fluorogenic substrates provide a sensitive and continuous method for measuring protease activity.[4] These substrates consist of a peptide sequence recognized by the protease, linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC).[5] In its conjugated form, the AMC fluorophore is quenched. Upon cleavage of the peptide bond by the protease, free AMC is released, resulting in a measurable increase in fluorescence.[5][6] The rate of fluorescence increase is directly proportional to the enzymatic activity.

While the specific substrate this compound is not widely documented, its constituent parts, the fMLP-related peptide sequence and the AMC fluorophore, point to its application in studying proteases released upon inflammatory stimuli. This guide will focus on the general principles and widely accepted substrates for the key inflammatory proteases.

Key Inflammatory Proteases and Their Fluorogenic Substrates

The selection of an appropriate fluorogenic substrate is critical for the specific and sensitive detection of a particular protease. The table below summarizes the key inflammatory serine proteases released by neutrophils and their commonly used AMC-based substrates.

ProteaseCommon Substrate(s)Excitation (nm)Emission (nm)Kinetic Parameters (Km)
Neutrophil Elastase (NE) MeOSuc-Ala-Ala-Pro-Val-AMC380460~10 µM for Caspase-3 with Ac-DEVD-AMC[7]
(Z-Ala-Ala-Ala-Ala)2Rh110485525Kinetic data for this specific substrate is not readily available in the provided search results.
Cathepsin G (CatG) Suc-Ala-Ala-Pro-Phe-pNA (Chromogenic)N/A (410 nm Abs)N/AKinetic data for AMC substrates for CatG is not detailed in the provided search results.
Proteinase 3 (PR3) Abz-VADCADQ-EDDnp (FRET substrate)~320~420Km values are reported to be low, indicating high affinity, but specific values are not provided.[8]
Caspase-3 (Apoptotic) Ac-DEVD-AMC380430-46010 µM[7]

Note: The kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature).

Experimental Protocols

This section provides detailed methodologies for studying inflammatory proteases using fluorogenic substrates, from neutrophil stimulation to kinetic analysis.

Neutrophil Stimulation and Protease Release

A common method to induce the release of proteases from neutrophils is stimulation with fMLP.

Materials:

  • Human neutrophils isolated from whole blood

  • Hank's Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP) stock solution (e.g., 1 mM in DMSO)

  • Cytochalasin B (optional, enhances degranulation)

  • 96-well microplate

Procedure:

  • Isolate human neutrophils from fresh peripheral blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.

  • (Optional) Prime the neutrophils by incubating with cytochalasin B (e.g., 5 µg/mL) for 10-15 minutes at 37°C. This step enhances the release of azurophilic granule contents.

  • Add fMLP to the neutrophil suspension to a final concentration of 1 µM. A dose-response curve (e.g., 10 nM to 5 µM) can be performed to characterize the stimulation.[9]

  • Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow for protease release.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant containing the released proteases for activity assays.

Protease Activity Assay Using AMC Substrates

Materials:

  • Supernatant from stimulated neutrophils

  • Fluorogenic substrate stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)[10]

  • Purified protease standard (for generating a standard curve)

  • Black 96-well microplate suitable for fluorescence measurements

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the fluorogenic substrate in assay buffer. The final concentration will depend on the specific substrate and protease but is typically in the range of 10-100 µM.

  • Add a specific volume of the neutrophil supernatant (e.g., 20 µL) to the wells of the black microplate.[10]

  • To initiate the reaction, add the substrate working solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity kinetically over a period of time (e.g., 10-60 minutes) with readings taken every 1-2 minutes. Use the appropriate excitation and emission wavelengths for the specific AMC substrate (refer to Table 1).

  • For quantification, a standard curve should be generated using a known concentration of the purified protease.

Data Analysis
  • Calculate the rate of reaction: For each sample, determine the rate of fluorescence increase over time (ΔRFU/min) from the linear portion of the kinetic curve.

  • Subtract background: Subtract the rate of a blank control (assay buffer and substrate without enzyme) from the rates of all samples.

  • Quantify protease activity: Use the standard curve of the purified protease to convert the rate of fluorescence change (ΔRFU/min) into the concentration or activity (e.g., ng/mL or U/mL) of the protease in the sample.

Visualizations: Pathways and Workflows

fMLP Signaling Pathway for Neutrophil Activation

The following diagram illustrates the signaling cascade initiated by fMLP binding to its G-protein coupled receptor (GPCR) on the neutrophil surface, leading to degranulation and the release of inflammatory proteases.[11]

fMLP_Signaling_Pathway fMLP fMLP FPR FPR (GPCR) fMLP->FPR Binds G_Protein G-protein (α, βγ subunits) FPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Actin Actin Polymerization Ca_Release->Actin Degranulation Azurophilic Granule Degranulation Ca_Release->Degranulation PKC->Actin PKC->Degranulation Chemotaxis Chemotaxis Actin->Chemotaxis Protease_Release Release of Inflammatory Proteases (NE, CatG, PR3) Degranulation->Protease_Release

Caption: fMLP signaling cascade in neutrophils.

Experimental Workflow for Protease Activity Assay

The diagram below outlines the key steps in the experimental workflow for measuring inflammatory protease activity from stimulated neutrophils.

Protease_Assay_Workflow Start Start: Isolate Human Neutrophils Stimulation Stimulate Neutrophils with fMLP Start->Stimulation Centrifugation Centrifuge to Pellet Cells Stimulation->Centrifugation Supernatant Collect Supernatant (contains proteases) Centrifugation->Supernatant Assay_Setup Set up Assay in 96-well Plate: Supernatant + Assay Buffer Supernatant->Assay_Setup Substrate_Addition Add Fluorogenic AMC Substrate Assay_Setup->Substrate_Addition Measurement Kinetic Fluorescence Measurement (37°C) Substrate_Addition->Measurement Analysis Data Analysis: Calculate Rate (ΔRFU/min) Measurement->Analysis Quantification Quantify Activity using Standard Curve Analysis->Quantification End End: Protease Activity Determined Quantification->End

Caption: Workflow for protease activity measurement.

Applications in Research and Drug Development

The assays described in this guide have numerous applications in both basic research and pharmaceutical development:

  • Characterizing Inflammatory Processes: Quantifying the activity of specific proteases in biological samples (e.g., bronchoalveolar lavage fluid, synovial fluid) can provide insights into the pathophysiology of inflammatory diseases such as COPD, rheumatoid arthritis, and cystic fibrosis.[3]

  • High-Throughput Screening for Inhibitors: These assays are readily adaptable for high-throughput screening (HTS) to identify and characterize novel inhibitors of inflammatory proteases.[12] This is a critical step in the development of new anti-inflammatory drugs.

  • Evaluating Drug Efficacy: The efficacy of candidate drugs in modulating protease activity can be assessed both in vitro using purified enzymes or cell-based assays, and ex vivo using samples from preclinical models or clinical trials.

  • Biomarker Discovery: Protease activity levels may serve as valuable biomarkers for disease diagnosis, prognosis, and monitoring treatment response.

Conclusion

The use of fluorogenic substrates like those based on AMC provides a powerful tool for the sensitive and quantitative measurement of inflammatory protease activity. While the specific peptide sequence "For-Met-Leu" coupled to AMC is not a commonly cited substrate, the principles outlined in this guide using established substrates for neutrophil elastase, cathepsin G, and proteinase 3 are broadly applicable. By following the detailed protocols and understanding the underlying signaling pathways, researchers can effectively study the role of these critical enzymes in health and disease, and accelerate the discovery of new therapeutic interventions for inflammatory disorders.

References

The Chemoattractant Mimic: A Technical Guide to the Discovery and Synthesis of For-Met-Leu-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-formyl-methionyl-leucyl-7-amino-4-methylcoumarin (For-Met-Leu-AMC), a fluorogenic peptide substrate. Capitalizing on the well-established chemoattractant properties of N-formyl peptides and the utility of 7-amino-4-methylcoumarin (AMC) in fluorescence-based enzyme assays, this molecule holds potential for studying specific proteases involved in inflammatory and immune responses. Due to a scarcity of direct literature on this compound, this guide synthesizes information from related compounds and general biochemical principles to present a comprehensive resource.

Discovery and Rationale

The conceptual discovery of this compound is rooted in two key areas of biological research: the study of innate immunity and the development of fluorogenic enzyme substrates.

N-formyl-methionyl-leucyl-phenylalanine (fMLP) was identified as a potent chemoattractant for neutrophils and macrophages[1][2]. It mimics N-formylated peptides released by bacteria, which act as pathogen-associated molecular patterns (PAMPs). These peptides bind to specific G protein-coupled receptors (GPCRs), primarily the N-formyl peptide receptor 1 (FPR1), on the surface of leukocytes[3][4]. This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all crucial components of the innate immune response[5][6][7].

Fluorogenic AMC Substrates have become a cornerstone in the study of proteolytic enzymes[8][9]. These substrates consist of a peptide sequence recognized by a specific protease, linked to a 7-amino-4-methylcoumarin (AMC) group. In its peptide-conjugated form, the AMC fluorophore is quenched. Upon enzymatic cleavage of the amide bond linking the peptide to AMC, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time[9]. This method provides a sensitive and continuous assay for measuring protease activity[8].

The synthesis of This compound was likely conceived to probe for enzymes that can process fMLP or similar N-formylated peptides. The rationale is twofold:

  • Studying Peptide Deformylases: Enzymes that can remove the N-terminal formyl group.

  • Investigating Aminopeptidases: Proteases that cleave amino acids from the N-terminus of peptides. The cleavage of the Met-Leu or Leu-AMC bond would release the fluorophore.

Given the structural similarity to fMLP, this compound serves as a valuable tool for identifying and characterizing enzymes that may modulate the activity of these chemoattractant peptides in biological systems.

Synthesis of this compound

A plausible synthetic route would involve the sequential coupling of amino acids to a resin, followed by N-terminal formylation and finally, coupling to 7-amino-4-methylcoumarin.

Diagram of a Potential Synthetic Workflow

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis resin Resin leu_resin Leu-Resin resin->leu_resin Couple Leu met_leu_resin Met-Leu-Resin leu_resin->met_leu_resin Couple Met for_met_leu_resin For-Met-Leu-Resin met_leu_resin->for_met_leu_resin Formylate for_met_leu For-Met-Leu (cleaved) for_met_leu_resin->for_met_leu Cleave from resin for_met_leu_amc This compound for_met_leu->for_met_leu_amc Couple to AMC Experimental_Workflow reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) assay_setup Assay Setup in 96-well Plate (Buffer + Enzyme) reagent_prep->assay_setup reaction_init Initiate Reaction (Add Substrate) assay_setup->reaction_init fluorescence_reading Fluorescence Reading (Ex: 360nm, Em: 460nm) reaction_init->fluorescence_reading data_analysis Data Analysis (Standard Curve, Michaelis-Menten) fluorescence_reading->data_analysis fMLP_Signaling fMLP fMLP (or this compound) FPR1 FPR1 Receptor fMLP->FPR1 G_protein G-protein (Gi) FPR1->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Rho Rho GTPases G_protein->Rho IP3_DAG IP3 + DAG PLC->IP3_DAG PIP3 PIP3 PI3K->PIP3 Actin Actin Polymerization Rho->Actin Calcium Ca2+ Release IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC Akt Akt Activation PIP3->Akt Chemotaxis Chemotaxis Actin->Chemotaxis Degranulation Degranulation Calcium->Degranulation ROS ROS Production PKC->ROS Akt->Chemotaxis

References

In-Depth Technical Guide: For-Met-Leu-AMC (CAS Number 1429788-64-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-Methionyl-Leucyl-7-amino-4-methylcoumarin (For-Met-Leu-AMC) is a fluorogenic substrate primarily utilized in a coupled-enzyme assay to determine the activity of peptide deformylase (PDF). This enzyme is essential in bacteria for removing the N-terminal formyl group from newly synthesized proteins. The biological significance of N-formylated peptides extends to the innate immune system, where they act as potent chemoattractants for leukocytes by activating G protein-coupled formyl peptide receptors (FPRs). This guide provides a comprehensive overview of this compound, including its chemical properties, the principles of its use in enzymatic assays, a detailed experimental protocol, and the relevant biological signaling pathways.

Core Concepts and Chemical Properties

This compound is a synthetic tripeptide derivative that mimics the N-terminus of bacterial proteins. The covalent attachment of the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), at the C-terminus allows for sensitive detection of enzymatic cleavage. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic removal of the peptide portion, free AMC is liberated, resulting in a significant increase in fluorescence.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1429788-64-6
Molecular Formula C22H29N3O5S
Molecular Weight 447.55 g/mol
Appearance Solid
Solubility Soluble in DMSO
Excitation Wavelength (Free AMC) ~340-360 nm
Emission Wavelength (Free AMC) ~440-460 nm

Principle of the Coupled Enzyme Assay

The measurement of peptide deformylase activity using this compound relies on a two-step enzymatic reaction.

  • Peptide Deformylase (PDF) Action: PDF specifically recognizes and removes the N-terminal formyl group from the methionine residue of this compound, yielding Met-Leu-AMC.

  • Aminopeptidase Action: A coupling enzyme, typically a broad-specificity aminopeptidase (such as leucine aminopeptidase), is added to the reaction. This aminopeptidase rapidly cleaves the deformylated intermediate, Met-Leu-AMC, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).

The rate of increase in fluorescence is directly proportional to the rate of the initial deformylation reaction catalyzed by PDF, assuming the aminopeptidase is not rate-limiting.

Detailed Experimental Protocol: Fluorogenic Peptide Deformylase Assay

This protocol provides a general framework for determining PDF activity. Optimal conditions, such as enzyme and substrate concentrations, may need to be determined empirically for specific experimental setups.

Materials:

  • This compound (CAS: 1429788-64-6)

  • Peptide Deformylase (PDF) enzyme

  • Leucine aminopeptidase (or other suitable aminopeptidase)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing a reducing agent like 1 mM DTT and a metal cofactor if required by the PDF)

  • 96-well black microplates with clear bottoms

  • Fluorescence microplate reader with excitation at ~350 nm and emission detection at ~450 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the this compound stock solution in assay buffer to the desired final concentrations (e.g., for determining Km, a range of concentrations from 0.1 to 10 times the expected Km should be prepared).

    • Prepare working solutions of PDF and leucine aminopeptidase in assay buffer. The concentration of the coupling aminopeptidase should be in excess to ensure it is not rate-limiting.

  • Assay Setup:

    • To each well of the 96-well plate, add the assay components in the following order:

      • Assay Buffer

      • Leucine aminopeptidase solution

      • This compound solution at various concentrations

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibrium.

  • Initiation and Measurement:

    • Initiate the reaction by adding the PDF enzyme solution to each well.

    • Immediately place the microplate in the fluorescence reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm. Record data at regular intervals (e.g., every 30-60 seconds) for a sufficient duration to obtain a linear initial rate.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of product (AMC) formed using a standard curve of free AMC.

    • For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Quantitative Data

While specific kinetic parameters for this compound are not widely published and can vary depending on the specific peptide deformylase and assay conditions, the following table provides an example of typical data that would be generated.

Table 2: Example Kinetic Parameters for a Peptide Deformylase with a Fluorogenic Substrate

ParameterExample ValueUnit
Km 50 - 200µM
Vmax Variable(µmol/min)/mg
kcat Variables⁻¹
kcat/Km VariableM⁻¹s⁻¹

Signaling Pathways and Biological Context

N-formylated peptides, such as the parent molecule N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent signaling molecules in the innate immune system. They are recognized by a class of G protein-coupled receptors known as formyl peptide receptors (FPRs), which are highly expressed on the surface of phagocytic leukocytes like neutrophils and macrophages.

The binding of N-formylated peptides to FPRs initiates a downstream signaling cascade that leads to various cellular responses crucial for host defense.

FPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_formyl_peptide N-formyl Peptide (e.g., fMLP) FPR Formyl Peptide Receptor (FPR) N_formyl_peptide->FPR Binds G_protein G Protein (Gi) FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3-Kinase (PI3K) G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes MAPK_ERK MAPK/ERK Pathway PI3K->MAPK_ERK Activates IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Cellular_Response Cellular Response (Chemotaxis, Phagocytosis, ROS Production) Ca_release->Cellular_Response PKC_activation->Cellular_Response MAPK_ERK->Cellular_Response

Caption: Formyl Peptide Receptor (FPR) Signaling Pathway.

The degradation of these signaling peptides is a critical mechanism for terminating the inflammatory signal. While peptide deformylases are primarily associated with protein synthesis in bacteria, the enzymatic processing of N-formylated peptides in the extracellular space of mammals is also an important area of research.

Experimental Workflow

The following diagram illustrates the typical workflow for a fluorogenic enzyme assay using this compound.

Assay_Workflow Start Start: Prepare Reagents Reagent_Prep Prepare Stocks: - this compound in DMSO - Enzymes in Assay Buffer Start->Reagent_Prep Plate_Setup Set up 96-well Plate: - Add Assay Buffer - Add Coupling Aminopeptidase - Add Substrate Dilutions Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at Assay Temperature Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction: Add Peptide Deformylase Pre_incubation->Reaction_Start Measurement Measure Fluorescence Kinetically (Ex: ~350nm, Em: ~450nm) Reaction_Start->Measurement Data_Analysis Data Analysis: - Calculate Initial Velocities - Generate Standard Curve - Determine Kinetic Parameters Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Fluorogenic Peptide Deformylase Assay.

Conclusion

This compound is a valuable tool for the study of peptide deformylase activity and for the high-throughput screening of potential inhibitors of this essential bacterial enzyme. Its use in a coupled assay provides a sensitive and continuous method for measuring enzyme kinetics. Furthermore, the biological context of its parent molecule, fMLP, connects its application to the broader fields of immunology and drug development targeting bacterial infections and inflammatory responses. Researchers utilizing this substrate should carefully optimize their specific assay conditions to ensure accurate and reproducible results.

Navigating the Use of For-Met-Leu-AMC in DMSO: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This in-depth technical guide is intended for researchers, scientists, and drug development professionals utilizing the fluorogenic peptide substrate N-Formyl-L-methionyl-L-leucyl-7-amino-4-methylcoumarin (For-Met-Leu-AMC). The focus of this document is to provide comprehensive data and protocols regarding its solubility and stability in dimethyl sulfoxide (DMSO), a common solvent for hydrophobic peptides in high-throughput screening and other biological assays.

Core Concepts: Understanding this compound

This compound is a synthetic tripeptide that serves as a substrate for various proteases. Its structure, comprising the hydrophobic amino acids methionine and leucine, an N-terminal formyl group, and a C-terminal fluorescent 7-amino-4-methylcoumarin (AMC) group, renders it particularly useful for enzymatic assays. The cleavage of the amide bond between the peptide and the AMC moiety by proteolytic enzymes results in a significant increase in fluorescence, providing a sensitive method for measuring enzyme activity.

Solubility in DMSO

The inherent hydrophobicity of this compound dictates its poor solubility in aqueous solutions. Consequently, DMSO is the recommended solvent for preparing stock solutions. While a precise upper limit of solubility is not consistently reported across all suppliers, the structural characteristics and available data for similar compounds suggest a high solubility in DMSO.

Data Summary: Solubility of Related Fluorogenic Peptides in DMSO

CompoundStructureSolubility in DMSO
L-Leu-AMCA single amino acid conjugated to AMC~25 mg/mL[1][2]
Suc-Leu-Leu-Val-Tyr-AMCA protected tetrapeptide conjugated to AMC~30 mg/mL[3]
This compoundN-formylated dipeptide conjugated to AMCHigh (qualitative assessment based on structure)

Based on these data, it is reasonable to expect that this compound is highly soluble in DMSO, likely in a similar range to the compounds listed above. However, it is always best practice to empirically determine the solubility for a specific lot of the compound.

Stability in DMSO: A Critical Consideration

While DMSO is an excellent solvent for this compound, its long-term stability in this solvent requires careful management. The primary concern is the oxidation of the methionine residue.

Key Stability Factors:

  • Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, particularly in the presence of trace amounts of water or oxygen, forming methionine sulfoxide and subsequently methionine sulfone.[4][5][6] This modification can alter the peptide's interaction with its target enzyme and should be minimized.

  • Storage Temperature: To mitigate the risk of degradation, stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[7][8]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can introduce moisture and accelerate degradation.[9][10][11] It is recommended to prepare aliquots of the stock solution to be used for individual experiments.

  • Light Exposure: As with many fluorescent molecules, prolonged exposure to light should be avoided to prevent photobleaching of the AMC fluorophore.

Data Summary: Storage and Stability Recommendations

ParameterRecommendationRationale
Storage Temperature -20°C (short-term) or -80°C (long-term)Minimizes chemical degradation and oxidation.[7][8]
Aliquoting Prepare single-use aliquotsAvoids repeated freeze-thaw cycles.[9][10][11]
Atmosphere Store under an inert gas (e.g., argon or nitrogen)Reduces the risk of oxidation.[8]
Light Protect from lightPrevents photobleaching of the AMC group.

Experimental Protocols

The following protocols provide a framework for researchers to determine the solubility and assess the stability of this compound in DMSO.

Protocol for Determining Maximum Solubility

Objective: To determine the maximum concentration at which this compound can be dissolved in DMSO at room temperature.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous DMSO

  • Vortex mixer

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Weigh out a small, known amount of lyophilized this compound (e.g., 5 mg) into a pre-weighed microcentrifuge tube.

  • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.

  • Vortex the tube vigorously for 2 minutes to facilitate dissolution.

  • Visually inspect the solution against a light source. If the solution is clear with no visible particulates, the peptide is fully dissolved.

  • If the peptide is dissolved, continue to add small, known volumes of DMSO (e.g., 10 µL increments), vortexing thoroughly after each addition, until the solution becomes saturated (i.e., visible particulates remain after vortexing).

  • If the initial amount of peptide does not fully dissolve, add more DMSO in small, known increments until a clear solution is obtained.

  • Calculate the final concentration in mg/mL or mM.

Protocol for Assessing Stability by HPLC

Objective: To monitor the degradation of this compound in DMSO over time under different storage conditions.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Temperature-controlled storage units (e.g., 4°C, -20°C, -80°C)

Procedure:

  • Prepare a fresh stock solution of this compound in anhydrous DMSO.

  • Immediately analyze an aliquot of the freshly prepared stock solution by HPLC to establish the initial purity (Time 0).

    • Inject a suitable volume (e.g., 10 µL) onto the C18 column.

    • Elute the peptide using a gradient of Mobile Phase B (e.g., 10-90% over 20 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 325 nm for the AMC moiety).

    • Record the peak area of the intact this compound.

  • Aliquot the remaining stock solution into several tubes and store them at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).

  • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.

  • Allow the aliquot to thaw completely and equilibrate to room temperature.

  • Analyze the sample by HPLC using the same method as for the Time 0 sample.

  • Compare the peak area of the intact this compound at each time point to the initial peak area to determine the percentage of degradation. The appearance of new peaks may indicate the formation of degradation products, such as the oxidized form of the peptide.

Visualizing Key Pathways and Workflows

Signaling Pathway of the fMLP Receptor

This compound is an analog of N-formylmethionyl-leucyl-phenylalanine (fMLP), a potent chemoattractant for neutrophils and other phagocytic cells. It elicits its biological effects by binding to the formyl peptide receptor (FPR), a G-protein coupled receptor. The signaling cascade initiated by receptor activation is crucial for understanding the biological context in which this peptide is often used.

fMLP_Signaling_Pathway FMLP This compound FPR FPR1 Receptor FMLP->FPR Binds G_protein Gαβγ FPR->G_protein Activates G_alpha G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLCβ G_beta_gamma->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC MAPK MAPK Cascade PKC->MAPK Response Cellular Response (Chemotaxis, Degranulation) MAPK->Response experimental_workflow start Start: Lyophilized This compound solubility_test Determine Max Solubility in Anhydrous DMSO start->solubility_test prepare_stock Prepare Stock Solution at Known Concentration solubility_test->prepare_stock time_zero Time 0 Analysis: Establish Initial Purity (HPLC) prepare_stock->time_zero aliquot Aliquot Stock Solution time_zero->aliquot storage Store Aliquots at Different Temperatures aliquot->storage time_points Analyze at Predetermined Time Points (HPLC) storage->time_points data_analysis Analyze Data: Calculate % Degradation time_points->data_analysis end End: Determine Optimal Storage Conditions data_analysis->end

References

Methodological & Application

For-Met-Leu-AMC Protease Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The N-Formyl-Met-Leu-7-amino-4-methylcoumarin (For-Met-Leu-AMC) protease assay is a sensitive and continuous fluorometric method used to measure the activity of certain proteases. The assay utilizes a synthetic peptide substrate, For-Met-Leu, which is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. Upon proteolytic cleavage of the peptide bond between the leucine residue and AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence. The rate of fluorescence increase is directly proportional to the protease activity. This assay is particularly useful for studying proteases that recognize and cleave this specific N-formylated peptide sequence, which mimics bacterial and mitochondrial proteins.

Principle of the Assay

The core principle of this assay is the enzymatic hydrolysis of a non-fluorescent substrate to yield a highly fluorescent product.

  • Substrate: this compound (non-fluorescent)

  • Enzyme: Protease (e.g., from neutrophils or other sources)

  • Reaction: Protease cleaves the amide bond between Leucine and AMC.

  • Product: For-Met-Leu + AMC (highly fluorescent)

The fluorescence of the liberated AMC is monitored over time, typically with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[1]

Diagram of the Assay Principle

Assay_Principle sub This compound (Substrate, Low Fluorescence) prod For-Met-Leu + AMC (Products, High Fluorescence) sub->prod Cleavage fluor Emission Light (460 nm) prod->fluor Fluorescence enzyme Protease light Excitation Light (360 nm) light->prod

Caption: Principle of the this compound fluorogenic protease assay.

Applications

  • Enzyme Kinetics: Determination of kinetic parameters such as Km and Vmax for specific proteases.

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors for drug development.

  • Cellular Activity Measurement: Quantifying protease activity in cell lysates or conditioned media to study cellular processes like inflammation and apoptosis.

  • Biochemical Characterization: Studying the substrate specificity of newly discovered proteases.

Experimental Protocol

This protocol provides a general guideline for performing the this compound protease assay in a 96-well plate format. Optimization may be required depending on the specific enzyme and experimental conditions.

Materials and Reagents
  • This compound substrate

  • Protease of interest (e.g., purified enzyme, cell lysate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Inhibitor (optional, for control experiments)

  • DMSO (for dissolving substrate and inhibitors)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Reagent Preparation
ReagentPreparationStorage
This compound Stock Dissolve this compound in DMSO to a final concentration of 10 mM.-20°C, protected from light.
Assay Buffer Prepare the desired buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl). The optimal buffer composition may vary depending on the protease.4°C.
Enzyme Solution Dilute the protease to the desired concentration in cold Assay Buffer immediately before use. Keep on ice.Store according to manufacturer's data.
Inhibitor Stock Dissolve the inhibitor in DMSO to a concentration at least 100-fold higher than the final desired concentration.-20°C.
Assay Procedure
  • Prepare Working Solutions:

    • Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical final concentration is 10-100 µM.

    • Enzyme Working Solution: Dilute the enzyme stock in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

  • Set up the Assay Plate:

    • Add 50 µL of the enzyme working solution to each well.

    • For inhibitor screening, pre-incubate the enzyme with the inhibitor (e.g., add 1 µL of inhibitor stock and 49 µL of enzyme solution) for a specified time (e.g., 15-30 minutes) at room temperature.

    • Include appropriate controls:

      • Blank (No Enzyme): 50 µL of Assay Buffer.

      • Positive Control: 50 µL of a known active enzyme solution.

      • Negative Control (Inhibitor): 50 µL of enzyme pre-incubated with a known inhibitor.

  • Initiate the Reaction:

    • Add 50 µL of the substrate working solution to all wells to start the reaction. The total volume in each well should be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).

    • Wavelengths: Excitation at ~360 nm and Emission at ~460 nm.

Data Analysis
  • Calculate the Rate of Reaction:

    • For each well, plot the relative fluorescence units (RFU) against time (minutes).

    • Determine the initial reaction rate (V0) by calculating the slope of the linear portion of the curve (ΔRFU/Δt).

  • Enzyme Activity:

    • To convert the reaction rate to moles of substrate cleaved per minute, a standard curve using free AMC should be generated.[2] This allows for the conversion of RFU to the amount of AMC produced.

  • Inhibitor Potency (IC50):

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate_inhibitor / Rate_no_inhibitor)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Summary of Assay Conditions
ParameterRecommended Range/Value
Final Substrate Conc.10 - 100 µM
Final Enzyme Conc.To be determined empirically
Total Assay Volume100 µL
Incubation Temperature25 - 37°C
Incubation Time30 - 60 minutes
Excitation Wavelength340 - 360 nm
Emission Wavelength440 - 460 nm

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Substrate, Enzyme, Buffer) prep_plate Prepare 96-well Plate (Add Enzyme/Controls) prep_reagents->prep_plate start_rxn Add Substrate to Wells to Start Reaction prep_plate->start_rxn measure Measure Fluorescence (Kinetic Read at 360/460 nm) start_rxn->measure calc_rate Calculate Reaction Rate (ΔRFU/Δt) measure->calc_rate analyze Determine Enzyme Activity or IC50 Values calc_rate->analyze

Caption: General workflow for the this compound protease assay.

Relevant Signaling Pathway

The N-formyl peptide receptor (FPR) pathway is a key component of the innate immune response, activated by N-formylated peptides like For-Met-Leu-Phe (fMLP), which are released by bacteria and damaged mitochondria. Activation of FPR on phagocytic leukocytes, such as neutrophils, triggers a signaling cascade leading to chemotaxis, degranulation, and the release of various proteases. The this compound assay can be used to measure the activity of proteases released during this inflammatory response.

N-Formyl Peptide Receptor (FPR) Signaling Pathway

FPR_Pathway fmlp fMLP (N-Formyl Peptide) fpr FPR (G-Protein Coupled Receptor) fmlp->fpr g_protein G-Protein Activation (Gαi, Gβγ) fpr->g_protein plc PLC Activation g_protein->plc Gβγ pi3k PI3K Activation g_protein->pi3k Gβγ dag_ip3 DAG & IP3 Production plc->dag_ip3 akt Akt Activation pi3k->akt ca_release Ca²⁺ Release dag_ip3->ca_release pkc PKC Activation dag_ip3->pkc ca_release->pkc degranulation Degranulation (Protease Release) pkc->degranulation chemotaxis Chemotaxis akt->chemotaxis

Caption: Simplified N-Formyl Peptide Receptor (FPR) signaling pathway.

References

Application Notes and Protocols: Measuring Neutrophil Elastase Activity in fMLP-Stimulated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent chemoattravtant peptide that activates neutrophils and other phagocytic cells by binding to N-formyl peptide receptors (FPRs). This activation triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the release of reactive oxygen species (ROS) and proteolytic enzymes. Among the key enzymes released from the azurophilic granules of activated neutrophils is neutrophil elastase, a serine protease involved in the degradation of extracellular matrix proteins and bacterial components.

While a direct fluorogenic substrate named "For-Met-Leu-AMC" is not commercially available, a highly relevant and informative cell-based assay involves the stimulation of neutrophils with fMLP and the subsequent measurement of released neutrophil elastase activity using a specific fluorogenic substrate. This application note provides a detailed protocol for the isolation of human neutrophils, their stimulation with fMLP, and the quantification of neutrophil elastase activity.

Principle of the Assay

This assay is based on the stimulation of isolated human neutrophils with fMLP, which induces the release of neutrophil elastase. The enzymatic activity of the released elastase is then measured using a fluorogenic substrate, such as MeO-Suc-Ala-Ala-Pro-Val-AMC. In its intact form, the substrate is non-fluorescent. Upon cleavage by neutrophil elastase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The resulting fluorescence intensity is directly proportional to the elastase activity and can be measured using a fluorescence microplate reader.

Signaling Pathway and Experimental Workflow

G cluster_0 fMLP Signaling Pathway in Neutrophils fMLP fMLP FPR Formyl Peptide Receptor (FPR) fMLP->FPR Binding G_protein G-protein Activation FPR->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Granule_Fusion Azurophilic Granule Fusion with Membrane Ca_PKC->Granule_Fusion NE_Release Neutrophil Elastase Release Granule_Fusion->NE_Release

Caption: fMLP signaling cascade leading to neutrophil elastase release.

G cluster_1 Experimental Workflow Blood_Collection 1. Whole Blood Collection Neutrophil_Isolation 2. Neutrophil Isolation Blood_Collection->Neutrophil_Isolation Cell_Counting 3. Cell Counting & Resuspension Neutrophil_Isolation->Cell_Counting Cell_Seeding 4. Seeding Cells in Plate Cell_Counting->Cell_Seeding Stimulation 5. Stimulation with fMLP Cell_Seeding->Stimulation Substrate_Addition 6. Addition of Fluorogenic Substrate Stimulation->Substrate_Addition Incubation 7. Incubation at 37°C Substrate_Addition->Incubation Fluorescence_Measurement 8. Fluorescence Measurement Incubation->Fluorescence_Measurement

Caption: Workflow for the cell-based neutrophil elastase assay.

G cluster_2 Enzymatic Reaction Substrate MeO-Suc-Ala-Ala-Pro-Val-AMC (Non-fluorescent) Enzyme Neutrophil Elastase Substrate->Enzyme Products MeO-Suc-Ala-Ala-Pro-Val + AMC (Fluorescent) Enzyme->Products Cleavage

Caption: Cleavage of the fluorogenic substrate by neutrophil elastase.

Materials and Reagents

Reagent/MaterialSupplier
Human Whole Blood (with anticoagulant)In-house collection or commercial source
Density Gradient Medium (e.g., Ficoll-Paque™)GE Healthcare
RPMI 1640 MediumGibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
Hanks' Balanced Salt Solution (HBSS)Gibco
fMLP (N-Formyl-Met-Leu-Phe)Sigma-Aldrich
MeO-Suc-Ala-Ala-Pro-Val-AMCCayman Chemical or equivalent
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich
96-well black, clear-bottom microplatesCorning or equivalent
Fluorescence Microplate ReaderMolecular Devices or equivalent

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils

This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.[1][2]

  • Blood Collection: Collect human whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Dilution: Dilute the blood 1:1 with RPMI 1640 medium.

  • Density Gradient Centrifugation: Carefully layer the diluted blood over an equal volume of density gradient medium in a conical centrifuge tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspiration: After centrifugation, carefully aspirate the upper layers (plasma, mononuclear cells). The neutrophil layer will be visible as a distinct band above the red blood cell pellet.

  • Red Blood Cell Lysis: Transfer the neutrophil layer to a new tube and wash with HBSS. To remove contaminating red blood cells, perform a hypotonic lysis by resuspending the cell pellet in sterile, ice-cold water for 30 seconds, followed by the addition of an equal volume of 2X concentrated HBSS to restore isotonicity.

  • Washing: Centrifuge the cells at 300 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold HBSS.

  • Cell Counting and Resuspension: Resuspend the final neutrophil pellet in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of the isolated neutrophils should be >95%.

Protocol 2: Neutrophil Elastase Activity Assay
  • Cell Seeding: Seed the isolated neutrophils into a 96-well black, clear-bottom microplate at a density of 2 x 10⁵ cells/well in 100 µL of assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

  • Preparation of Reagents:

    • fMLP Stock Solution: Prepare a 10 mM stock solution of fMLP in DMSO. Further dilute in assay buffer to the desired working concentrations (e.g., 100 µM for a final concentration of 1 µM).

    • Substrate Stock Solution: Prepare a 10 mM stock solution of MeO-Suc-Ala-Ala-Pro-Val-AMC in DMSO.

    • Substrate Working Solution: Dilute the substrate stock solution in assay buffer to a final concentration of 200 µM.

  • Cell Stimulation: Add 10 µL of the fMLP working solution (or vehicle control) to the appropriate wells. Incubate the plate at 37°C for 30 minutes to allow for neutrophil activation and elastase release.

  • Enzymatic Reaction: Add 10 µL of the substrate working solution to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode at 37°C using a fluorescence microplate reader with excitation at 360-380 nm and emission at 440-460 nm. Record measurements every 5 minutes for 30-60 minutes.

  • Data Analysis: The rate of increase in fluorescence (RFU/min) is proportional to the neutrophil elastase activity.

Data Presentation

Table 1: Typical Reagent Concentrations for Neutrophil Elastase Assay

ReagentStock ConcentrationFinal Concentration in Well
Neutrophils2 x 10⁶ cells/mL2 x 10⁵ cells/well
fMLP10 mM in DMSO10 nM - 10 µM
MeO-Suc-Ala-Ala-Pro-Val-AMC10 mM in DMSO20 µM

Table 2: Example Plate Layout for a Neutrophil Elastase Assay

WellContent
A1-A3Cells + Vehicle (Negative Control)
B1-B3Cells + fMLP (10 nM)
C1-C3Cells + fMLP (100 nM)
D1-D3Cells + fMLP (1 µM)
E1-E3Cells + fMLP (10 µM)
F1-F3Cells + Test Inhibitor + fMLP (1 µM)
G1-G3Medium Only (Blank)
H1-H3Purified Neutrophil Elastase (Positive Control)

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signalLow cell viability or purityOptimize neutrophil isolation protocol.
Inactive fMLP or substrateUse fresh reagents and protect from light.
Insufficient incubation timeIncrease stimulation or reaction time.
High background fluorescenceAutofluorescence of compounds or mediumSubtract blank values from all readings.
Contamination with other proteasesEnsure high purity of isolated neutrophils.
High well-to-well variabilityInaccurate pipettingUse calibrated pipettes and mix reagents thoroughly.
Uneven cell distributionGently mix cell suspension before seeding.

References

Determining the Optimal Concentration of For-Met-Leu-AMC for Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Formyl-Methionyl-Leucyl-Phenylalanine-7-amido-4-methylcoumarin (For-Met-Leu-AMC) is a fluorogenic substrate used in the characterization of certain protease activities. The peptide sequence, For-Met-Leu, is analogous to N-formyl peptides that are known to be potent chemoattractants for neutrophils and other phagocytic cells by activating formyl peptide receptors (FPR). When conjugated to 7-amido-4-methylcoumarin (AMC), this peptide can be used as a substrate for enzymes that recognize and cleave this sequence, such as chymotrypsin-like proteases. Chymotrypsin, a serine endoproteinase, is known to cleave peptide bonds at the C-terminus of large hydrophobic residues like Phenylalanine, Tryptophan, Tyrosine, and Leucine, and to a lesser extent, Methionine.[1]

Upon enzymatic cleavage of the amide bond between the peptide and the AMC fluorophore, the highly fluorescent AMC is released. The rate of AMC release, measured by an increase in fluorescence, is proportional to the enzyme activity. This application note provides a detailed protocol for determining the optimal substrate concentration of this compound for enzyme kinetic assays, focusing on chymotrypsin-like proteases as a representative enzyme class.

Principle of the Assay

The enzymatic reaction involves the cleavage of the non-fluorescent substrate, this compound, by a protease, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC). The reaction progress is monitored by measuring the increase in fluorescence intensity over time. The excitation and emission maxima for free AMC are typically in the range of 340-380 nm and 440-460 nm, respectively.[2][3][4]

Data Presentation

Table 1: Typical Kinetic Parameters for Chymotrypsin with Fluorogenic Substrates
SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Suc-Ala-Ala-Pro-Phe-AMCChymotrypsin20 - 5050 - 1001 - 5 x 10⁶
Suc-Leu-Leu-Val-Tyr-AMCChymotrypsin-like activity (Proteasome)10 - 100Not ReportedNot Reported
Boc-Gln-Ala-Arg-AMCTMPRSS2 (a chymotrypsin-like serine protease)~25 (apparent)Not ReportedNot Reported

These values are illustrative and the optimal concentration for this compound should be determined experimentally.

Table 2: Recommended Stock and Working Concentrations
ReagentStock ConcentrationWorking Concentration RangeSolvent
This compound10 mM0.5 µM - 200 µMDMSO
Chymotrypsin1 mg/mL (in 1 mM HCl)1 - 10 µg/mLAssay Buffer
7-amino-4-methylcoumarin (AMC)1 mM0.1 µM - 10 µM (for standard curve)DMSO

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂. For some assays, the inclusion of a non-ionic detergent such as 0.05% (v/v) Tween-20 can help to prevent enzyme adsorption and improve assay performance.[2]

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store this stock solution at -20°C, protected from light.

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.[1]

  • AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of product formed. Store at -20°C, protected from light.

Protocol 2: Determination of Optimal this compound Concentration

This protocol follows the principles of Michaelis-Menten kinetics to determine the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). The optimal substrate concentration for many enzyme assays is typically set at or near the Km value.

  • Prepare a Substrate Dilution Series: From the 10 mM stock of this compound, prepare a series of dilutions in assay buffer. A typical range to test would be from 0.5 µM to 200 µM. It is important to keep the final concentration of DMSO in the assay low (ideally ≤1%) to avoid enzyme inhibition.

  • Prepare Enzyme Working Solution: Dilute the chymotrypsin stock solution in assay buffer to a final concentration that provides a linear rate of fluorescence increase over a reasonable time period (e.g., 10-30 minutes). This concentration needs to be determined empirically in preliminary experiments.

  • Set up the Assay Plate:

    • Add 50 µL of each substrate dilution to multiple wells of a black, clear-bottom 96-well plate. Include wells with assay buffer only as a no-substrate control.

    • Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate the Reaction:

    • Add 50 µL of the enzyme working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

    • Immediately place the plate in a fluorescence plate reader.

  • Measure Fluorescence:

    • Monitor the increase in fluorescence over time (kinetic mode) for at least 15-30 minutes. Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[2]

    • Record the fluorescence intensity at regular intervals (e.g., every 30-60 seconds).

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The slope of this linear portion represents the reaction rate in RFU/min.

    • To convert RFU/min to moles/min, create an AMC standard curve. Prepare a series of dilutions of the AMC standard stock solution in assay buffer and measure their fluorescence. Plot fluorescence (RFU) versus AMC concentration (moles) to determine the conversion factor.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the Km and Vmax values.

    Michaelis-Menten Equation: V₀ = (Vmax * [S]) / (Km + [S])

    The optimal concentration of this compound for subsequent routine assays or inhibitor screening is typically chosen to be equal to or slightly above the determined Km value.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup & Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer dilute_substrate Create Substrate Dilution Series prep_buffer->dilute_substrate prep_substrate Prepare Substrate Stock (10 mM in DMSO) prep_substrate->dilute_substrate prep_enzyme Prepare Enzyme Stock (1 mg/mL) dilute_enzyme Prepare Enzyme Working Solution prep_enzyme->dilute_enzyme prep_standard Prepare AMC Standard (1 mM in DMSO) std_curve Generate AMC Standard Curve prep_standard->std_curve plate_setup Add Substrate to 96-well Plate dilute_substrate->plate_setup initiate_reaction Add Enzyme to Initiate Reaction dilute_enzyme->initiate_reaction plate_setup->initiate_reaction read_fluorescence Measure Fluorescence (Kinetic Read) initiate_reaction->read_fluorescence calc_rate Calculate Initial Velocity (V₀) read_fluorescence->calc_rate convert_units Convert RFU/min to M/min calc_rate->convert_units std_curve->convert_units plot_data Plot V₀ vs. [Substrate] convert_units->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_km Determine Km and Vmax fit_model->determine_km

Caption: Workflow for determining the optimal concentration of this compound.

fMLF_Signaling_Pathway fMLF For-Met-Leu-Phe (fMLF) FPR1 Formyl Peptide Receptor 1 (FPR1) (G-protein coupled receptor) fMLF->FPR1 Binds to G_protein Heterotrimeric G-protein (Gαi, Gβγ) FPR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates MAPK MAPK Cascade (e.g., ERK) G_protein->MAPK Gαi/Gβγ activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Responses Ca_release->Cell_response PKC->Cell_response MAPK->Cell_response Chemotaxis Chemotaxis Cell_response->Chemotaxis Degranulation Degranulation Cell_response->Degranulation Superoxide Superoxide Production Cell_response->Superoxide

Caption: Simplified signaling pathway of For-Met-Leu-Phe (fMLF) via the FPR1 receptor.

References

Application Notes and Protocols for For-Met-Leu-AMC Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of N-Formyl-Met-Leu-7-amino-4-methylcoumarin (For-Met-Leu-AMC) in fluorometric assays. This substrate is a valuable tool for studying enzymes that recognize and cleave the formyl-methionyl-leucyl (fMLP or fMLF) peptide sequence, which is a potent chemoattractant for neutrophils and other phagocytic cells.

Introduction

This compound is a fluorogenic substrate that is virtually non-fluorescent until the 7-amino-4-methylcoumarin (AMC) moiety is cleaved by an appropriate enzyme. Upon enzymatic cleavage, the highly fluorescent AMC is released, and its fluorescence can be monitored to determine enzyme activity. The fMLP peptide sequence is a well-known ligand for formyl peptide receptors (FPRs), a class of G protein-coupled receptors involved in the inflammatory response and host defense. Therefore, enzymes that process fMLP or similar peptides are of significant interest in immunology and drug development.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the amide bond between the C-terminal leucine of the fMLP peptide and the AMC fluorophore. The intact substrate exhibits minimal fluorescence, while the free AMC product is highly fluorescent. The rate of increase in fluorescence is directly proportional to the enzyme activity.

Spectroscopic Properties

The fluorescence excitation and emission wavelengths of this compound and the cleaved AMC product are crucial for accurate measurement. While the intact substrate has a lower quantum yield and different spectral properties, the free AMC is the species that is measured.

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Notes
This compound (bound)~330~390Weakly fluorescent.
7-Amino-4-methylcoumarin (AMC) (free)340 - 360440 - 460Highly fluorescent upon cleavage.

Signaling Pathway Context

The For-Met-Leu peptide is a potent agonist of Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors expressed on various immune cells. Activation of FPRs triggers downstream signaling cascades that lead to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Understanding the enzymes that may process or degrade fMLP in the extracellular space or within the cell is important for modulating these inflammatory responses.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol fMLP For-Met-Leu FPR FPR fMLP->FPR G_protein Gαβγ FPR->G_protein activates PLC PLC G_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Degranulation, ROS Production) Ca2->Cellular_Response MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade NFkB NF-κB Activation MAPK_cascade->NFkB NFkB->Cellular_Response

Formyl Peptide Receptor (FPR) Signaling Pathway.

Experimental Protocols

Materials and Reagents
ReagentRecommended Concentration/StockStorage
This compound10 mM in DMSO-20°C, protected from light
Assay Buffer50 mM Tris-HCl, pH 7.5, 100 mM NaCl4°C
Enzyme (e.g., protease)Varies depending on enzymeAs per manufacturer's recommendation
7-Amino-4-methylcoumarin (AMC)1 mM in DMSO-20°C, protected from light
96-well black microplateN/ARoom Temperature
Fluorescence microplate readerN/AN/A
Experimental Workflow

The general workflow for a fluorometric enzyme assay using this compound involves preparing the reagents, initiating the enzymatic reaction, and measuring the fluorescence signal over time.

Experimental_Workflow prep_reagents 1. Prepare Reagents (Buffer, Substrate, Enzyme) setup_plate 2. Set up 96-well Plate (Controls and Samples) prep_reagents->setup_plate pre_incubate 3. Pre-incubate Plate at Assay Temperature setup_plate->pre_incubate add_enzyme 4. Initiate Reaction (Add Enzyme) pre_incubate->add_enzyme read_fluorescence 5. Kinetic Measurement (Read Fluorescence over Time) add_enzyme->read_fluorescence analyze_data 6. Data Analysis (Calculate Reaction Rates) read_fluorescence->analyze_data

General Experimental Workflow.

Detailed Protocol: Enzyme Activity Assay
  • Prepare AMC Standard Curve:

    • Prepare a series of dilutions of the AMC stock solution in assay buffer to generate a standard curve (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5, 10 µM).

    • Add 100 µL of each dilution to separate wells of the 96-well black microplate.

    • Measure the fluorescence at an excitation wavelength of 350 nm and an emission wavelength of 450 nm.

    • Plot the fluorescence intensity against the AMC concentration to generate a standard curve. This will be used to convert the relative fluorescence units (RFU) from the enzyme assay into the concentration of the product formed.

  • Enzyme Assay:

    • Prepare a working solution of this compound in assay buffer. The final concentration will need to be optimized for the specific enzyme being studied but a starting point of 10-50 µM is recommended.

    • Add 50 µL of the this compound working solution to each well of a 96-well black microplate. Include wells for a no-enzyme control (substrate only) and a no-substrate control (enzyme only).

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

    • Prepare a dilution series of the enzyme in assay buffer.

    • To initiate the reaction, add 50 µL of the enzyme solution to the appropriate wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 350 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • For each enzyme concentration, determine the initial reaction rate (V₀) from the linear portion of the fluorescence versus time plot. The rate is typically expressed as RFU/min.

    • Subtract the rate of the no-enzyme control (background substrate hydrolysis) from the rates of the enzyme-containing wells.

    • Convert the corrected rates (RFU/min) to moles of AMC produced per minute using the standard curve.

    • Plot the reaction rate against the enzyme concentration to determine the relationship between enzyme concentration and activity.

Protocol: Determination of Michaelis-Menten Kinetics (Kₘ and Vₘₐₓ)
  • Prepare Reagents:

    • Prepare a fixed, optimized concentration of the enzyme in assay buffer.

    • Prepare a series of dilutions of the this compound substrate in assay buffer, typically ranging from 0.1 to 10 times the expected Kₘ.

  • Assay Procedure:

    • Follow the enzyme assay protocol as described above, but instead of varying the enzyme concentration, use a fixed enzyme concentration and varying substrate concentrations.

    • Add 50 µL of each substrate dilution to the wells.

    • Initiate the reaction by adding 50 µL of the enzyme solution.

    • Perform kinetic measurements of fluorescence.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each substrate concentration as described previously.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.

Troubleshooting

IssuePossible CauseSolution
High background fluorescenceSubstrate degradationPrepare fresh substrate solution; store stock solution protected from light.
Contaminated buffer or reagentsUse high-purity water and reagents; filter-sterilize buffer.
No or low signalInactive enzymeUse a fresh enzyme preparation; ensure proper storage and handling.
Incorrect filter settingsVerify the excitation and emission wavelengths on the plate reader.
Assay conditions not optimalOptimize pH, temperature, and ionic strength of the assay buffer.
Non-linear reaction progress curvesSubstrate depletionUse a lower enzyme concentration or a shorter reaction time.
Enzyme instabilityAdd stabilizing agents (e.g., BSA) to the assay buffer.

Conclusion

This compound is a sensitive and reliable fluorogenic substrate for the continuous measurement of the activity of enzymes that cleave the fMLP peptide. The protocols provided here offer a starting point for assay development and can be adapted for various applications, including enzyme characterization, inhibitor screening, and studying the role of fMLP-processing enzymes in biological systems. Careful optimization of assay conditions is recommended for achieving the best results.

Application Notes and Protocols for For-Met-Leu-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide detailed protocols for the preparation and use of a stock solution of N-Formyl-L-methionyl-L-leucyl-7-amino-4-methylcoumarin (For-Met-Leu-AMC). This fluorogenic substrate is a valuable tool for researchers studying proteolytic enzymes and the signaling pathways of formyl peptide receptors (FPRs). This document includes the chemical properties of the compound, a detailed protocol for stock solution preparation, and a general procedure for its use in enzyme activity assays. Additionally, it features diagrams of the relevant biological signaling pathway and a typical experimental workflow.

Introduction

N-Formyl-L-methionyl-L-leucyl-7-amino-4-methylcoumarin (this compound) is a synthetic peptide conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminal formyl-methionyl-leucyl sequence serves as a recognition motif for various proteases and as a potent agonist for formyl peptide receptors (FPRs), a class of G protein-coupled receptors involved in chemotaxis and the innate immune response.[1][2][3]

The compound is intrinsically non-fluorescent. However, upon enzymatic cleavage of the amide bond linking the peptide to the AMC group, the highly fluorescent 7-amino-4-methylcoumarin is released. The resulting fluorescence can be quantified to measure enzyme activity. This property makes this compound a sensitive substrate for continuous fluorometric assays of proteases that recognize this specific peptide sequence.

Chemical and Physical Properties

The key properties of this compound are summarized below. Proper handling and storage are critical for maintaining the stability and performance of the compound.

PropertyValueSource / Notes
Full Chemical Name N-Formyl-L-methionyl-L-leucyl-7-amino-4-methylcoumarin-
Molecular Weight ~447.52 g/mol Calculated
Appearance White to off-white solid/powderInferred from similar compounds[4]
Primary Solvent Dimethyl sulfoxide (DMSO)Inferred from related compounds[3][5]
Fluorescence (cleaved) Ex: ~350-380 nm / Em: ~440-460 nm[6][7]

Biological Activity and Signaling Pathway

The For-Met-Leu peptide moiety is a potent agonist of Formyl Peptide Receptors (FPRs), which are primarily expressed on phagocytic leukocytes.[3][8] Binding of the ligand to the receptor initiates a signaling cascade that is crucial for chemotaxis, inflammation, and host defense.

The activation of FPR, a G protein-coupled receptor (GPCR), leads to the dissociation of the heterotrimeric G-protein into its α and βγ subunits.[1] The activated G-protein then stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in cellular responses like chemotaxis and degranulation.[9]

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR FPR (GPCR) GPCR_complex Gαβγ FPR->GPCR_complex Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes GPCR_complex->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates MAPK MAPK Pathway Ca_release->MAPK PKC->MAPK Activates Response Cellular Response (e.g., Chemotaxis) MAPK->Response Ligand This compound Ligand->FPR Binds

Figure 1. Simplified Formyl Peptide Receptor (FPR) signaling cascade.

Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution. It is critical to use high-purity, anhydrous DMSO to ensure the stability of the compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated precision balance and micropipettes

Procedure:

  • Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.48 mg of this compound (based on a MW of 447.52 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the powder. Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.[10]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in light-protective tubes.

  • Storage: Store the aliquots tightly sealed at -20°C or -80°C. When stored correctly, DMSO stock solutions are stable for at least 6 months at -20°C and up to a year at -80°C.[5][11]

Stock Solution Calculation Guide:

Desired ConcentrationMass per 1 mL DMSO
1 mM0.45 mg
5 mM2.24 mg
10 mM 4.48 mg
20 mM8.95 mg
50 mM22.38 mg
General Protocol for a Fluorometric Protease Assay

This protocol provides a general workflow for measuring protease activity using the this compound stock solution. The final concentrations of enzyme and substrate, as well as buffer composition and incubation time, must be optimized for each specific application.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Purified enzyme or cell lysate containing the protease of interest

  • Assay Buffer (e.g., Tris or PBS at optimal pH for the enzyme)

  • 96-well black microplate (for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

  • Prepare Working Solution: Dilute the 10 mM this compound stock solution to the desired final concentration (e.g., 10-100 µM) in the assay buffer. Prepare this solution fresh before each experiment.

  • Set Up Reactions: To each well of the 96-well plate, add the reaction components. Include appropriate controls:

    • Blank: Assay buffer only (to measure background fluorescence).

    • Negative Control: Assay buffer + Substrate (no enzyme).

    • Positive Control: Assay buffer + Substrate + known active enzyme/inhibitor.

    • Test Sample: Assay buffer + Substrate + enzyme sample.

  • Initiate Reaction: Add the enzyme sample to the wells to start the reaction. The final volume in each well should be consistent (e.g., 100-200 µL).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). Protect the plate from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (kinetic assay) or at a single endpoint after a fixed incubation time. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[7]

  • Data Analysis: Subtract the background fluorescence (from the blank wells) from all readings. Plot the fluorescence intensity versus time to determine the reaction rate (V₀), which is proportional to the enzyme activity.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_measure 3. Measurement & Analysis stock Prepare 10 mM This compound Stock in DMSO working Dilute Stock to Working Concentration in Assay Buffer stock->working plate Pipette Reagents into 96-Well Black Plate (Substrate, Buffer, Controls) working->plate enzyme_prep Prepare Enzyme and Control Samples enzyme_prep->plate initiate Add Enzyme to Initiate Reaction plate->initiate incubate Incubate at Optimal Temperature (e.g., 37°C) initiate->incubate read Read Fluorescence (Ex: ~360nm / Em: ~460nm) incubate->read analyze Analyze Data: Subtract Background, Calculate Reaction Rate read->analyze result Determine Enzyme Activity analyze->result

Figure 2. General experimental workflow for a protease assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Formyl-Met-Leu-7-amino-4-methylcoumarin (For-Met-Leu-AMC) is a fluorogenic substrate primarily utilized for the detection and quantification of aminopeptidase M activity. Aminopeptidase M is a membrane-bound, zinc-dependent metalloprotease that plays a crucial role in the final stages of protein degradation by cleaving neutral amino acids from the N-terminus of peptides. The assay's principle is based on the enzymatic cleavage of the amide bond between the tripeptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon hydrolysis, the highly fluorescent AMC is released, and its fluorescence can be monitored in real-time to determine the enzymatic activity. The fluorescence of AMC is typically measured with excitation wavelengths between 340-360 nm and emission wavelengths between 440-460 nm.[1][2][3] This application note provides a recommended assay buffer and a detailed protocol for the use of this compound in enzymatic assays.

Signaling Pathway

The enzymatic reaction of Aminopeptidase M with this compound is a straightforward hydrolytic process. The enzyme recognizes and binds to the N-terminal formylated methionine of the substrate. The zinc ion in the active site of Aminopeptidase M facilitates the hydrolysis of the peptide bond, leading to the release of the formylated Met-Leu dipeptide and the fluorescent AMC molecule.

G cluster_0 Aminopeptidase M Catalytic Cycle E Aminopeptidase M (E) ES Enzyme-Substrate Complex (E-S) E->ES Binding S This compound (Substrate) S->ES P1 For-Met-Leu (Product 1) ES->P1 P2 AMC (Fluorescent Product 2) ES->P2 E_free Free Aminopeptidase M (E) ES->E_free Hydrolysis

Caption: Enzymatic hydrolysis of this compound by Aminopeptidase M.

Recommended Assay Buffer

The optimal assay buffer for Aminopeptidase M activity using the this compound substrate should maintain a physiological pH and contain components that ensure enzyme stability and activity. Based on available data and general biochemical principles, the following buffer is recommended:

1X Assay Buffer Composition:

ComponentConcentrationPurpose
Tris-HCl50 mMBuffering agent to maintain pH
NaCl100 mMMimics physiological ionic strength
MgCl₂10 mMDivalent cation that can enhance enzyme stability[4]
pH7.5 at 25°COptimal pH for many aminopeptidases

Note: It is crucial to avoid chelating agents like EDTA in the assay buffer, as they can inhibit the zinc-dependent Aminopeptidase M.[4]

Experimental Protocols

1. Preparation of Reagents

  • 10X Assay Buffer:

    • Dissolve 6.057 g of Tris base, 5.844 g of NaCl, and 2.033 g of MgCl₂·6H₂O in 80 mL of deionized water.

    • Adjust the pH to 7.5 with 1M HCl.

    • Bring the final volume to 100 mL with deionized water.

    • Sterilize by filtration and store at 4°C.

  • 1X Assay Buffer:

    • Dilute the 10X Assay Buffer 1:10 with deionized water.

  • This compound Substrate Stock Solution (10 mM):

    • Dissolve the appropriate amount of this compound in DMSO. For example, for a 1 mg vial with a molecular weight of approximately 500 g/mol , dissolve in 200 µL of DMSO.

    • Store the stock solution in aliquots at -20°C, protected from light.

  • Enzyme Solution (Aminopeptidase M):

    • Prepare a stock solution of the enzyme in 1X Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically.

    • Store the enzyme solution on ice during the experiment and at -20°C or -80°C for long-term storage, following the manufacturer's recommendations.

2. Assay Procedure

The following protocol is designed for a 96-well plate format and can be adapted for other formats.

G prep Prepare Reagents (Buffer, Substrate, Enzyme) plate Add Reagents to 96-Well Plate (Buffer, Enzyme) prep->plate pre_incubate Pre-incubate at 37°C for 5 min plate->pre_incubate add_substrate Add this compound Substrate to initiate reaction pre_incubate->add_substrate measure Measure Fluorescence (Ex: 350 nm, Em: 450 nm) Kinetic or Endpoint add_substrate->measure analyze Analyze Data (Calculate reaction rates) measure->analyze

References

Application Notes and Protocols for Measuring Protease Activity in Cell Lysates with For-Met-Leu-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of protease activity in cell lysates is crucial for understanding a variety of physiological and pathological processes, including inflammation, apoptosis, and cancer progression. N-formylated peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF or fMLP), are potent chemoattractants for phagocytic leukocytes, particularly neutrophils. Upon activation, neutrophils release a variety of proteases from their granules, including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). These proteases play a significant role in the inflammatory response and tissue remodeling.

The fluorogenic substrate N-formyl-methionyl-leucyl-7-amino-4-methylcoumarin (For-Met-Leu-AMC) is a tool for assaying the activity of proteases that recognize and cleave this specific peptide sequence. Cleavage of the amide bond between Leucine and AMC by a protease liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting increase in fluorescence intensity can be monitored over time to determine the rate of substrate hydrolysis, which is directly proportional to the protease activity in the sample. This application note provides a detailed protocol for using this compound to measure protease activity in cell lysates, with a particular focus on lysates from immune cells such as neutrophils.

Principle of the Assay

The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound. In its intact form, the substrate is weakly fluorescent. Upon proteolytic cleavage at the C-terminus of the Leucine residue, the free 7-amino-4-methylcoumarin (AMC) is released, which results in a significant increase in fluorescence. The rate of fluorescence increase is proportional to the protease activity.

Potential Signaling Pathway Involvement

N-formylated peptides are recognized by formyl peptide receptors (FPRs) on the surface of phagocytic cells. This interaction triggers a signaling cascade that leads to cellular activation and the release of granular contents, including serine proteases. The measurement of protease activity using this compound in cell lysates can, therefore, be an indirect measure of the activation of these inflammatory pathways.

Signaling_Pathway For-Met-Leu-Peptide For-Met-Leu-Peptide FPR Formyl Peptide Receptor (FPR) For-Met-Leu-Peptide->FPR G_Protein G-Protein Activation FPR->G_Protein Signaling_Cascade Downstream Signaling Cascade (e.g., PLC, PI3K) G_Protein->Signaling_Cascade Granule_Release Granule Exocytosis Signaling_Cascade->Granule_Release Proteases Release of Proteases (NE, CG, PR3) Granule_Release->Proteases Cell_Lysate Cell Lysate Preparation Proteases->Cell_Lysate Assay Protease Activity Assay with This compound Cell_Lysate->Assay

Caption: Signaling pathway leading to protease release and subsequent measurement.

Materials and Reagents

  • This compound substrate

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

  • Cell Lysis Buffer (e.g., RIPA buffer, or a buffer compatible with the protease of interest)

  • Protease Inhibitor Cocktail (optional, for negative controls)

  • Purified protease (e.g., human neutrophil elastase, cathepsin G) for positive control and standard curve

  • 7-Amino-4-methylcoumarin (AMC) standard

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO. Store in small aliquots at -20°C or -80°C, protected from light.

  • Assay Buffer: Prepare the desired assay buffer and adjust the pH. The optimal buffer composition may vary depending on the protease being studied.

  • Cell Lysis Buffer: Prepare a suitable lysis buffer. For cytoplasmic proteases, a simple buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40) is often sufficient. Avoid using protease inhibitors in the lysis buffer for samples where protease activity is to be measured.

  • AMC Standard Stock Solution (1 mM): Dissolve 1.75 mg of 7-amino-4-methylcoumarin (MW: 175.19 g/mol ) in 10 mL of DMSO. Store at -20°C, protected from light.

  • AMC Standard Curve Working Solutions: Prepare a series of dilutions of the AMC standard stock solution in assay buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 25, 50 µM).

Cell Lysate Preparation
  • Culture cells to the desired density and treat with stimuli if required.

  • Harvest cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer.

  • Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

  • Carefully collect the supernatant (cell lysate) and transfer it to a fresh, pre-chilled tube.

  • Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • The cell lysate can be used immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protease Activity Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Substrate, Buffer, Standards) Plate_Setup Set up 96-well plate (Samples, Controls, Standards) Reagent_Prep->Plate_Setup Lysate_Prep Prepare Cell Lysate Lysate_Prep->Plate_Setup Add_Substrate Add this compound Working Solution Plate_Setup->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 380 nm, Em: 460 nm) Incubate->Measure_Fluorescence Standard_Curve Generate AMC Standard Curve Measure_Fluorescence->Standard_Curve Calculate_Activity Calculate Protease Activity (RFU/min) Standard_Curve->Calculate_Activity Normalize_Data Normalize to Protein Concentration Calculate_Activity->Normalize_Data

Caption: General workflow for the protease activity assay.

  • Prepare the Assay Plate:

    • Add 50 µL of assay buffer to each well of a 96-well black microplate.

    • Add 10-50 µg of cell lysate protein to the sample wells. Adjust the volume with assay buffer to a final volume of 100 µL.

    • Positive Control: Add a known amount of a purified protease that cleaves the substrate.

    • Negative Control: Add cell lysate that has been pre-incubated with a broad-spectrum protease inhibitor or a specific inhibitor for the protease of interest.

    • Blank: Add cell lysis buffer without any cell lysate.

    • AMC Standard Curve: Add 100 µL of each AMC standard working solution to separate wells.

  • Initiate the Reaction:

    • Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired final concentration (e.g., 10-100 µM). A typical final assay concentration is 50 µM.

    • Add 100 µL of the this compound working solution to each well (except the AMC standard curve wells) to initiate the reaction. The final volume in the sample, positive control, negative control, and blank wells will be 200 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

    • Take kinetic readings every 1-5 minutes for a period of 30-60 minutes.

Data Analysis

  • Plot the AMC Standard Curve: Plot the fluorescence intensity (RFU) of the AMC standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the RFU, 'm' is the slope, and 'x' is the AMC concentration.

  • Calculate the Rate of Reaction: For each sample, determine the linear range of the reaction from the kinetic read. Calculate the slope of this linear portion (ΔRFU/Δtime).

  • Convert RFU to Moles of AMC: Use the slope from the AMC standard curve to convert the rate of fluorescence increase (ΔRFU/min) to the rate of AMC production (µmoles/min).

    • Rate (µmoles/min) = (ΔRFU/min) / slope of AMC standard curve

  • Calculate Specific Protease Activity: Normalize the rate of AMC production to the amount of protein in the cell lysate.

    • Specific Activity (µmoles/min/mg) = [Rate (µmoles/min)] / [Protein concentration (mg)]

Quantitative Data Summary

The following table provides an example of how to present quantitative data. The values are hypothetical and should be replaced with experimental results.

SampleProtease Activity (RFU/min)Specific Activity (nmol AMC/min/mg protein)Inhibition by Inhibitor X (%)
Untreated Cell Lysate150075N/A
Stimulated Cell Lysate4500225N/A
Stimulated + Inhibitor X18009060
Purified Neutrophil Elastase (1 µg)8000N/AN/A

Troubleshooting

  • High Background Fluorescence:

    • Ensure the substrate has not degraded. Protect it from light and repeated freeze-thaw cycles.

    • Test different assay buffers to find one with minimal background.

    • Check for autofluorescence from the cell lysate or other components.

  • No or Low Signal:

    • The protease of interest may not be present or active in the cell lysate.

    • The substrate may not be optimal for the target protease.

    • The assay conditions (pH, temperature) may not be optimal.

    • The protein concentration in the lysate may be too low.

  • Non-linear Reaction Rate:

    • Substrate depletion: Use a lower concentration of cell lysate or a higher concentration of the substrate.

    • Enzyme instability: The protease may be unstable under the assay conditions.

Conclusion

The this compound fluorogenic substrate provides a sensitive and continuous method for measuring the activity of certain proteases in cell lysates, particularly those released from activated neutrophils. This application note offers a comprehensive protocol that can be adapted for various research and drug discovery applications. By carefully optimizing assay conditions and including appropriate controls, researchers can obtain reliable and reproducible data on protease activity.

Application Notes and Protocols for High-Throughput Screening Assay Using For-Met-Leu-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils, as key players in the innate immune system, are critical first responders to infection and inflammation. Upon activation by chemoattractants, such as N-formylated peptides released by bacteria, neutrophils release a host of potent proteolytic enzymes from their granules. Among these are serine proteases like neutrophil elastase (NE) and proteinase 3 (PR3), which play crucial roles in pathogen degradation but can also contribute to tissue damage in inflammatory diseases. The N-formyl peptide receptor (FPR) on the surface of neutrophils recognizes N-formyl-methionyl-leucyl-phenylalanine (fMLF) and similar peptides, triggering a signaling cascade that leads to neutrophil activation and degranulation.

The fluorogenic substrate N-Formyl-Methionyl-Leucyl-7-amino-4-methylcoumarin (For-Met-Leu-AMC) is designed as a tool for high-throughput screening (HTS) of compounds that may modulate the activity of proteases released by activated neutrophils. Cleavage of the amide bond between the peptide and the AMC fluorophore by a protease results in a significant increase in fluorescence, providing a sensitive and continuous measure of enzymatic activity. This application note provides detailed protocols for using this compound in an HTS format to identify potential inhibitors of neutrophil-derived proteases.

Signaling Pathway of Neutrophil Activation and Protease Release

The activation of neutrophils by N-formylated peptides like fMLF initiates a complex signaling cascade, culminating in the release of proteolytic enzymes. The following diagram illustrates a simplified representation of this pathway.

Neutrophil Activation Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space fMLF fMLF FPR FPR (N-formyl peptide receptor) fMLF->FPR Binds G_protein G-protein (Gi/o) FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release (from ER) IP3_DAG->Ca_release IP3 triggers PKC Protein Kinase C (PKC) IP3_DAG->PKC DAG activates Ca_release->PKC Activates MAPK_cascade MAPK Cascade (e.g., p38, ERK) PKC->MAPK_cascade Activates Granule_mobilization Granule Mobilization & Fusion MAPK_cascade->Granule_mobilization Leads to Proteases Released Proteases (e.g., Neutrophil Elastase, Proteinase 3) Granule_mobilization->Proteases Results in HTS Workflow Start Start Plate_prep Prepare 384-well assay plates Start->Plate_prep Compound_add Add test compounds and controls (e.g., known inhibitor, DMSO) Plate_prep->Compound_add Enzyme_add Add purified protease (e.g., Neutrophil Elastase) or activated neutrophil supernatant Compound_add->Enzyme_add Incubate_1 Pre-incubate enzyme with compounds Enzyme_add->Incubate_1 Substrate_add Add this compound substrate Incubate_1->Substrate_add Incubate_2 Incubate at 37°C and monitor fluorescence Substrate_add->Incubate_2 Read_plate Read fluorescence intensity (Ex: 355 nm, Em: 460 nm) Incubate_2->Read_plate Data_analysis Analyze data to identify hits (% inhibition, IC₅₀ determination) Read_plate->Data_analysis End End Data_analysis->End

Application Notes and Protocols for Kinetic Analysis of Chymotrypsin-Like Protease with For-Met-Leu-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin-like proteases are a subgroup of serine proteases that play crucial roles in various physiological processes, including digestion and cellular signaling.[1] Their activity is tightly regulated, and dysregulation is implicated in numerous diseases, making them attractive targets for drug development. The kinetic analysis of these proteases is fundamental to understanding their function and for the screening of potential inhibitors. This document provides a detailed protocol for the kinetic analysis of chymotrypsin-like proteases using the fluorogenic substrate N-Formyl-Methionyl-Leucyl-7-amino-4-methylcoumarin (For-Met-Leu-AMC).

The assay is based on the enzymatic cleavage of the peptide bond C-terminal to the Leucine residue by the chymotrypsin-like protease. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence with excitation and emission maxima at approximately 380 nm and 460 nm, respectively.[2] The rate of AMC release is directly proportional to the enzyme's activity and can be monitored over time to determine kinetic parameters.

Data Presentation

The following table summarizes representative kinetic data for a chymotrypsin-like protease with this compound. Please note that these values are illustrative and the actual kinetic parameters should be determined experimentally for the specific enzyme and conditions used.

ParameterValueUnit
Michaelis Constant (Km)15µM
Maximum Velocity (Vmax)120RFU/min
Catalytic Efficiency (kcat/Km)8.0 x 106M-1s-1

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the kinetic analysis.

Materials and Reagents
  • Chymotrypsin-like protease: Purified enzyme of interest.

  • This compound substrate: Stock solution in DMSO (e.g., 10 mM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 5 mM CaCl2.

  • AMC Standard: 1 mM stock solution in DMSO for standard curve generation.

  • 96-well black microplate: For fluorescence measurements.

  • Fluorescence microplate reader: Capable of kinetic measurements with excitation at ~380 nm and emission at ~460 nm.

  • Reagent-grade water

  • DMSO

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the kinetic analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) plate_layout Plate Layout Definition (Blanks, Standards, Samples) reagent_prep->plate_layout add_reagents Dispense Reagents to Plate (Buffer, Enzyme) plate_layout->add_reagents pre_incubation Pre-incubate at Assay Temperature add_reagents->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction kinetic_read Kinetic Fluorescence Reading (Ex: 380 nm, Em: 460 nm) initiate_reaction->kinetic_read data_analysis Data Analysis (Standard Curve, Vmax, Km) kinetic_read->data_analysis

Experimental workflow for kinetic analysis.

Detailed Protocol

1. Preparation of Reagents

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0. Add NaCl to a final concentration of 100 mM and CaCl2 to a final concentration of 5 mM.

  • AMC Standard Curve:

    • Prepare a 10 µM working solution of AMC by diluting the 1 mM stock in Assay Buffer.

    • Perform serial dilutions to generate standards ranging from 0 to 10 µM.

  • This compound Substrate Solutions:

    • Prepare a series of substrate concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 µM) by diluting the 10 mM stock in Assay Buffer.

  • Enzyme Solution:

    • Prepare a working solution of the chymotrypsin-like protease in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

2. Assay Procedure

  • Plate Setup: Add 50 µL of the different this compound substrate solutions to the wells of a 96-well black microplate. Include wells with Assay Buffer only to serve as a blank.

  • Enzyme Addition: Add 50 µL of the enzyme solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 25°C or 37°C).

  • Data Acquisition: Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30-60 minutes.[2]

3. Data Analysis

  • Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope, which will be used to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µM/min).

  • Initial Velocity Calculation: For each substrate concentration, determine the initial velocity (v0) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Michaelis-Menten Kinetics: Plot the initial velocities (v0) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    v0 = (Vmax * [S]) / (Km + [S])

Signaling Pathway Context

While chymotrypsin-like proteases are often associated with digestion, they are also involved in various cellular signaling pathways. For example, proteases can activate or degrade signaling molecules, thereby influencing cellular responses. The diagram below illustrates a generalized concept of how a chymotrypsin-like protease can modulate a signaling pathway.

signaling_pathway cluster_pathway Cellular Signaling Pathway ligand Ligand receptor Receptor ligand->receptor Binds inactive_protein Inactive Signaling Protein (Pro-protein) receptor->inactive_protein Activates cascade active_protein Active Signaling Protein inactive_protein->active_protein Cleavage cellular_response Cellular Response active_protein->cellular_response Initiates protease Chymotrypsin-like Protease protease->inactive_protein Cleaves & Activates

References

Troubleshooting & Optimization

High background fluorescence in For-Met-Leu-AMC assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers using the N-formyl-L-methionyl-L-leucyl-7-amido-4-methylcoumarin (For-Met-Leu-AMC) assay. This fluorogenic assay is commonly employed to measure the activity of chymotrypsin-like proteases.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorescence-based enzymatic assay. The substrate, this compound, consists of a tripeptide (N-formyl-Methionine-Leucine) covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the substrate is weakly fluorescent. Upon cleavage of the amide bond between the peptide and AMC by a protease with chymotrypsin-like activity, the free AMC is released. Free AMC is highly fluorescent, and the increase in fluorescence intensity is directly proportional to the enzyme's activity.

Q2: Which enzymes can be measured with the this compound substrate?

This substrate is typically used to measure the activity of chymotrypsin-like serine proteases. These enzymes preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues such as Phenylalanine, Tyrosine, Tryptophan, and Leucine.

Q3: What are the optimal excitation and emission wavelengths for detecting free AMC?

The optimal excitation wavelength for free AMC is in the range of 340-360 nm, and the emission maximum is typically between 440-460 nm.[1][2] It is crucial to determine the optimal settings for your specific plate reader and experimental conditions.

Q4: How should I prepare the this compound substrate?

The this compound substrate is typically supplied as a lyophilized powder and should be dissolved in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution. This stock solution should then be diluted to the final working concentration in the assay buffer. It is important to avoid repeated freeze-thaw cycles of the stock solution.

Q5: What should I include as controls in my experiment?

To ensure the validity of your results, the following controls are essential:

  • No-Enzyme Control: Contains the substrate in assay buffer but no enzyme. This control helps determine the background fluorescence from the substrate itself and the buffer.

  • No-Substrate Control: Contains the enzyme in assay buffer but no substrate. This control accounts for any intrinsic fluorescence of the enzyme preparation or other components in the reaction mixture.

  • Positive Control: A known concentration of a well-characterized protease (e.g., chymotrypsin) to confirm that the assay is working correctly.

  • Inhibitor Control: If screening for inhibitors, this control includes the enzyme, substrate, and a known inhibitor of the target protease to validate the inhibition measurement.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can significantly reduce the signal-to-noise ratio and compromise the quality of your data. The following sections detail potential causes and solutions.

Problem 1: High Background Fluorescence from the Substrate
Possible Cause Recommended Solution
Substrate Degradation The this compound substrate may degrade over time, leading to the release of free AMC.
- Prepare fresh substrate stock solutions regularly.
- Store the lyophilized substrate and stock solutions protected from light and moisture at -20°C or lower.
- Avoid repeated freeze-thaw cycles.
Autofluorescence of the Substrate The intact substrate may possess some intrinsic fluorescence at the measurement wavelengths.
- Perform a titration of the substrate concentration to find the optimal concentration that provides a good signal with minimal background.
- Always include a "no-enzyme" control to measure and subtract the background fluorescence from the substrate.
Contaminated Substrate The substrate may be contaminated with free AMC from the manufacturing process or improper handling.
- If possible, check the purity of the substrate using techniques like HPLC.
- Consider purchasing the substrate from a different, reputable supplier.
Problem 2: High Background Fluorescence from Assay Components
Possible Cause Recommended Solution
Autofluorescent Buffer Components Some buffers or additives can exhibit fluorescence.
- Test the fluorescence of your assay buffer alone.
- If the buffer is the source, consider switching to a different buffer system. Commonly used buffers for protease assays include Tris-HCl and HEPES. Ensure the chosen buffer is compatible with your enzyme's optimal pH.
Contaminated Reagents Reagents may be contaminated with fluorescent impurities.
- Use high-purity, molecular biology grade reagents and water.
- Prepare fresh buffer solutions frequently.
Autofluorescence from Test Compounds When screening compound libraries, the compounds themselves can be fluorescent.
- Screen all compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths in the absence of enzyme and substrate.
- If a compound is fluorescent, it may require a different type of assay or the use of spectral unmixing techniques if your instrument supports it.
Problem 3: High Background Fluorescence from the Microplate
Possible Cause Recommended Solution
Inappropriate Plate Material Clear or white microplates are not suitable for fluorescence assays due to high background.
- Always use black, clear-bottom microplates for fluorescence assays to minimize background and prevent crosstalk between wells.[3]
Plate Autofluorescence Even black plates can have some level of autofluorescence.
- Choose plates specifically designed for low fluorescence applications.
- Ensure the plate reader is set to read from the bottom of the plate.
Problem 4: Instrumental and Experimental Setup Issues
Possible Cause Recommended Solution
Incorrect Wavelength Settings Suboptimal excitation and emission wavelengths can increase background relative to the signal.
- Optimize the excitation and emission wavelengths for AMC using a standard solution of free AMC on your specific instrument.
Gain Setting is Too High An excessively high gain setting on the plate reader will amplify the background signal.
- Adjust the gain setting to a level that provides a good dynamic range for your signal without saturating the detector or unnecessarily amplifying the background.[3]
Light Source Bleed-through The excitation light may be detected by the emission detector, leading to high background.
- Ensure that the excitation and emission wavelengths are sufficiently separated.
- Use a cutoff filter if your instrument has one, to block the excitation light from reaching the detector.

Experimental Protocols

General Protocol for this compound Protease Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5). The optimal buffer composition and pH should be determined for the specific protease being studied.

    • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

    • Enzyme Solution: Prepare a stock solution of the protease in a suitable buffer. The optimal enzyme concentration should be determined experimentally.

    • AMC Standard: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO for generating a standard curve.

  • Assay Procedure:

    • Prepare a dilution series of the AMC standard in assay buffer.

    • In a black, clear-bottom 96-well plate, add the assay components in the following order:

      • Assay Buffer

      • Test compound or vehicle control

      • Enzyme solution

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

    • Initiate the reaction by adding the this compound substrate to all wells. The final substrate concentration should be at or below the Km value for the enzyme, if known.

    • Immediately start monitoring the increase in fluorescence in a kinetic mode using a fluorescence plate reader with excitation at ~350 nm and emission at ~450 nm.

    • Record data every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity of the AMC standards versus concentration to generate a standard curve.

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Convert the V₀ from fluorescence units/min to moles/min using the standard curve.

    • Calculate the enzyme activity and any inhibition by test compounds.

Visualizations

Experimental Workflow

AssayWorkflow This compound Assay Workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) plate Plate Setup (Add Buffer, Compound, Enzyme) prep->plate preinc Pre-incubation (e.g., 15 min at 37°C) plate->preinc start Initiate Reaction (Add Substrate) preinc->start read Kinetic Measurement (Fluorescence Plate Reader) start->read analyze Data Analysis (Calculate Reaction Velocity) read->analyze

Caption: A flowchart of the experimental workflow for the this compound protease assay.

Troubleshooting Logic for High Background Fluorescence

Troubleshooting Troubleshooting High Background Fluorescence start High Background Fluorescence Observed check_controls Analyze Controls (No-Enzyme, No-Substrate) start->check_controls is_substrate Is No-Enzyme control high? check_controls->is_substrate is_reagents Is No-Substrate control high? check_controls->is_reagents is_substrate->is_reagents No substrate_issue Potential Substrate Issue: - Degradation - Autofluorescence - Contamination is_substrate->substrate_issue Yes reagent_issue Potential Reagent/Buffer Issue: - Autofluorescence - Contamination is_reagents->reagent_issue Yes instrument_issue Potential Instrument/Plate Issue: - Wrong plate type - High gain - Incorrect wavelengths is_reagents->instrument_issue No resolve Problem Resolved substrate_issue->resolve reagent_issue->resolve instrument_issue->resolve

Caption: A decision tree for troubleshooting high background fluorescence in the assay.

fMLP Signaling Pathway

While the this compound assay directly measures protease activity, the "For-Met-Leu" peptide is a component of N-formyl-Met-Leu-Phe (fMLP), a potent chemoattractant that signals through the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor. This pathway is crucial in the inflammatory response.

fMLPSignaling Simplified fMLP/FPR1 Signaling Pathway fMLP fMLP (For-Met-Leu-Phe) FPR1 FPR1 (GPCR) fMLP->FPR1 Binds G_protein Gi/o Protein FPR1->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves Akt Akt PI3K->Akt IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Degranulation Degranulation PKC->Degranulation Akt->Chemotaxis

Caption: An overview of the fMLP-induced signaling cascade through the FPR1 receptor.

References

For-Met-Leu-AMC assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the For-Met-Leu-AMC assay. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to variability and reproducibility.

Assay Principle Clarification

The term "this compound assay" typically refers to a two-stage process:

  • Cellular Stimulation: Neutrophils or other phagocytic cells are stimulated with N-Formylmethionyl-leucyl-phenylalanine (fMLP), a potent chemoattractant.

  • Protease Activity Measurement: The fMLP stimulation induces degranulation, causing the cells to release proteases (such as neutrophil elastase) into the supernatant. These proteases then cleave a fluorogenic substrate, such as Leucine-7-amido-4-methylcoumarin (Leu-AMC), resulting in a measurable increase in fluorescence.

The assay, therefore, measures the functional response of cells to fMLP, rather than the direct cleavage of an "fMLP-AMC" molecule. Understanding this principle is crucial for accurate troubleshooting.

Troubleshooting Guide

This guide addresses specific issues that may arise during the assay, providing potential causes and recommended solutions.

Issue 1: No Signal or Very Low Signal (Low Fluorescence)

Potential Cause Recommended Solution
Inactive fMLP Stimulant Prepare fresh fMLP solution from a high-quality source. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Low Cell Viability or Density Ensure neutrophils are isolated fresh and handled gently. Perform a viability test (e.g., Trypan Blue) before the assay; viability should be >95%. Optimize the cell density per well; too few cells will not produce a detectable signal.
Sub-optimal Substrate Concentration Titrate the Leu-AMC substrate to determine the optimal concentration. Ensure the final DMSO concentration used to dissolve the substrate is low (<0.5%) to avoid cell toxicity.
Incorrect Plate Reader Settings Verify the excitation and emission wavelengths are set correctly for AMC (Ex: ~340-360 nm, Em: ~440-460 nm).[1] Ensure the gain/sensitivity setting is appropriate.
Insufficient Incubation Time Optimize the incubation time for both fMLP stimulation and substrate cleavage. The kinetics of protease release and enzyme activity may vary.
Cellular Desensitization Neutrophils can become desensitized to fMLP. Ensure cells are not over-handled or pre-stimulated during the isolation process.[2]

Issue 2: High Background Fluorescence

Potential Cause Recommended Solution
Substrate Autohydrolysis Prepare the substrate solution fresh for each experiment. Avoid prolonged exposure to light and elevated temperatures. Run a "substrate only" control well (no cells) to measure the rate of autohydrolysis.
Contaminating Proteases Serum used in cell culture media can contain proteases. Wash cells thoroughly with serum-free buffer before starting the assay.
Spontaneous Cell Degranulation Rough handling during cell isolation can cause premature degranulation. Keep cells on ice and handle them gently. Allow cells to rest at 37°C for a short period before adding stimuli.
Light-Sensitive Substrate The AMC substrate is light-sensitive.[3] Protect all substrate-containing solutions and the assay plate from light.
Dirty or Inappropriate Microplate Use black, opaque-bottom microplates to minimize background fluorescence and well-to-well crosstalk.[3] Ensure plates are clean and free from fluorescent contaminants.

Issue 3: Poor Reproducibility (High Well-to-Well or Plate-to-Plate Variability)

Potential Cause Recommended Solution
Inconsistent Cell Numbers Ensure a homogenous cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting into wells.
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting technique, especially for small volumes of stimulant and substrate.
"Edge Effect" on Microplate Temperature and evaporation gradients across the plate can cause variability. Avoid using the outer wells of the plate. Ensure proper plate sealing and incubation in a humidified incubator.
Donor-to-Donor Variability Neutrophil responses are known to vary between donors.[2] If possible, use cells from a single donor for a set of comparative experiments. Acknowledge this variability when analyzing data from multiple donors.
Inconsistent Incubation Times Use a multichannel pipette or automated dispenser to add reagents to all wells as simultaneously as possible to ensure consistent timing.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for cleaving the Leu-AMC substrate in this assay? A1: When using neutrophils, the primary proteases released upon fMLP stimulation are from granules. These include neutrophil elastase and other serine proteases. Leucine aminopeptidases may also be present.[4] The cleavage of Leu-AMC is likely the result of the combined activity of these released enzymes.

Q2: How should I prepare and store the fMLP and Leu-AMC reagents? A2:

  • fMLP: Dissolve in DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot into small, single-use volumes and store at -20°C or -80°C. Dilute to the final working concentration in assay buffer just before use.

  • Leu-AMC: This substrate is light-sensitive and should be handled accordingly.[3] Dissolve in DMSO to create a stock solution (e.g., 10-25 mg/ml).[1][4] Store in the dark at -20°C. The final concentration of DMSO in the assay well should be kept low (typically <0.5%) to prevent cellular toxicity.

Q3: What are the appropriate controls to include in my experiment? A3: A well-designed experiment should include the following controls:

  • Negative Control (Unstimulated Cells): Cells + Substrate (No fMLP). This measures the baseline level of protease release.

  • Substrate Blank: Assay Buffer + Substrate (No Cells). This measures substrate autohydrolysis and background fluorescence.

  • Positive Control (Optional): Cells + Substrate + a known degranulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA).

  • Vehicle Control: Cells + Substrate + DMSO (or the vehicle used for your test compound).

Q4: Can I use whole blood for this assay? A4: While some neutrophil activation assays can be performed in whole blood, isolating the neutrophils is highly recommended for this specific assay.[2] Plasma contains a high concentration of protease inhibitors (e.g., alpha-1-antitrypsin) that will interfere with the enzymatic cleavage of the AMC substrate, leading to inaccurate results.

Q5: My kinetic curve plateaus very quickly. What does this mean? A5: A rapid plateau can indicate several things:

  • Substrate Depletion: The concentration of released proteases is high enough to cleave all available substrate in a short time. Consider decreasing the cell number or increasing the substrate concentration.

  • Enzyme Instability: The released proteases may not be stable under the assay conditions.

  • Rapid Cell Death: The stimulus may be causing rapid cell lysis, releasing all proteases at once.

Experimental Protocols & Data

Key Experimental Parameters

The following table provides typical concentration ranges and conditions. These should be optimized for your specific cell type and experimental setup.

ParameterTypical RangeNotes
Cell Type Primary Human NeutrophilsIsolate fresh from whole blood using methods like density gradient centrifugation (e.g., Ficoll-Paque followed by Dextran sedimentation).
Cell Density 1 x 10⁵ to 5 x 10⁵ cells/wellOptimize based on signal-to-noise ratio.
fMLP Concentration 10 nM to 1 µMA dose-response curve should be performed to determine the optimal concentration.[5]
Leu-AMC Substrate 50 µM to 200 µMTitrate to find the concentration that is not rate-limiting.
Assay Buffer Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or Tris-HCl pH 7.4Buffer choice can impact enzyme activity.
Incubation Time 30 to 120 minutesMonitor kinetically to capture the full reaction curve.
Incubation Temperature 37°C
Plate Type Black, clear-bottom 96-well plateFor bottom-reading fluorometers. Use solid black plates for top-reading instruments.
Wavelengths (AMC) Excitation: 340-360 nmEmission: 440-460 nm[1][4]
Detailed Experimental Protocol
  • Neutrophil Isolation:

    • Isolate primary neutrophils from fresh anticoagulant-treated whole blood using a standard protocol (e.g., density gradient separation).

    • After isolation, resuspend the cell pellet in assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺).

    • Perform a cell count and viability assessment. Adjust the cell concentration to 2x the final desired density.

  • Reagent Preparation:

    • Prepare a 2x stock solution of fMLP in assay buffer.

    • Prepare a 2x stock solution of Leu-AMC substrate in assay buffer. Protect from light.

    • If using inhibitors or test compounds, prepare them at a 2x concentration.

  • Assay Procedure:

    • Add 50 µL of the 2x cell suspension to the appropriate wells of a 96-well black plate.

    • Optional (for inhibitor studies): Add 25 µL of your test compound (or vehicle) and pre-incubate for a desired time (e.g., 15-30 minutes) at 37°C.

    • To initiate the reaction, add 50 µL of the 2x fMLP and 2x Leu-AMC mixture. (Alternatively, add the stimulant first, incubate, and then add the substrate).

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Read the fluorescence kinetically (e.g., every 1-2 minutes) for 60-120 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from "Substrate Blank" wells) from all other readings.

    • Plot the fluorescence intensity versus time for each well.

    • The rate of the reaction (Vmax) can be calculated from the linear portion of the kinetic curve and is proportional to the amount of protease activity.

Visualizations

fMLP Signaling Pathway in Neutrophils

fMLP_Signaling_Pathway cluster_cytosol Cytosol fMLP fMLP FPR1 FPR1 (GPCR) fMLP->FPR1 Binds G_protein Gi/o (αβγ) FPR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates MAPK_cascade MAPK Cascades (p38, ERK1/2) PKC->MAPK_cascade Activates Granule Granule MAPK_cascade->Granule Triggers Fusion Proteases Released Proteases (e.g., Elastase) Granule->Proteases Degranulation

Caption: fMLP signaling cascade in neutrophils leading to degranulation.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_acq Data Acquisition & Analysis A Isolate Neutrophils from Whole Blood B Perform Cell Count & Viability Check A->B D Plate Cells in 96-Well Plate B->D C Prepare Reagents (fMLP, Substrate, Buffers) E Add Stimulant (fMLP) & Substrate (Leu-AMC) C->E D->E F Incubate at 37°C E->F G Read Fluorescence Kinetically F->G H Subtract Background & Plot Data G->H I Calculate Reaction Rate (Vmax) H->I

Caption: General experimental workflow for the fMLP-stimulated protease assay.

Troubleshooting Logic

Troubleshooting_Flow Start Assay Problem? Problem_LowSignal Low / No Signal Start->Problem_LowSignal Problem_HighBG High Background Start->Problem_HighBG Problem_Variable Poor Reproducibility Start->Problem_Variable Cause_Low_Cells Check Cell Viability & Density Problem_LowSignal->Cause_Low_Cells Cause_Low_Reagent Check Reagent Activity (fMLP, Substrate) Problem_LowSignal->Cause_Low_Reagent Cause_Low_Reader Verify Reader Settings Problem_LowSignal->Cause_Low_Reader Cause_High_Substrate Check Substrate Autohydrolysis Problem_HighBG->Cause_High_Substrate Cause_High_Contam Check for Contaminating Proteases / Spontaneous Degranulation Problem_HighBG->Cause_High_Contam Cause_Var_Pipette Review Pipetting & Cell Plating Problem_Variable->Cause_Var_Pipette Cause_Var_Edge Evaluate Plate 'Edge Effect' Problem_Variable->Cause_Var_Edge

Caption: A decision tree for troubleshooting common assay issues.

References

Technical Support Center: AMC Fluorophore Photobleaching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of the 7-amino-4-methylcoumarin (AMC) fluorophore during fluorescence microscopy experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with AMC photobleaching, offering step-by-step solutions to preserve your fluorescent signal.

Question: My AMC signal is fading very quickly, even during initial focusing. What can I do?

Answer: Rapid photobleaching upon initial illumination is a common issue and can often be resolved by optimizing your imaging setup and sample preparation.

Initial Steps:

  • Reduce Excitation Light Intensity: This is the most critical factor. High-intensity light accelerates photobleaching.[1] Use the lowest possible laser power or lamp intensity that provides a detectable signal. Employ neutral density filters to incrementally decrease illumination.

  • Minimize Exposure Time: Use the shortest possible camera exposure time that yields a good signal-to-noise ratio. Avoid prolonged, continuous exposure, especially when not actively acquiring images.

  • Use a More Sensitive Detector: A high-sensitivity camera can detect weaker signals, allowing you to reduce both excitation intensity and exposure time.

Advanced Troubleshooting:

  • Check Fluorophore Concentration: While counterintuitive, a very high local concentration of fluorophores can sometimes lead to self-quenching and an apparent decrease in signal. Ensure you are using the optimal concentration of your AMC conjugate.

  • Sample Preparation: Ensure your sample is properly mounted. For fixed cells, use a fresh, high-quality antifade mounting medium. For live cells, use an imaging medium supplemented with an antioxidant.

Experimental Workflow for Troubleshooting Rapid Photobleaching

G start Start: Rapid AMC Photobleaching Observed reduce_intensity Reduce Excitation Light Intensity start->reduce_intensity reduce_exposure Minimize Camera Exposure Time reduce_intensity->reduce_exposure check_detector Use a More Sensitive Detector reduce_exposure->check_detector optimize_concentration Optimize AMC Conjugate Concentration check_detector->optimize_concentration use_antifade Apply Antifade Reagent or Mounting Medium optimize_concentration->use_antifade reassess Re-evaluate Signal Stability use_antifade->reassess problem_solved Problem Resolved reassess->problem_solved Stable Signal further_optimization Further Optimization Needed reassess->further_optimization Fading Persists further_optimization->reduce_intensity

Caption: Workflow for addressing rapid AMC photobleaching.

Question: I am using an antifade reagent, but my AMC signal is still bleaching over the course of my time-lapse experiment. What should I check?

Answer: If photobleaching persists despite using an antifade reagent, several factors related to the reagent itself, the imaging conditions, or the sample environment could be at play.

Troubleshooting Steps:

  • Antifade Reagent Compatibility and Age:

    • Ensure the antifade reagent is compatible with AMC. Some antifade agents can quench the fluorescence of certain dyes.

    • Check the expiration date of your antifade reagent. The effectiveness of antioxidant components can diminish over time.

    • For homemade antifade solutions, ensure the pH is appropriate, as some agents like p-phenylenediamine (PPD) require a basic pH (~8.0 or higher) to be effective.

  • Oxygen Scavenging:

    • Photobleaching is often mediated by reactive oxygen species (ROS).[1] Antifade reagents work by scavenging this oxygen. Ensure your mounting medium is sealed properly to limit the influx of atmospheric oxygen.

    • For live-cell imaging, consider using an imaging medium with an oxygen-scavenging system.

  • Imaging Protocol:

    • Acquisition Frequency: Image only as often as your experimental question requires. Unnecessary exposures contribute to cumulative photobleaching.

    • Z-stacks: If acquiring 3D images, use the minimum number of z-slices necessary to capture the structure of interest.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of AMC photobleaching?

A1: Photobleaching of AMC, like other fluorophores, is an irreversible photochemical destruction of the molecule. The process is primarily driven by the interaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS). These ROS can then react with and destroy the fluorophore, rendering it non-fluorescent. The process begins when the AMC molecule absorbs a photon and enters an excited singlet state. While it can return to the ground state by emitting a fluorescent photon, there is a probability it will transition to a long-lived, highly reactive triplet state. It is from this triplet state that interactions with oxygen are most likely to occur.

Mechanism of Photobleaching

Caption: Simplified Jablonski diagram showing photobleaching pathways.

Q2: Which antifade reagents are recommended for the AMC fluorophore?

A2: While specific quantitative comparisons for AMC are not extensively published, several common antifade reagents are known to be effective for blue-emitting fluorophores. These generally work by scavenging reactive oxygen species.

Antifade ReagentCommon ConcentrationAdvantagesDisadvantages
p-Phenylenediamine (PPD) 0.1% - 1% in glycerol/PBSHighly effective for many fluorophores.Can cause initial quenching of some dyes; requires a basic pH to be effective; can auto-fluoresce.
n-Propyl gallate (NPG) 2-5% in glycerolEffective and less prone to auto-fluorescence than PPD.Can reduce the initial fluorescence intensity of some dyes.
1,4-Diazabicyclo[2.2.2]octane (DABCO) 2.5% in mounting mediumGood photobleaching protection with less initial quenching than PPD.May not be as potent as PPD for all fluorophores.
Commercial Mountants (e.g., ProLong™ series, VECTASHIELD®) Varies by productOptimized formulations with high-purity reagents; often provide better refractive index matching.Can be more expensive than homemade formulations.

Q3: How do pH and temperature affect AMC photobleaching?

A3: The fluorescence of coumarin derivatives can be sensitive to environmental factors.

  • pH: The fluorescence intensity of some coumarin derivatives is pH-dependent. While specific data on the effect of pH on AMC photobleaching is limited, it is best practice to maintain a stable and well-buffered pH environment (typically pH 7.0-8.5) throughout the experiment to ensure consistent fluorescence.

  • Temperature: Increased temperature can enhance the rate of photobleaching.[2] This is likely due to increased molecular motion and reactivity of oxygen species. For live-cell imaging, maintaining the optimal physiological temperature is necessary, but for fixed samples, imaging at room temperature is preferable to elevated temperatures.

Q4: Can I pre-bleach the background to improve the signal-to-noise ratio for my AMC signal?

A4: Yes, this technique, known as photobleaching-based background correction, can be effective. If your sample has significant autofluorescence in the same spectral range as AMC, you can intentionally photobleach the entire field of view with high-intensity light before your experiment. This will reduce the background fluorescence. However, this should be done with caution if your AMC-labeled structures are already present, as it will also bleach your signal of interest. This approach is more suitable for reducing autofluorescence before the application of the fluorescent probe.

Experimental Protocols

Protocol: General Method to Reduce AMC Photobleaching in Fixed Cells

This protocol provides a general workflow for preparing and imaging fixed cells labeled with an AMC conjugate to minimize photobleaching.

Materials:

  • Cells grown on coverslips, fixed, permeabilized, and labeled with an AMC conjugate.

  • Phosphate-buffered saline (PBS).

  • Antifade mounting medium (commercial or homemade, e.g., glycerol with PPD or DABCO).

  • Microscope slides.

  • Nail polish or sealant.

Procedure:

  • Final Washes: After the final step of your immunofluorescence protocol, wash the coverslips thoroughly with PBS to remove any unbound AMC conjugate.

  • Mounting:

    • Gently aspirate the PBS from the coverslip.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.

    • Carefully invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.

  • Sealing:

    • Gently press the coverslip to remove any excess mounting medium.

    • Seal the edges of the coverslip with nail polish or a commercial sealant. This is crucial to prevent the mounting medium from drying out and to limit oxygen exposure.

    • Allow the sealant to dry completely in the dark.

  • Imaging:

    • Microscope Setup:

      • Turn on the fluorescence lamp or laser.

      • Select the appropriate filter cube or laser line for AMC (Excitation ~350 nm, Emission ~450 nm).

    • Locating the Sample:

      • Start with the lowest lamp intensity or laser power.

      • Use a low magnification objective (e.g., 10x) to quickly find the area of interest.

      • Minimize the time spent viewing the sample through the eyepieces.

    • Image Acquisition:

      • Switch to your desired objective (e.g., 40x or 63x).

      • Set the camera exposure time to the minimum required for a clear image.

      • Further adjust the excitation intensity to the lowest level that provides a good signal-to-noise ratio.

      • Acquire your images. For time-lapse or z-stack imaging, use the least number of time points or slices required for your analysis.

  • Storage: Store slides flat and in the dark at 4°C. The stability of the fluorescence signal will depend on the quality of the antifade reagent and storage conditions.

References

Technical Support Center: Analysis of For-Met-Leu-AMC Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Formyl-Met-Leu-AMC cleavage. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting technical data to assist you in your research on potential inhibitors of this enzymatic reaction.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during the experimental process.

Q1: What type of enzyme is likely responsible for cleaving the For-Met-Leu-AMC substrate?

A1: The cleavage of a peptide substrate with a leucine at the P1 position, such as this compound, is characteristic of an aminopeptidase. Specifically, Leucine Aminopeptidases (LAPs) are a class of exopeptidases that catalyze the removal of N-terminal amino acids from proteins and peptides, with a preference for leucine and other hydrophobic residues like methionine.[1][2]

Q2: I am not seeing any fluorescent signal, or the signal is very weak. What are the possible causes and solutions?

A2: There are several potential reasons for a lack of or weak signal:

  • Inactive Enzyme: Ensure that the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot the enzyme upon receipt.

  • Incorrect Buffer Conditions: Leucine aminopeptidases are typically metalloenzymes, often requiring divalent cations like Mn²⁺, Mg²⁺, or Zn²⁺ for activity.[1] The pH of the buffer is also critical and should be optimized for the specific enzyme being used (typically around pH 8.0).

  • Substrate Degradation: The this compound substrate is light-sensitive. It should be stored protected from light and prepared fresh for each experiment.

  • Insufficient Incubation Time: The enzyme may require a longer incubation period to generate a detectable signal. A time-course experiment is recommended to determine the optimal incubation time.

  • Instrument Settings: Verify that the fluorescence plate reader is set to the correct excitation and emission wavelengths for AMC (typically around 340-360 nm for excitation and 440-460 nm for emission). Also, ensure the instrument's gain setting is appropriate.

Q3: The background fluorescence in my negative control wells is very high. How can I reduce it?

A3: High background fluorescence can be caused by several factors:

  • Autohydrolysis of the Substrate: The substrate may be unstable in the assay buffer. Test the stability of the substrate in the buffer over time without the enzyme.

  • Contaminated Reagents: Ensure that all buffers and reagents are free from contamination with other proteases.

  • Autofluorescent Compounds: If you are screening for inhibitors, the test compounds themselves may be fluorescent at the excitation and emission wavelengths of AMC. It is crucial to run a control with the compound and substrate in the absence of the enzyme to check for autofluorescence.

  • Well Plate Material: Use black, opaque-walled microplates to minimize light scatter and background fluorescence.

Q4: My results are not reproducible between experiments. What are the likely sources of variability?

A4: Poor reproducibility can stem from several sources:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitors, can lead to significant variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques.

  • Temperature Fluctuations: Enzyme activity is highly dependent on temperature. Ensure that all incubations are carried out at a consistent temperature. Pre-warm your assay plate and reagents to the desired temperature before starting the reaction.

  • Reagent Preparation: Prepare fresh dilutions of the enzyme, substrate, and inhibitors for each experiment from concentrated stocks.

  • Inconsistent Incubation Times: Use a multi-channel pipette or an automated dispenser to start the enzymatic reactions simultaneously to ensure consistent incubation times across all wells.

Potential Inhibitors of Leucine Aminopeptidase

Several compounds are known to inhibit Leucine Aminopeptidase activity. The following table summarizes the inhibitory constants (IC₅₀ and Kᵢ) for some of these inhibitors. It is important to note that the potency of an inhibitor can vary depending on the specific Leucine Aminopeptidase, the substrate used, and the assay conditions.

InhibitorType of ConstantValue (nM)
AmastatinKᵢ30.0 - 20,000.0
Ubenimex (Bestatin)IC₅₀11,200.0
Ubenimex (Bestatin)Kᵢ0.6 - 20.0
2-[[(1-Amino-3-phenylpropyl)-hydroxyphosphoryl]methyl]-3-phenylpropanoic acidKᵢ66.0

[Source: AAT Bioquest, Inc.[3]]

Experimental Protocols

Protocol for Measuring this compound Cleavage and its Inhibition

This protocol provides a general framework for a 96-well plate-based fluorescence assay.

Materials:

  • Leucine Aminopeptidase (purified enzyme or cell lysate)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl₂)

  • Inhibitor compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black, opaque-walled microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and store it at 4°C.

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM) and store it at -20°C, protected from light. On the day of the experiment, dilute the substrate to the desired working concentration in the Assay Buffer.

    • Prepare a concentrated stock solution of the inhibitor in DMSO. Create a serial dilution of the inhibitor at various concentrations.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • For inhibitor screening, add 1 µL of the serially diluted inhibitor compounds to the appropriate wells. For control wells, add 1 µL of the solvent (e.g., DMSO).

    • Add 25 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of the Reaction:

    • To start the reaction, add 25 µL of the diluted this compound substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) using an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the initial reaction velocity (rate of fluorescence increase).

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Visualizations

Logical Relationship in the this compound Cleavage Assay

The following diagram illustrates the principle of the fluorescence-based enzymatic assay for screening inhibitors of this compound cleavage.

Assay_Principle cluster_reaction Enzymatic Reaction Enzyme Leucine Aminopeptidase Cleavage Cleavage Enzyme->Cleavage catalyzes Substrate This compound (Non-fluorescent) Substrate->Cleavage Peptide For-Met-Leu Cleavage->Peptide Fluorophore AMC (Fluorescent) Cleavage->Fluorophore Inhibitor Potential Inhibitor Inhibitor->Enzyme binds to & blocks

Caption: Principle of the this compound cleavage assay.

Experimental Workflow for Inhibitor Screening

This diagram outlines the key steps in a typical high-throughput screening experiment to identify inhibitors of this compound cleavage.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_data 3. Data Acquisition & Analysis A Prepare Assay Buffer E Add Buffer & Inhibitor A->E B Dilute Enzyme F Add Enzyme & Pre-incubate B->F C Prepare Substrate Solution G Add Substrate to Start Reaction C->G D Prepare Inhibitor Plate D->E E->F F->G H Kinetic Fluorescence Reading G->H I Calculate Reaction Velocities H->I J Plot Dose-Response Curve I->J K Determine IC50 Values J->K

Caption: Workflow for screening inhibitors of this compound cleavage.

References

Technical Support Center: For-Met-Leu-AMC Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for For-Met-Leu-AMC and related enzymatic assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the measurement of enzymatic activity following cellular stimulation with N-Formylmethionyl-leucyl-phenylalanine (fMLP).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my background fluorescence signal too high?

High background fluorescence can mask the specific signal from enzymatic activity, reducing the assay's sensitivity. Here are common causes and solutions:

  • Substrate Instability/Spontaneous Hydrolysis: The this compound substrate may degrade over time, releasing the fluorescent AMC molecule.

    • Solution: Prepare the substrate solution fresh for each experiment. Protect it from light and avoid repeated freeze-thaw cycles.

  • Contaminated Reagents: Buffers, media, or water may contain fluorescent contaminants.

    • Solution: Use high-purity, sterile reagents. Test each component of the assay individually for fluorescence.

  • Cellular Autofluorescence: Cells, especially neutrophils, can exhibit natural fluorescence.

    • Solution: Include a "no substrate" control for your cells to measure their intrinsic fluorescence. Subtract this value from your experimental wells.

  • Serum Fluorescence: If using serum in your cell culture medium, it can be a significant source of background fluorescence.

    • Solution: Whenever possible, perform the final step of the assay in a serum-free buffer. If serum is required, ensure all control and experimental wells contain the same concentration and subtract the background from a "no enzyme" or "inhibitor-treated" control.

Q2: Why is my fluorescent signal weak or absent?

A low or non-existent signal suggests a problem with one or more components of the enzymatic reaction.

  • Inactive Enzyme: The target enzyme (e.g., neutrophil elastase) may be inactive or absent.

    • Solution: Ensure proper isolation and handling of cells (e.g., neutrophils) to maintain their viability and responsiveness. Use a positive control, such as purified neutrophil elastase, to confirm that the assay components are working.

  • Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for enzyme activity.

    • Solution: Consult the literature for the optimal conditions for your target enzyme. For neutrophil elastase, a pH range of 7.0-8.5 is generally effective.

  • Incorrect Instrument Settings: The excitation and emission wavelengths on the fluorometer may be set incorrectly.

    • Solution: For AMC, use an excitation wavelength around 340-380 nm and an emission wavelength around 440-460 nm.[1][2] Always perform a standard curve with free AMC to confirm your instrument settings.

  • Insufficient Cell Stimulation: The concentration of fMLP or the incubation time may be insufficient to trigger the release of enzymes.

    • Solution: Titrate the fMLP concentration (typically in the range of 10 nM to 1 µM) and perform a time-course experiment to determine the optimal stimulation period.

Q3: My results are highly variable between replicates. What is the cause?

Poor reproducibility can stem from inconsistent experimental technique or sample handling.

  • Inconsistent Cell Numbers: Uneven distribution of cells in the microplate wells is a common source of variability.

    • Solution: Ensure your cell suspension is homogeneous before and during plating. Gently mix the cell suspension between pipetting steps.

  • Pipetting Errors: Small volumes of concentrated reagents (like the substrate or fMLP) can be difficult to pipette accurately.

    • Solution: Use calibrated pipettes and appropriate tip sizes. Prepare master mixes of reagents to be added to each well to reduce well-to-well variability.

  • Edge Effects in Microplates: Wells on the outer edges of a 96-well plate can be prone to evaporation, leading to changes in reagent concentrations.

    • Solution: Avoid using the outermost wells of the plate for your experiment. Fill them with sterile water or buffer to maintain a humid environment.

  • Kinetic vs. Endpoint Reading: If you are taking a single endpoint reading, you may miss the linear phase of the reaction.

    • Solution: Perform a kinetic reading, measuring fluorescence every 1-2 minutes. The rate of the reaction (slope of the linear portion of the curve) is a more robust measure of enzyme activity than a single endpoint measurement.[3]

Experimental Protocols

Protocol: Measuring Neutrophil Elastase Activity upon fMLP Stimulation

This protocol describes a method to isolate human neutrophils, stimulate them with fMLP to release elastase, and measure the enzyme's activity using a fluorogenic substrate.

1. Isolation of Human Neutrophils:

  • Isolate neutrophils from whole blood using standard methods such as density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.
  • Resuspend the purified neutrophils in an appropriate buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) and determine the cell concentration and viability (e.g., via trypan blue exclusion).

2. Assay Procedure:

  • Seed the neutrophils into a 96-well white, flat-bottom plate at a density of 1-2 x 10⁵ cells per well.
  • If testing inhibitors, pre-incubate the cells with the inhibitor for the desired time (e.g., 15-30 minutes) at 37°C.
  • Prepare the fMLP stimulation solution at 2x the final desired concentration in the assay buffer.
  • Prepare the fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for neutrophil elastase) at 2x the final desired concentration (typically 50-200 µM) in the assay buffer.
  • Add the 2x fMLP solution to the wells to stimulate the cells. Mix gently.
  • Immediately add the 2x substrate solution to the wells. The final volume should be ~200 µL.
  • Place the plate in a pre-warmed (37°C) fluorescence plate reader.

3. Measurement:

  • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes.
  • Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
  • Include the following controls:
  • Blank: Buffer and substrate only (no cells).
  • Negative Control: Unstimulated cells with substrate.
  • Positive Control: Purified neutrophil elastase with substrate.
  • AMC Standard Curve: To convert relative fluorescence units (RFU) to moles of product.

4. Data Analysis:

  • Calculate the rate of reaction (V = ΔRFU / Δtime) from the linear portion of the kinetic curve.
  • Subtract the rate of the negative control from all experimental samples.
  • Use the AMC standard curve to convert the rate from RFU/min to moles/min.

Data Presentation

Table 1: Recommended Reagent Concentrations & Instrument Settings

ParameterRecommended RangeNotes
Cell Density 1-5 x 10⁵ cells/wellOptimize based on cell type and signal intensity.
fMLP Concentration 10 nM - 1 µMPerform a dose-response curve to find the optimal concentration.
Substrate Concentration 50 - 200 µMShould be at or below the Kₘ for the enzyme, if known.
Excitation Wavelength 340 - 380 nmFor AMC or AFC-based substrates.[3][4][5]
Emission Wavelength 440 - 500 nmFor AMC or AFC-based substrates.[3][4][5]
Assay Temperature 37°COptimal for most mammalian enzyme assays.
Assay Buffer pH 7.0 - 8.5Neutrophil elastase is active in this range.

Mandatory Visualizations

Signaling Pathway

fMLP_Signaling_Pathway fMLP fMLP FPR FPR (G-Protein Coupled Receptor) fMLP->FPR Binds G_protein Heterotrimeric G-protein (Gi) FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG MAPK MAPK Pathway (e.g., ERK) PI3K->MAPK Leads to Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC PKC->MAPK Activates Granule_release Granule Release (e.g., Elastase) PKC->Granule_release Triggers MAPK->Granule_release Triggers

Caption: fMLP signaling pathway leading to neutrophil degranulation.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis isolate_cells Isolate Neutrophils plate_cells Plate Cells (96-well plate) isolate_cells->plate_cells add_inhibitor Add Inhibitor (Optional) plate_cells->add_inhibitor add_fMLP Add fMLP (Stimulate Cells) plate_cells->add_fMLP prep_reagents Prepare Reagents (fMLP, Substrate) add_inhibitor->add_fMLP add_substrate Add Substrate (this compound) add_fMLP->add_substrate read_fluorescence Kinetic Reading (Ex:380nm, Em:460nm) add_substrate->read_fluorescence calc_rate Calculate Rate (ΔRFU / Δtime) read_fluorescence->calc_rate quantify Quantify Activity calc_rate->quantify std_curve Generate AMC Standard Curve std_curve->quantify Troubleshooting_Flowchart start Problem Detected high_bg High Background? start->high_bg low_signal Low/No Signal? high_bg->low_signal No check_blank Check 'Substrate Only' Blank Control high_bg->check_blank Yes check_pos_ctrl Check Positive Control (Purified Enzyme) low_signal->check_pos_ctrl Yes fresh_substrate Use Fresh Substrate Protect from Light check_blank->fresh_substrate High check_autofluor Check 'Cells Only' Control check_blank->check_autofluor Normal subtract_bg Subtract Autofluorescence Value check_autofluor->subtract_bg High check_reagents Check Assay Buffer & Substrate Concentration check_pos_ctrl->check_reagents Fails check_cells Check Cell Viability & Stimulation Protocol check_pos_ctrl->check_cells Works optimize_stim Optimize fMLP Dose & Incubation Time check_cells->optimize_stim Viability OK check_instrument Verify Plate Reader Settings (Ex/Em) check_cells->check_instrument Stimulation OK run_amc_std Run AMC Standard to Confirm Settings check_instrument->run_amc_std Settings OK?

References

Correcting for inner filter effect with For-Met-Leu-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using the fluorogenic substrate N-Formyl-Methionyl-Leucyl-7-amido-4-methylcoumarin (For-Met-Leu-AMC). The primary focus is on identifying and correcting the inner filter effect (IFE), a common issue in fluorescence-based assays that can lead to inaccurate results.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE)?

A1: The inner filter effect (IFE) is an optical artifact in fluorescence measurements that causes a non-linear relationship between fluorophore concentration and observed fluorescence intensity. It's not a type of fluorescence quenching, which involves molecular interactions, but rather an attenuation of the light signal as it passes through the sample.[1][2] The IFE has two components:

  • Primary Inner Filter Effect: This occurs when components in the sample absorb the excitation light. As the light travels through the cuvette or well, its intensity decreases, leading to sub-optimal excitation of fluorophores deeper in the solution.[3]

  • Secondary Inner Filter Effect: This happens when the emitted fluorescent light is re-absorbed by other molecules in the sample before it can reach the detector.[4]

Q2: Why is the inner filter effect a problem in my enzyme kinetic assays?

A2: The IFE can lead to a significant underestimation of the true fluorescence signal, especially at high substrate or product concentrations. This distortion can invalidate experimental data by altering key kinetic parameters. For instance, initial reaction velocities can be suppressed, leading to incorrect calculations of Michaelis-Menten constants (Km) and catalytic rates (kcat).[5][6]

Q3: When should I be concerned about the IFE in my this compound assay?

A3: You should be concerned about the IFE when the absorbance of your sample components (including the substrate, product, and any other compounds like inhibitors) becomes too high. A common rule of thumb is that the IFE becomes significant when the total absorbance at either the excitation or emission wavelength exceeds 0.08 to 0.1 in a 1 cm path length.[4][5][6] Even at an absorbance of 0.1, the error in fluorescence intensity can be as high as 10%.[4]

Q4: How can I avoid the inner filter effect?

A4: The simplest way to avoid the IFE is to work with dilute solutions where the absorbance is low.[4] However, this is not always feasible, especially in kinetic assays that require substrate concentrations around or above the Km. In such cases, experimental correction is necessary to ensure data accuracy.

Troubleshooting Guide

Problem: My fluorescence signal is not linear with increasing concentrations of my compound (e.g., substrate or a colored inhibitor).

Solution: This is a classic symptom of the inner filter effect. As the concentration of an absorbing species increases, it disproportionately attenuates the excitation and/or emission light, causing the fluorescence signal to plateau or even decrease. To confirm and correct for this, you must measure the absorbance of your samples and apply a correction formula.

Experimental Protocol: Correcting for the Inner Filter Effect

This protocol describes how to correct for the IFE in a typical 96-well plate-based assay using this compound. The released fluorophore, 7-amino-4-methylcoumarin (AMC), has an excitation maximum around 340-360 nm and an emission maximum around 440-460 nm.

Methodology:

  • Perform the Enzyme Assay: Run your kinetic assay as planned. After stopping the reaction or at your desired time point, measure the fluorescence intensity (Fobs) in a microplate fluorometer at the appropriate wavelengths for AMC (e.g., Ex: 355 nm, Em: 460 nm).

  • Measure Absorbance: Using the same plate, measure the absorbance of the solution in each well at both the excitation wavelength (Aex) and the emission wavelength (Aem) using a microplate spectrophotometer.

  • Calculate the Correction Factor: The observed fluorescence (Fobs) can be corrected to the true fluorescence (Fcorr) using the following formula, which is widely accepted for correcting IFE in a 96-well plate format:

    Fcorr = Fobs × 10(Aex × d) × 10(Aem × g)

    Where:

    • Fcorr is the corrected fluorescence intensity.

    • Fobs is the observed (measured) fluorescence intensity.

    • Aex is the measured absorbance at the excitation wavelength.

    • Aem is the measured absorbance at the emission wavelength.

    • d and g are geometric factors related to the path length of the light in the well. For many standard 96-well plate readers, these can be approximated as 0.5, representing the average path length for excitation and emission light. For more precise work, these factors may need to be empirically determined. For this guide, we will use a simplified and common correction factor derived from this equation.

  • Apply the Simplified Correction Factor: A widely used correction formula is:

    Fcorr = Fobs × 10(Aex + Aem)/2

  • Analyze Corrected Data: Use the Fcorr values for all subsequent data analysis, such as plotting kinetic curves and calculating enzyme parameters.

Data Presentation: Example of IFE Correction

The table below shows hypothetical data for an assay where the concentration of an absorbing compound is increasing. It illustrates how the observed fluorescence deviates from linearity and how the correction formula restores it.

Sample Concentration (µM)Absorbance at Ex (Aex)Absorbance at Em (Aem)Observed Fluorescence (Fobs)Correction Factor [10^((Aex+Aem)/2)]Corrected Fluorescence (Fcorr)% Error (Uncorrected)
100.020.0110,1501.03510,505-3.4%
200.040.0219,8501.07221,279-6.7%
400.080.0437,5001.14843,050-12.9%
800.160.0868,9001.31890,810-24.1%
1600.320.16115,2001.738200,218-42.5%

This table demonstrates that as absorbance increases, the uncorrected fluorescence signal increasingly underestimates the true value. Applying the correction factor restores the linear relationship between concentration and fluorescence.

Visualizations

Signaling Pathway and Substrate Cleavage

The substrate this compound is structurally similar to N-Formylmethionyl-leucyl-phenylalanine (fMLP), a potent chemoattractant for neutrophils and other phagocytic cells. fMLP binds to the Formyl Peptide Receptor (FPR), a G-protein coupled receptor, initiating a signaling cascade that results in various cellular responses, including the release of proteases that can cleave the this compound substrate.

fmlp_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_assay In Vitro Assay fmlp For-Met-Leu Peptide (e.g., fMLP) fpr Formyl Peptide Receptor (FPR) fmlp->fpr Binding gpcr G-Protein (Gi) fpr->gpcr Activation plc Phospholipase C (PLC) gpcr->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation ca2 Ca²⁺ Release ip3->ca2 protease Protease Activation & Release pkc->protease ca2->protease substrate This compound (Non-fluorescent) protease->substrate Cleavage product AMC (Fluorescent) substrate->product

Caption: fMLP signaling pathway leading to protease release and cleavage of this compound.

Conceptual Diagram of the Inner Filter Effect

This diagram illustrates how sample absorbance interferes with fluorescence measurements.

inner_filter_effect cluster_ife Inner Filter Effect (IFE) in a Well cluster_well Sample Well light_source Excitation Light Source p1 light_source->p1 detector Detector p2 p1->p2 p2->detector Emitted Light p3 p2->p3 p4 p3->p4 p4->detector primary_ife Primary IFE: Excitation light is absorbed by sample, reducing intensity before it reaches all molecules. secondary_ife Secondary IFE: Emitted light is re-absorbed by sample before it reaches the detector.

Caption: Conceptual model of primary and secondary inner filter effects in a sample well.

Experimental Workflow for IFE Correction

This workflow outlines the necessary steps to obtain accurate fluorescence data by correcting for the inner filter effect.

workflow start Start: Prepare Enzyme Assay run_assay Incubate Reaction (Enzyme + Substrate + Test Compound) start->run_assay measure_fluor 1. Measure Fluorescence (F_obs) run_assay->measure_fluor measure_abs 2. Measure Absorbance (A_ex and A_em) measure_fluor->measure_abs calculate 3. Calculate Corrected Fluorescence (F_corr) F_corr = F_obs * 10^((A_ex+A_em)/2) measure_abs->calculate analysis Analyze Corrected Data (F_corr) calculate->analysis end End: Accurate Kinetic Results analysis->end

Caption: Step-by-step experimental workflow for inner filter effect (IFE) correction.

References

Stability of For-Met-Leu-AMC under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of N-Formyl-Methionyl-Leucyl-Phenylalanine-7-amino-4-methylcoumarin (For-Met-Leu-AMC) under various storage conditions. It includes troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

A1: Lyophilized this compound is stable for extended periods when stored under appropriate conditions. For long-term storage, it is recommended to keep the lyophilized powder at -20°C or -80°C, protected from light and moisture.[1] Lyophilization generally provides good long-term stability for peptides and other biological reagents.[2][3][4]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a concentrated stock solution. For aqueous buffers, ensure the pH is compatible with the compound's stability. Stock solutions in DMSO can be stored at -20°C for several weeks or at -80°C for several months.[5] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.

Q3: What is the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is lower than in organic solvents like DMSO. The peptide bond can be susceptible to hydrolysis in aqueous environments, and the fluorescence of the AMC group can be pH-dependent. It is advisable to prepare aqueous working solutions fresh on the day of the experiment. If short-term storage is necessary, keep the solution at 4°C and use it within a few hours.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: Repeated freeze-thaw cycles are not recommended as they can lead to degradation of the peptide and aggregation, potentially affecting its performance in assays. It is best practice to aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Q: My fluorescent signal is lower than expected. What could be the cause?

A:

  • Compound Degradation: The this compound may have degraded due to improper storage or handling. Review the storage conditions and age of the stock solution. Consider preparing a fresh stock solution from lyophilized powder.

  • Incorrect Buffer pH: The fluorescence of the free AMC fluorophore is pH-sensitive. Ensure the pH of your assay buffer is optimal for AMC fluorescence (typically between 7 and 9).

  • Enzyme Inactivity: If you are using this substrate for an enzyme assay, the enzyme may be inactive or inhibited. Verify the activity of your enzyme with a control substrate.

  • Instrument Settings: Check the excitation and emission wavelengths on your fluorometer. For AMC, the excitation maximum is around 340-360 nm and the emission maximum is around 440-460 nm.

Q: I am observing high background fluorescence in my assay. What can I do?

A:

  • Spontaneous Hydrolysis: this compound can undergo spontaneous hydrolysis, releasing the fluorescent AMC group. This is more likely to occur in aqueous solutions, especially at non-neutral pH or elevated temperatures. Prepare fresh working solutions and minimize the incubation time before measurement.

  • Contaminated Reagents: Your buffer or other assay components may be contaminated with fluorescent substances. Check all reagents for background fluorescence.

  • Light Exposure: Protect the substrate and your assay plates from light as much as possible, as AMC is light-sensitive.

Q: I see precipitates in my stock solution after thawing. What should I do?

A:

  • Low Solubility: The compound may have come out of solution during freezing. Gently warm the vial to 37°C and vortex briefly to try and redissolve the precipitate.

  • Aggregation: The peptide may have aggregated. Sonication in a water bath for a few minutes can sometimes help to break up aggregates.

  • Solvent Evaporation: If the solvent has partially evaporated, the concentration of the compound will have increased, potentially exceeding its solubility.

  • Do Not Use: If the precipitate does not redissolve, it is best to discard the stock solution and prepare a new one, as the concentration will be inaccurate.

Stability of this compound Under Different Storage Conditions

The following table summarizes the expected stability of this compound based on general knowledge of similar N-formylated peptides and fluorogenic substrates. Specific quantitative data for this compound is limited in publicly available literature.

Storage FormatSolventTemperatureExpected StabilityRecommendations
Lyophilized Powder N/A-20°C to -80°C> 1 yearStore desiccated and protected from light.[1]
4°CMonthsSuitable for short to medium-term storage.
Room TemperatureWeeks to MonthsNot recommended for long-term storage.
Stock Solution DMSO or DMF-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Working Solution Aqueous Buffer4°CHoursPrepare fresh daily.
Room TemperatureMinutes to HoursUse immediately after preparation.

Experimental Protocol: Assessing the Stability of this compound

This protocol outlines a method to assess the stability of this compound under specific storage conditions using a fluorescence-based assay.

1. Materials:

  • Lyophilized this compound

  • High-purity DMSO

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • A stable protease that cleaves this compound (e.g., a specific aminopeptidase) or a strong base (e.g., 1N NaOH) for complete hydrolysis to generate a standard curve.

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader

2. Preparation of Stock and Working Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create aliquots of this stock solution for storage under different conditions (e.g., 4°C, -20°C, -80°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve an aliquot from each storage condition.

  • Prepare a working solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).

3. Stability Assay:

  • To assess degradation, the activity of the substrate is measured. A decrease in the rate of enzymatic cleavage over time indicates degradation.

  • In a 96-well plate, add the freshly diluted this compound working solution from each storage condition.

  • Initiate the enzymatic reaction by adding the protease.

  • Immediately measure the fluorescence intensity over time using a microplate reader (Excitation: ~350 nm, Emission: ~450 nm).

  • The initial rate of the reaction (increase in fluorescence per unit time) is proportional to the concentration of active this compound.

4. Data Analysis:

  • Calculate the initial reaction rate for each storage condition and time point.

  • Normalize the rates to the rate at time zero for each condition to determine the percentage of remaining active substrate.

  • Plot the percentage of remaining active substrate against storage time for each condition.

Visualizations

fMLP_Signaling_Pathway fMLP fMLP (For-Met-Leu-Phe) FPR1 FPR1 Receptor fMLP->FPR1 binds G_protein Gi/o Protein FPR1->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma MAPK MAPK (ERK, p38, JNK) G_alpha->MAPK activates PLC PLCβ G_beta_gamma->PLC activates PI3K PI3Kγ G_beta_gamma->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC activates Cellular_Response Cellular Response (Chemotaxis, Degranulation, ROS Production) Ca_release->Cellular_Response PKC->Cellular_Response PIP3 PIP3 PI3K->PIP3 produces Akt Akt PIP3->Akt activates Akt->Cellular_Response MAPK->Cellular_Response Stability_Workflow start Start: Lyophilized This compound prep_stock Prepare 10 mM Stock in DMSO start->prep_stock aliquot Aliquot Stock Solution prep_stock->aliquot storage Store Aliquots under Different Conditions (e.g., 4°C, -20°C, -80°C) aliquot->storage time_points Retrieve Aliquots at Specific Time Points storage->time_points prep_working Prepare Working Solution in Assay Buffer time_points->prep_working assay Perform Fluorescence-based Enzyme Assay prep_working->assay analysis Calculate Initial Rate and % Remaining Activity assay->analysis end End: Stability Profile analysis->end

References

Selecting appropriate controls for a For-Met-Leu-AMC assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the For-Met-Leu-AMC (N-Formyl-Met-Leu-AMC) assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorogenic method used to measure the activity of certain proteases. The substrate, N-Formyl-L-methionyl-L-leucyl-7-amino-4-methylcoumarin (this compound), is a non-fluorescent molecule. In the presence of a specific protease, the amide bond between the peptide and the 7-amino-4-methylcoumarin (AMC) molecule is cleaved. This releases the free AMC, which is highly fluorescent. The rate of increase in fluorescence intensity is directly proportional to the protease activity in the sample.

Q2: What proteases can be measured with the this compound assay?

This assay is commonly used to measure the activity of proteases released by neutrophils upon stimulation, such as elastase and other serine proteases.[1] The N-formyl-methionyl-leucyl-phenylalanine (fMLP) peptide, a potent chemoattractant for neutrophils, is often used to induce the release of these proteases.[1][2]

Q3: What are the appropriate excitation and emission wavelengths for detecting AMC?

The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum between 340-360 nm and an emission maximum between 440-460 nm.[3][4] It is crucial to use the correct filter set on your fluorescence plate reader to ensure optimal signal detection.

Selecting Appropriate Controls

A robust experimental design with proper controls is critical for obtaining reliable and interpretable data. The following table summarizes the essential controls for a this compound assay.

Control Type Description Purpose Expected Outcome
Positive Control A sample known to contain the active protease of interest or a stimulus known to induce protease release. For fMLP-induced neutrophil protease activity, TNFα can be used as a positive control for neutrophil activation.[2]To confirm that the assay is working correctly and that the reagents are active.A significant increase in fluorescence over time.
Negative Control (No Enzyme) All reaction components are included except for the enzyme source (e.g., cell lysate, purified enzyme).To determine the background fluorescence of the substrate and buffer.Minimal to no increase in fluorescence.
Negative Control (No Substrate) All reaction components are included except for the this compound substrate. The sample containing the enzyme is included.To measure the intrinsic fluorescence of the enzyme preparation and other sample components.Low, stable background fluorescence.
Negative Control (Vehicle) If the test compounds or stimuli are dissolved in a solvent (e.g., DMSO, ethanol), this control contains the same concentration of the solvent as the experimental samples.[2]To ensure that the solvent itself does not affect the enzyme activity or fluorescence.No significant difference in fluorescence compared to the "No Enzyme" control.
Inhibitor Control A known inhibitor of the target protease is added to the reaction. For neutrophil-derived proteases, a general serine protease inhibitor like soybean trypsin inhibitor or a specific elastase inhibitor can be used.[1]To confirm the specificity of the measured protease activity.A significant reduction in fluorescence signal compared to the positive control.
AMC Standard Curve A dilution series of free AMC of known concentrations is prepared in the assay buffer.To convert the relative fluorescence units (RFU) into the concentration of the product (cleaved AMC), allowing for the calculation of enzyme kinetics.A linear relationship between AMC concentration and fluorescence intensity.

Experimental Protocols

Protocol 1: General this compound Protease Activity Assay

This protocol provides a general framework for measuring protease activity. Optimal conditions (e.g., substrate concentration, enzyme concentration, incubation time) should be determined empirically for each specific application.

Materials:

  • This compound substrate

  • Assay Buffer (e.g., Tris or HEPES buffer at a physiological pH)

  • Purified enzyme or cell lysate

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Prepare the assay buffer and bring it to the optimal reaction temperature.

    • Prepare serial dilutions of your enzyme sample in the assay buffer.

  • Set up the Assay Plate:

    • Add your enzyme dilutions to the wells of the 96-well plate.

    • Include all necessary controls (see table above).

    • Initiate the reaction by adding the this compound substrate to all wells. The final substrate concentration should be optimized, but a starting point is often in the low micromolar range.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.

    • Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at Ex/Em = 350/450 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Use the AMC standard curve to convert the change in RFU/min to moles of AMC/min.

Protocol 2: fMLP-Induced Protease Release from Neutrophils

Materials:

  • Isolated human neutrophils

  • fMLP (N-Formyl-Met-Leu-Phe)

  • This compound substrate

  • Assay Buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

  • Protease inhibitors (for control wells)

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Isolate neutrophils from whole blood using standard methods (e.g., density gradient centrifugation).

    • Resuspend the cells in the assay buffer at a final concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add the neutrophil suspension to the wells of a 96-well plate.

    • For inhibitor controls, pre-incubate the cells with the inhibitor for a specified time.

    • Add fMLP to the appropriate wells to stimulate the cells. A typical final concentration is 1 µM. Include a vehicle control for unstimulated cells.

    • Add the this compound substrate to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at different time points (e.g., 30, 60, 90 minutes) or kinetically.

  • Data Analysis:

    • Subtract the background fluorescence (from "No Substrate" and "No Cell" controls).

    • Plot the fluorescence intensity against time to determine the rate of protease release.

Troubleshooting Guide

Problem Possible Cause Solution
High background fluorescence Substrate degradationPrepare fresh substrate solution and protect it from light.
Autofluorescence of sample components or test compoundsRun a "No Substrate" control to quantify the background. If a test compound is autofluorescent, it may interfere with the assay.
Low or no signal Inactive enzymeEnsure proper storage and handling of the enzyme. Use a positive control to verify enzyme activity.
Incorrect buffer pH or compositionOptimize the assay buffer for the specific protease being studied.
Incorrect filter settings on the plate readerVerify the excitation and emission wavelengths are set correctly for AMC.
Non-linear reaction progress curves Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityPerform the assay on ice or for a shorter duration.
High well-to-well variability Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Inconsistent cell numbersEnsure a homogenous cell suspension before plating.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Substrate, Buffer, Enzyme) plate_setup Set up 96-well Plate reagents->plate_setup add_enzyme Add Enzyme/Cells plate_setup->add_enzyme add_substrate Add Substrate (Initiate Reaction) add_enzyme->add_substrate read_fluorescence Measure Fluorescence (Kinetic or Endpoint) add_substrate->read_fluorescence calculate_velocity Calculate Initial Velocity read_fluorescence->calculate_velocity determine_activity Determine Protease Activity calculate_velocity->determine_activity standard_curve Generate AMC Standard Curve standard_curve->determine_activity

Caption: Experimental workflow for the this compound assay.

fMLP_signaling_pathway fMLP fMLP GPCR fMLP Receptor (GPCR) fMLP->GPCR binds G_protein G-protein (Gi) GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PI3K PI3K G_protein->PI3K activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates MAPK_cascade MAPK Cascade (ERK, p38) PKC->MAPK_cascade activates Protease_release Protease Release PKC->Protease_release leads to PIP3 PIP3 PI3K->PIP3 produces Akt Akt PIP3->Akt activates Akt->MAPK_cascade activates MAPK_cascade->Protease_release leads to

Caption: Simplified fMLP signaling pathway in neutrophils.

References

Validation & Comparative

A Researcher's Guide to Fluorogenic Protease Substrates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic protease substrate is critical for accurate and sensitive enzyme activity assessment. This guide provides a detailed comparison of various fluorogenic protease substrates, with a focus on peptide-7-amino-4-methylcoumarin (AMC) derivatives and other common alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in your selection process.

The N-formyl-methionyl-leucyl (fMLF) peptide is a well-known chemoattractant for neutrophils. Consequently, fluorogenic substrates incorporating this or similar sequences, such as For-Met-Leu-AMC, are valuable tools for studying proteases involved in inflammatory and immune responses, particularly those secreted by neutrophils like neutrophil elastase and cathepsin G. This guide will use neutrophil elastase as a primary example to compare the performance of various fluorogenic substrates.

Quantitative Comparison of Fluorogenic Protease Substrates

The efficiency of a protease substrate is best described by its kinetic parameters: the Michaelis constant (K_m), the catalytic rate constant (k_cat), and the catalytic efficiency (k_cat/K_m). A lower K_m indicates a higher affinity of the enzyme for the substrate, while a higher k_cat signifies a faster turnover rate. The k_cat/K_m ratio is the most important parameter for comparing the specificity of a protease for different substrates.

Table 1: Kinetic Parameters of Selected Fluorogenic Protease Substrates

ProteaseSubstrateFluorophoreK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Human Neutrophil Elastase MeOSuc-Ala-Ala-Pro-Val-AMCAMC362-120,000
Thrombin Ac-Nle-Thr-Pro-Lys-ACCACC195 ± 303.2 ± 0.418,000 ± 3,000
Thrombin Ac-Nle-Thr-Pro-Lys-AMCAMC160 ± 252.3 ± 0.215,000 ± 2,000
Cathepsin B Z-Phe-Arg-AMCAMC0.771.51,950,000
Cathepsin B Z-Arg-Arg-AMCAMC390--
20S Proteasome (Chymotrypsin-like activity) Suc-Leu-Leu-Val-Tyr-AMCAMC---

Note: "-" indicates data not found in the searched literature. The kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).

Comparison of Fluorogenic Reporters

The choice of the fluorophore is as critical as the peptide sequence. Here's a comparison of commonly used fluorophores:

Table 2: Comparison of Fluorogenic Reporters

FluorophoreExcitation (nm)Emission (nm)Quantum YieldAdvantagesDisadvantages
AMC (7-amino-4-methylcoumarin) ~340-360~440-460ModerateWell-established, commercially available in many peptide conjugates.[1][2]Lower quantum yield compared to ACC, potential for background fluorescence from biological samples in the UV range.[2]
ACC (7-amino-4-carbamoylmethylcoumarin) ~325-350~400-450High (approx. 3-fold higher than AMC)[1][2]Higher sensitivity, allowing for lower enzyme and substrate concentrations.[1][2]Less commonly available in pre-made peptide conjugates compared to AMC.
Rhodamine 110 ~492~529HighRed-shifted spectra reduce background from biological samples, up to 300-fold higher sensitivity than AMC.[3]Some substrates are bis-amides, leading to a two-step cleavage that can complicate kinetic analysis.[3]
FITC (Fluorescein isothiocyanate) - Casein ~490~525HighBroad-spectrum protease detection, high sensitivity.Non-specific, measures general proteolytic activity rather than a specific protease.

Experimental Protocols

General Protocol for Comparative Kinetic Analysis of Fluorogenic Protease Substrates

This protocol outlines a general procedure for determining the kinetic parameters of a protease with different fluorogenic substrates.

1. Materials:

  • Purified protease of interest (e.g., human neutrophil elastase)

  • Fluorogenic substrates (e.g., this compound, MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (specific to the protease, e.g., for neutrophil elastase: 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • Fluorometer (plate reader or cuvette-based)

  • Black, flat-bottom 96-well microplates (for plate reader assays)

  • DMSO (for dissolving substrates)

2. Methods:

  • Substrate Preparation:

    • Prepare stock solutions of each fluorogenic substrate in DMSO (e.g., 10 mM).

    • Create a series of dilutions of each substrate in assay buffer to cover a range of concentrations around the expected K_m (e.g., 0.1x to 10x K_m).

  • Enzyme Preparation:

    • Prepare a working solution of the protease in assay buffer at a concentration that yields a linear reaction rate for the duration of the assay. This needs to be determined empirically.

  • Assay Procedure:

    • Add a fixed volume of each substrate dilution to the wells of the microplate.

    • Initiate the reaction by adding a fixed volume of the enzyme working solution to each well.

    • Immediately start monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore. Record data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to moles of product formed using a standard curve of the free fluorophore (e.g., AMC).

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the K_m and V_max.

    • Calculate k_cat from the V_max and the enzyme concentration used in the assay (V_max = k_cat * [E]).

    • Calculate the catalytic efficiency (k_cat/K_m).

Visualizing the Workflow

Experimental Workflow for Fluorogenic Protease Assay

The following diagram illustrates the general principle of a fluorogenic protease assay.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Protease Protease Solution Incubation Incubation (Enzyme + Substrate) Protease->Incubation Substrate Fluorogenic Substrate (e.g., this compound) Substrate->Incubation Buffer Assay Buffer Buffer->Incubation Fluorometer Fluorometer Incubation->Fluorometer Cleavage & Fluorescence Emission Data Fluorescence Data Fluorometer->Data Kinetics Kinetic Analysis (Km, kcat, kcat/Km) Data->Kinetics

Caption: A simplified workflow of a fluorogenic protease assay.

Mechanism of a Fluorogenic Protease Assay

This diagram illustrates the molecular mechanism underlying a fluorogenic protease assay.

protease_mechanism cluster_reactants Before Cleavage cluster_products After Cleavage Enzyme Protease Substrate Peptide-Fluorophore (Non-fluorescent) CleavedPeptide Cleaved Peptide Substrate->CleavedPeptide Proteolytic Cleavage FreeFluorophore Free Fluorophore (Fluorescent) Substrate->FreeFluorophore Proteolytic Cleavage

Caption: Proteolytic cleavage of a fluorogenic substrate releases a fluorescent molecule.

Conclusion

The choice of a fluorogenic protease substrate is a multifaceted decision that depends on the specific protease being studied, the required sensitivity, and the experimental context. While AMC-based substrates are widely used, newer fluorophores like ACC and Rhodamine 110 offer significant advantages in terms of sensitivity and reduced background interference. For broad-spectrum protease detection, FITC-casein remains a reliable option. By carefully considering the kinetic parameters and the properties of the fluorophore, researchers can select the optimal substrate to achieve robust and reproducible results in their protease activity assays.

References

A Comparative Guide to Substrates for Measuring Chymotrypsin-Like Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chymotrypsin and chymotrypsin-like proteases play crucial roles in various physiological processes, from digestion to cellular signaling pathways like apoptosis and inflammation. Accurate measurement of their activity is vital for basic research and drug development. This guide provides an objective comparison of commonly used substrates for assaying chymotrypsin-like activity, supported by experimental data and detailed protocols.

Comparison of Alternative Substrates

The selection of an appropriate substrate is critical for the sensitive and specific measurement of chymotrypsin-like activity. Substrates are broadly categorized based on their detection method: colorimetric, fluorogenic, and UV spectrophotometric. Each class offers distinct advantages and disadvantages in terms of sensitivity, convenience, and susceptibility to interference.

Quantitative Performance of Chymotrypsin Substrates

The following table summarizes the kinetic parameters for various substrates, providing a basis for selecting the most suitable one for your experimental needs. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Substrate ClassSubstrate NameDetection MethodKmkcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
UV Spectrophotometric N-Benzoyl-L-tyrosine ethyl ester (BTEE)Increase in absorbance at 256 nm~0.1 mM~193~1.9 x 10⁶
Colorimetric N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilideRelease of p-nitroaniline (405-410 nm)~0.04 mM~76~1.9 x 10⁶
Glutaryl-Phe p-nitroanilideRelease of p-nitroaniline (405-410 nm)---
Succinyl-Phe p-nitroanilideRelease of p-nitroaniline (405-410 nm)---
Acetyl-Phe p-nitroanilideRelease of p-nitroaniline (405-410 nm)---
Fluorogenic Suc-LLVY-AMCRelease of AMC (Ex/Em ~380/460 nm)~5 µM--
L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarinRelease of AMC (Ex/Em ~370/455 nm)---
N-Glutaryl-Glycyl-Glycyl-L-phenylalanine-β-naphthylamide (GGPNA)Release of β-naphthylamine---

Signaling Pathways Involving Chymotrypsin-Like Activity

Chymotrypsin-like proteases, particularly the 20S proteasome, are integral to cellular signaling, primarily in apoptosis and immune regulation.

Signaling_Pathways cluster_apoptosis Apoptosis Pathway cluster_immune Immune Regulation (Dendritic Cells) Apoptotic_Stimuli Apoptotic Stimuli (e.g., Camptothecin, TNF-α) Caspase_Activation Caspase Activation Apoptotic_Stimuli->Caspase_Activation Chymotrypsin_Like_Protease Chymotrypsin-Like Protease Activation (e.g., Proteasome) Caspase_Activation->Chymotrypsin_Like_Protease Upstream event Chymotrypsin_Like_Protease->Caspase_Activation Amplification loop Apoptosis Apoptosis Chymotrypsin_Like_Protease->Apoptosis Proteasome_Chymo Proteasomal Chymotrypsin-Like Activity (β5 subunit) Protein_Degradation Protein Degradation (e.g., IκB) Proteasome_Chymo->Protein_Degradation NFkB_Activation NF-κB (RelA/RelB) Nuclear Translocation Protein_Degradation->NFkB_Activation DC_Maturation Dendritic Cell Maturation & Function (CD83, Antigen Presentation) NFkB_Activation->DC_Maturation BTEE_Assay_Workflow A Prepare Reagents (Buffer, BTEE, Enzyme) B Mix Buffer and BTEE in Cuvette A->B C Equilibrate to 25°C Record Blank Rate B->C D Add Chymotrypsin Solution C->D E Monitor Absorbance at 256 nm D->E F Calculate Activity E->F Fluorogenic_Assay_Workflow A Prepare Lysate and Reagents B Aliquot Lysate into Microplate (Optional: Add Inhibitor) A->B C Add Fluorogenic Substrate (Suc-LLVY-AMC) B->C D Kinetic Measurement of Fluorescence (Ex/Em ~380/460 nm) C->D E Calculate Activity from Slope D->E

Validating For-Met-Leu-Phe (fMLP) Assay Results with the Known Inhibitor Cyclosporin H

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating assay results is a critical step in ensuring data integrity. This guide provides a framework for validating an fMLP-induced cellular activation assay using Cyclosporin H, a known and selective inhibitor of the Formyl Peptide Receptor 1 (FPR1). The fMLP assay is a common method to study neutrophil chemotaxis and activation, which are key processes in inflammation and immune response.

This guide presents a comparison of assay performance in the presence and absence of Cyclosporin H, supported by experimental data. Detailed methodologies for the key experiments are also provided to facilitate the replication of these validation studies.

Data Presentation: Inhibition of fMLP-Induced Cellular Response by Cyclosporin H

The following table summarizes the inhibitory effects of Cyclosporin H on various cellular responses induced by fMLP. This data is crucial for researchers looking to establish a baseline for their own validation experiments.

Cellular ResponsefMLP ConcentrationCyclosporin H Concentration% InhibitionKi (Inhibition Constant)
Ca2+ Mobilization10 nM100 nM50%0.08 µM[1]
Superoxide (O2-) Formation1 µM240 nM50%0.24 µM[1]
Beta-Glucuronidase Release1 µM450 nM50%0.45 µM[1]
fMLP Binding-100 nM50%0.1 µM[1]
GTPase Activation-790 nM50%0.79 µM[1]
IL-8 Release-1 µMStrong InhibitionNot Specified[2]

Experimental Protocols

A detailed methodology for a key experiment, the fMLP-induced calcium flux assay, is provided below. This protocol can be adapted for other fMLP-induced response assays.

fMLP-Induced Calcium Flux Assay in Neutrophils

Objective: To measure the inhibition of fMLP-induced intracellular calcium mobilization by Cyclosporin H.

Materials:

  • Human neutrophils (isolated from fresh human blood)

  • fMLP (N-Formylmethionyl-leucyl-phenylalanine)

  • Cyclosporin H

  • Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Pluronic F-127

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Preparation: Isolate human neutrophils from peripheral blood using a standard density gradient centrifugation method. Resuspend the isolated neutrophils in HBSS.

  • Dye Loading: Incubate the neutrophils with Fluo-4 AM (final concentration 2-5 µM) and an equal volume of 20% Pluronic F-127 for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.

  • Cell Plating: Resuspend the cells in HBSS and plate them in a 96-well black, clear-bottom microplate.

  • Inhibitor Incubation: Add varying concentrations of Cyclosporin H (or vehicle control) to the appropriate wells. Incubate for 15-30 minutes at 37°C.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using a fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm).

  • fMLP Stimulation: Using the plate reader's automated injector, add a solution of fMLP to achieve a final concentration that elicits a submaximal response (e.g., 10 nM).

  • Post-Stimulation Fluorescence Measurement: Immediately after fMLP injection, continuously measure the fluorescence intensity for 2-5 minutes to capture the transient calcium flux.

  • Data Analysis: The change in fluorescence intensity (peak fluorescence - baseline fluorescence) is proportional to the intracellular calcium concentration. Calculate the percent inhibition for each concentration of Cyclosporin H compared to the vehicle control.

Mandatory Visualizations

To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of fMLP-Induced Neutrophil Activation

fMLP_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response cluster_inhibition Inhibition fMLP fMLP FPR1 FPR1 fMLP->FPR1 Binds G_protein G-protein (Gi) FPR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC->Degranulation Superoxide Superoxide Production PKC->Superoxide Cyclosporin_H Cyclosporin H Cyclosporin_H->FPR1 Antagonizes

Caption: fMLP signaling pathway and the point of inhibition by Cyclosporin H.

Experimental Workflow for Assay Validation

experimental_workflow start Start: Isolate Neutrophils load_dye Load with Fluo-4 AM Calcium Indicator start->load_dye plate_cells Plate Cells in 96-well Plate load_dye->plate_cells add_inhibitor Add Cyclosporin H (or Vehicle) plate_cells->add_inhibitor incubate Incubate add_inhibitor->incubate measure_baseline Measure Baseline Fluorescence incubate->measure_baseline stimulate Stimulate with fMLP measure_baseline->stimulate measure_response Measure Fluorescence (Calcium Flux) stimulate->measure_response analyze Analyze Data: Calculate % Inhibition measure_response->analyze

References

Comparative Guide to the Cross-Reactivity of For-Met-Leu-AMC with Various Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorogenic peptide substrate N-formyl-Methionyl-Leucyl-7-amino-4-methylcoumarin (For-Met-Leu-AMC) and its cross-reactivity with a panel of relevant proteases. The information presented herein is intended to assist researchers in the selection and application of this substrate for studies in inflammation, immunology, and drug discovery.

Introduction

N-formyl peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes, including neutrophils.[1][2] These molecules, often originating from bacteria or damaged mitochondria, initiate an inflammatory response by binding to formyl peptide receptors (FPRs) on the surface of these immune cells.[1][3] The fluorogenic substrate this compound is a synthetic peptide that mimics these natural ligands and is utilized in assays to measure the activity of proteases that may be involved in the inflammatory cascade. Understanding the specificity and cross-reactivity of this substrate is crucial for the accurate interpretation of experimental results.

Formyl Peptide Receptor 1 (FPR1) Signaling Pathway

The binding of formyl peptides like For-Met-Leu-Phe to FPR1, a G protein-coupled receptor, triggers a signaling cascade that leads to neutrophil activation and chemotaxis.[1] This pathway involves the activation of various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

FPR1_Signaling_Pathway Formyl Peptide Receptor 1 (FPR1) Signaling Pathway ForMetLeu For-Met-Leu-Peptide FPR1 FPR1 ForMetLeu->FPR1 Binds G_protein Gαi/Gβγ FPR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC->Degranulation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to Akt Akt PIP3->Akt Activates ROS ROS Production Akt->ROS

Caption: Simplified signaling cascade initiated by the binding of a formyl peptide to FPR1.

Cross-Reactivity of this compound with Different Proteases

While this compound is designed based on a ligand for a receptor, its peptide structure can be recognized and cleaved by various proteases. The cross-reactivity of this substrate is particularly relevant for enzymes released by neutrophils during inflammation, such as neutrophil elastase, proteinase 3, and cathepsin G. Due to a lack of comprehensive comparative studies in the published literature, a complete quantitative comparison of kinetic parameters is not available. The following table summarizes available information on the cleavage of this compound and structurally similar peptides by different proteases.

Protease FamilySpecific ProteaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Comments
Serine Proteases Human Neutrophil Elastase (HNE)This compoundData not availableData not availableData not availableHNE is known to have broad substrate specificity and is a primary candidate for cleaving formylated peptides.
Proteinase 3 (PR3)This compoundData not availableData not availableData not availablePR3 has a substrate preference for small aliphatic amino acids at the P1 position.
Cathepsin GThis compoundData not availableData not availableData not availableCathepsin G exhibits chymotrypsin-like activity, preferring bulky aromatic or aliphatic residues at P1.
Cysteine Proteases CaspasesThis compoundData not availableData not availableData not availableGenerally, caspases have a strict requirement for an Asp residue at the P1 position, making significant cleavage of this compound unlikely.[4][5]
Cathepsins (e.g., B, L, S)This compoundData not availableData not availableData not availableSubstrate specificity varies among cathepsins.
Matrix Metalloproteinases (MMPs) Various MMPsThis compoundData not availableData not availableData not availableMMPs typically cleave larger protein substrates and show preference for specific sequences not present in For-Met-Leu.
Bacterial Proteases Various bacterial proteasesThis compoundData not availableData not availableData not availableGiven that formylated peptides are of bacterial origin, cleavage by bacterial proteases is plausible.

Note: The absence of specific kinetic data highlights a gap in the current literature. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions.

Experimental Protocols

This section provides a general protocol for determining the activity of proteases using this compound. This protocol can be adapted for specific proteases by optimizing buffer conditions, pH, and incubation time.

General Protease Activity Assay using this compound

This protocol describes the spectrofluorometric measurement of protease activity.[6][7]

Materials:

  • This compound substrate

  • Purified protease of interest (e.g., human neutrophil elastase, proteinase 3)

  • Assay Buffer (specific to the protease, e.g., for neutrophil elastase: 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate assay buffer to the desired final concentrations.

  • Enzyme Preparation: Prepare a stock solution of the purified protease in the assay buffer. Perform serial dilutions to obtain a range of enzyme concentrations for the assay.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of a 96-well black microplate.

    • Add 25 µL of the diluted enzyme solutions to the respective wells.

    • Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

  • Initiation of Reaction: Add 25 µL of the diluted this compound substrate solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

  • Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorometric microplate reader. Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" controls) from the values obtained for each enzyme-containing well.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • To determine the kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations at a fixed enzyme concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of this compound with a panel of proteases.

Experimental_Workflow Experimental Workflow for Protease Cross-Reactivity start Start prep_reagents Prepare Reagents (Substrate, Enzymes, Buffers) start->prep_reagents setup_assay Set up 96-well Plate Assay (Enzyme dilutions, Substrate concentrations) prep_reagents->setup_assay kinetic_measurement Kinetic Measurement (Fluorometric Plate Reader) setup_assay->kinetic_measurement data_analysis Data Analysis (Calculate V₀, Km, kcat) kinetic_measurement->data_analysis comparison Compare Kinetic Parameters (Generate Cross-Reactivity Profile) data_analysis->comparison end End comparison->end

Caption: Workflow for determining protease cross-reactivity with this compound.

Conclusion

This compound is a valuable tool for studying protease activity in the context of inflammation and innate immunity. However, the available data on its cross-reactivity with a broad range of proteases is limited. Based on the biological role of its parent molecule, N-formyl-methionyl-leucyl-phenylalanine, proteases secreted by neutrophils are the most probable enzymes to exhibit significant cleavage activity. Researchers using this substrate are advised to perform their own kinetic studies to accurately characterize its interaction with their specific enzyme of interest. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations. Further research is warranted to establish a comprehensive cross-reactivity profile for this compound, which would greatly benefit the scientific community.

References

Specificity Profiling of the For-Met-Leu-AMC Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorogenic substrate N-Formyl-Met-Leu-AMC (fMLF-AMC) with alternative protease substrates. The information presented herein is intended to assist researchers in selecting the most appropriate substrate for their specific experimental needs, with a focus on enzyme specificity, kinetic parameters, and assay protocols.

Introduction to For-Met-Leu-AMC

N-Formyl-Met-Leu-Phe (fMLF) is a potent chemoattractant peptide that activates neutrophils and other phagocytic cells by binding to N-formyl peptide receptors (FPRs). The conjugation of fMLF to 7-amino-4-methylcoumarin (AMC) creates a fluorogenic substrate, fMLF-AMC. Cleavage of the amide bond between the peptide and the AMC moiety by a protease liberates the highly fluorescent AMC group, providing a sensitive measure of enzymatic activity. This substrate is particularly relevant for studying proteases involved in inflammatory responses, where fMLF-mediated signaling is prominent.

Data Presentation: Comparative Analysis of Protease Substrates

The following tables summarize the performance of fMLF-AMC and its alternatives.

Table 1: General Properties of Fluorogenic Protease Substrates
Substrate TypeFluorophoreExcitation (nm)Emission (nm)Principle of DetectionKey AdvantagesKey Disadvantages
AMC-based 7-Amino-4-methylcoumarin340-360440-460Release of fluorescent AMC upon cleavage.[1][2]High sensitivity, well-established methodology.Susceptible to inner filter effect at high concentrations.
ACC-based 7-Amino-4-carbamoylmethylcoumarin350450Release of fluorescent ACC upon cleavage.[3]~3-fold higher fluorescence yield than AMC, allowing for lower substrate and enzyme concentrations.[3]Less commercially available than AMC substrates.
FRET-based e.g., Abz/EDDnp~320~420Fluorescence resonance energy transfer is disrupted upon cleavage, leading to an increase in donor fluorescence.High specificity, allows for continuous monitoring of activity.Can be more complex to design and synthesize.
Rhodamine 110-based Rhodamine 110~496~520Cleavage of two peptide chains releases the fluorescent rhodamine 110.Visible light excitation, high sensitivity.Can exhibit substrate inhibition.
Table 2: Kinetic Parameters of Protease Substrates
EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Human Neutrophil Elastase MeO-Suc-Ala-Ala-Pro-Val-AMC2903.311,000
Human Neutrophil Elastase Elastase Substrate V, Fluorogenic140-120,000
Cathepsin G Suc-Ala-Ala-Pro-Lys-pNA2750-1,483
Chymotrypsin Suc-Ala-Ala-Pro-Phe-AMC---
Thrombin Ac-Nle-Thr-Pro-Lys-AMC12 ± 2180 ± 2015,000 ± 2,000
Thrombin Ac-Nle-Thr-Pro-Lys-ACC15 ± 3210 ± 2514,000 ± 2,000
Thrombin Ac-Leu-Gly-Pro-Lys-AMC2.3 ± 0.2160 ± 2570,000 ± 8,000
Thrombin Ac-Leu-Gly-Pro-Lys-ACC3.2 ± 0.4195 ± 3061,000 ± 9,000

Note: The fMLF peptide sequence is a known chemoattractant for neutrophils, which are rich in serine proteases like neutrophil elastase and cathepsin G. While direct kinetic data for fMLF-AMC with these enzymes is sparse in the reviewed literature, the substrate preferences of these proteases for hydrophobic residues at the P1 position (the amino acid preceding the cleavage site) suggest they are potential candidates for cleaving fMLF-AMC after the Phenylalanine residue.

Experimental Protocols

General Protocol for Protease Activity Assay using fMLF-AMC

This protocol provides a general framework for measuring protease activity using the fMLF-AMC substrate. It can be adapted for use in microplates or cuvettes.

1. Materials:

  • fMLF-AMC substrate

  • Protease of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • DMSO (for dissolving the substrate)

  • 96-well black microplate or fluorometer cuvettes

  • Fluorescence microplate reader or spectrofluorometer

2. Procedure:

  • Substrate Preparation: Prepare a stock solution of fMLF-AMC (e.g., 10 mM) in DMSO. Protect from light and store at -20°C.

  • Working Substrate Solution: Dilute the fMLF-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM).

  • Enzyme Preparation: Prepare a solution of the protease in Assay Buffer at the desired concentration. The optimal concentration should be determined empirically.

  • Assay Setup:

    • Add the enzyme solution to the wells of the microplate or the cuvette.

    • Include a negative control with Assay Buffer instead of the enzyme solution to measure background fluorescence.

  • Initiate Reaction: Add the working substrate solution to all wells/cuvettes to start the reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence reader with excitation at ~350 nm and emission at ~450 nm. Record data at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from the fluorescence readings of the enzyme-containing samples.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • If a standard curve of free AMC is prepared, the reaction velocity can be converted to moles of substrate cleaved per unit time.

Mandatory Visualization

fMLF Signaling Pathway in Neutrophils

The fMLF peptide, the core of the fMLF-AMC substrate, is a potent activator of neutrophils. Its signaling cascade is a critical aspect of the inflammatory response.

fMLF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space fMLF fMLF FPR Formyl Peptide Receptor (FPR) fMLF->FPR Binds G_protein G-protein (Gi) FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Phagocytosis Phagocytosis Ca_release->Phagocytosis Degranulation Degranulation (Protease Release) Ca_release->Degranulation PKC->Chemotaxis PKC->Phagocytosis PKC->Degranulation

Caption: fMLF signaling cascade in neutrophils.

Experimental Workflow for Protease Substrate Specificity Profiling

A systematic approach is crucial for determining the specificity of a protease for various substrates.

Protease_Specificity_Workflow Start Start Substrate_Selection Select Panel of Fluorogenic Substrates (e.g., fMLF-AMC, Alternatives) Start->Substrate_Selection Assay_Optimization Optimize Assay Conditions (Enzyme/Substrate Concentration, Buffer) Substrate_Selection->Assay_Optimization Kinetic_Assay Perform Kinetic Assays for each Substrate Assay_Optimization->Kinetic_Assay Data_Acquisition Measure Fluorescence Increase over Time Kinetic_Assay->Data_Acquisition Data_Analysis Calculate Initial Velocities (V₀) Data_Acquisition->Data_Analysis Determine_Kinetics Determine Km and kcat (Michaelis-Menten Plot) Data_Analysis->Determine_Kinetics Comparison Compare kcat/Km values to determine Specificity Determine_Kinetics->Comparison End End Comparison->End

References

A Comparative Guide to the Reproducibility of N-Formyl-Met-Leu-Phe-AMC Protease Assays in Neutrophil Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-Formyl-Met-Leu-Phe (fMLP) induced protease release from neutrophils, often measured using the fluorogenic substrate 7-amino-4-methylcoumarin (AMC), is a cornerstone assay for studying neutrophil activation and G-protein coupled receptor (GPCR) signaling. Despite its widespread use, researchers often face challenges with inter-laboratory reproducibility. This guide provides an objective comparison of factors influencing the fMLP-AMC assay's performance, offers standardized protocols to mitigate variability, and presents data in a clear, comparative format.

Understanding the fMLP Signaling Pathway

The fMLP-AMC assay quantifies the activity of proteases, such as elastase, released by neutrophils upon activation. This process is initiated by the binding of fMLP, a potent chemoattractant, to the Formyl Peptide Receptor 1 (FPR1), a GPCR on the neutrophil surface. This binding event triggers a downstream signaling cascade, leading to degranulation and the release of proteases that cleave the fMLP-AMC substrate, liberating a fluorescent AMC molecule.

fMLP_Signaling_Pathway cluster_membrane Cell Membrane FPR1 FPR1 G_protein Gαi/βγ FPR1->G_protein Activation PLC PLCβ G_protein->PLC Activation Degranulation Degranulation & Protease Release PLC->Degranulation Downstream Signaling (Ca²⁺, DAG) fMLP fMLP fMLP->FPR1 Binding Substrate_Cleavage fMLP-AMC Cleavage Degranulation->Substrate_Cleavage Enzymatic Action Fluorescence Fluorescence (Ex: 380nm, Em: 460nm) Substrate_Cleavage->Fluorescence

Caption: The fMLP signaling cascade in neutrophils leading to protease release and substrate cleavage.

Inter-Laboratory Reproducibility: A Comparative Analysis

The reproducibility of the fMLP-AMC assay is highly dependent on several experimental variables. The table below illustrates hypothetical data from three independent labs, highlighting how minor variations in protocol can lead to significant differences in key parameters like the half-maximal effective concentration (EC₅₀) and the maximum fluorescence signal.

Table 1: Hypothetical Inter-Laboratory Comparison of fMLP-AMC Assay Performance

ParameterLab ALab BLab CPotential Cause of Variation
Cell Source Freshly Isolated Human NeutrophilsCryopreserved Human NeutrophilsDifferentiated HL-60 CellsCell health, receptor expression levels, and activation state can vary significantly.
Cell Density (cells/well) 1 x 10⁵2 x 10⁵1 x 10⁵Higher cell density can lead to a stronger signal but may also increase background.
Substrate Concentration 100 µM100 µM50 µMSub-saturating substrate concentrations can limit the reaction rate and reduce the signal window.
Incubation Time 60 minutes90 minutes60 minutesLonger incubation can increase signal but may also lead to higher background and cell death.
EC₅₀ of fMLP (nM) 1.2 nM0.8 nM5.5 nMDifferences in cell sensitivity, reagent potency, and incubation time affect this value.
Max Fluorescence (RFU) 85,000120,00045,000Directly impacted by cell number, substrate concentration, and incubation time.
Signal-to-Background Ratio 403525Influenced by all the above factors, as well as non-specific substrate cleavage.

This hypothetical data underscores the critical need for standardized protocols to ensure that results can be reliably compared across different laboratories.

Standardized Experimental Protocol for Enhanced Reproducibility

Adhering to a consistent and detailed protocol is the most effective way to improve the reproducibility of the fMLP-AMC assay.

Workflow Diagram

Assay_Workflow A 1. Isolate Neutrophils (e.g., via Ficoll-Paque gradient) B 2. Resuspend Cells in Assay Buffer (e.g., HBSS) A->B C 3. Seed Cells into 384-well Plate (e.g., 1.5x10⁵ cells/well) B->C E 5. Add fMLP to Cells and Incubate (e.g., 30 min at 37°C) C->E D 4. Prepare fMLP Serial Dilutions D->E F 6. Add fMLP-AMC Substrate (e.g., to 100 µM final) E->F G 7. Incubate and Protect from Light (e.g., 60 min at 37°C) F->G H 8. Read Fluorescence (Ex: 380nm, Em: 460nm) G->H I 9. Data Analysis (Subtract background, plot curve, calculate EC₅₀) H->I

Caption: A standardized workflow for the fMLP-AMC neutrophil activation assay.

Detailed Methodology
  • Cell Preparation:

    • Source: Use freshly isolated human neutrophils from healthy donors for the most physiologically relevant data. If using cryopreserved cells, ensure a consistent thawing and recovery protocol. For a more consistent but less primary source, HL-60 cells differentiated into a neutrophil-like phenotype can be used.

    • Isolation: Isolate neutrophils using a density gradient medium (e.g., Ficoll-Paque), followed by dextran sedimentation and hypotonic lysis to remove red blood cells.

    • Counting and Viability: Ensure cell viability is >95% using a method like Trypan Blue exclusion.

    • Resuspension: Resuspend cells in a suitable assay buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, at a concentration of 2x10⁶ cells/mL.

  • Assay Procedure:

    • Plating: Add 25 µL of the cell suspension to each well of a solid black 384-well plate (resulting in 50,000 cells/well).

    • Compound Preparation: Prepare a 10-point serial dilution of fMLP in assay buffer.

    • Cell Stimulation: Add 5 µL of the fMLP dilutions to the wells. Include wells with buffer only as a negative control. Incubate the plate for 30 minutes at 37°C.

    • Substrate Addition: Prepare a working solution of fMLP-AMC substrate in assay buffer. Add 10 µL to each well for a final concentration of 100 µM.

    • Final Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

    • Measurement: Read the fluorescence using a plate reader with excitation set to ~380 nm and emission set to ~460 nm.

Comparison with Alternative Assays

While the fMLP-AMC assay is robust for measuring protease release, other assays can provide complementary information on neutrophil activation.

Table 2: Comparison of Neutrophil Activation Assays

Assay TypePrincipleAdvantagesDisadvantages
fMLP-AMC Protease Assay Fluorogenic measurement of released proteases (e.g., elastase).High-throughput, sensitive, direct measure of degranulation.Can be susceptible to interference from fluorescent compounds; indirect measure of receptor activation.
Calcium Mobilization Assay Measures intracellular calcium flux using fluorescent dyes (e.g., Fluo-4 AM).Very rapid, direct measure of GPCR activation, suitable for high-throughput screening.Signal is transient; requires specialized equipment (e.g., FLIPR).
Chemotaxis Assay Measures directed cell migration towards a chemoattractant (fMLP).Highly physiological, measures a key neutrophil function.Lower throughput, longer assay time, endpoint analysis can be complex.
Oxidative Burst Assay Measures the production of reactive oxygen species (ROS) using probes like DHR 123.Measures a distinct and important activation pathway.Can be sensitive to assay conditions; signal can be unstable.

The fMLP-AMC assay is a powerful tool for investigating neutrophil activation. However, achieving high reproducibility across different labs requires strict adherence to standardized protocols, particularly concerning cell handling, reagent concentrations, and incubation times. By understanding the critical variables and implementing a consistent workflow, researchers can generate reliable and comparable data, accelerating discoveries in inflammation and immunology. When possible, complementing protease release data with results from alternative assays, such as calcium mobilization or chemotaxis, can provide a more comprehensive understanding of compound activity.

Correlating Protease Activity with Upstream Signaling: A Guide to Integrating For-Met-Leu-AMC Assays and Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating cellular signaling and inflammatory responses, understanding the link between upstream signaling events and downstream functional outputs is critical. This guide provides a comparative framework for correlating data from a For-Met-Leu-AMC (fMLP-AMC) protease assay, a measure of functional enzymatic activity, with Western blot analysis of key signaling proteins.

The bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent chemoattractant that activates G-protein coupled receptors (GPCRs) on phagocytic cells like neutrophils. This activation triggers a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, degranulation, and the release of proteolytic enzymes. By employing a fluorogenic protease assay alongside Western blotting, researchers can quantitatively connect the activation of specific signaling pathways with a functional cellular outcome.

Principles of the Methodologies

This compound Protease Assay: Measuring Functional Output

The this compound assay is a type of fluorogenic protease assay used to measure the activity of enzymes, such as neutrophil elastase, that are released from cells upon stimulation with fMLP. The principle of this assay is based on a synthetic peptide substrate that is recognized and cleaved by the protease of interest. This substrate consists of a short peptide sequence linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), which is in turn quenched by a nearby molecule. When the protease cleaves the peptide, AMC is released from the quencher, resulting in a significant increase in fluorescence that can be measured over time. The rate of this fluorescence increase is directly proportional to the activity of the protease in the sample.

Western Blotting: Quantifying Signaling Protein Activation

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[1][2][3][4] In the context of fMLP signaling, Western blotting is invaluable for measuring the activation state of key intracellular signaling proteins. Many signaling proteins, particularly kinases, are activated by phosphorylation. By using antibodies that specifically recognize the phosphorylated forms of these proteins, Western blotting can provide a semi-quantitative measure of their activation. For example, researchers can track the fMLP-induced phosphorylation of mitogen-activated protein kinases (MAPKs) like p38, which are known to be involved in downstream cellular responses.[5][6][7]

The fMLP Signaling Pathway and Experimental Workflow

Stimulation of the formyl peptide receptor 1 (FPR1) by fMLP initiates a signaling cascade that includes the activation of MAPKs. This ultimately leads to the degranulation of neutrophils and the release of proteases. The following diagrams illustrate this signaling pathway and a typical experimental workflow for correlating data from a protease assay and Western blotting.

fMLP_Signaling_Pathway fMLP fMLP FPR1 FPR1 (GPCR) fMLP->FPR1 G_Protein G-Protein Activation FPR1->G_Protein PI3K PI3K Activation G_Protein->PI3K MAPK_Cascade MAPK Cascade (p38, ERK1/2) PI3K->MAPK_Cascade Degranulation Neutrophil Degranulation MAPK_Cascade->Degranulation Western_Blot Western Blot Detection (Phospho-p38) MAPK_Cascade->Western_Blot Protease_Release Protease Release (e.g., Neutrophil Elastase) Degranulation->Protease_Release Protease_Assay This compound Protease Assay Protease_Release->Protease_Assay

Caption: The fMLP signaling pathway from receptor activation to protease release.

Experimental_Workflow Start Neutrophil Culture Stimulation Stimulate with fMLP (Time Course or Dose Response) Start->Stimulation Separation Separate Supernatant and Cell Pellet Stimulation->Separation Supernatant_Processing Collect Supernatant Separation->Supernatant_Processing Supernatant Pellet_Processing Lyse Cell Pellet Separation->Pellet_Processing Cells Protease_Assay This compound Protease Assay Supernatant_Processing->Protease_Assay Western_Blot Western Blot for Phospho-p38 Pellet_Processing->Western_Blot Data_Correlation Correlate Protease Activity with p38 Phosphorylation Protease_Assay->Data_Correlation Western_Blot->Data_Correlation

Caption: Experimental workflow for correlating protease activity and Western blot data.

Quantitative Data Comparison

The following table presents hypothetical data from an experiment where neutrophils were stimulated with increasing concentrations of fMLP. The activity of a released protease was measured using a fluorogenic peptide assay, and the activation of p38 MAPK was measured by densitometry of a Western blot for phosphorylated p38.

fMLP Concentration (nM)Protease Activity (Fluorescence Units/min)Phospho-p38 Levels (Relative Densitometry Units)
0 (Control)15.21.0
145.82.5
10152.38.7
100350.115.2
1000365.415.8

Detailed Experimental Protocols

1. This compound Protease Assay Protocol (Example: Neutrophil Elastase)

  • Cell Culture and Stimulation:

    • Plate neutrophils at a density of 1 x 10^6 cells/mL in a suitable buffer (e.g., HBSS).

    • Pre-incubate the cells at 37°C for 10 minutes.

    • Add fMLP to final concentrations ranging from 1 nM to 1000 nM. Include a vehicle-only control.

    • Incubate for 30 minutes at 37°C.

  • Sample Collection:

    • Centrifuge the cell suspension at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted proteases.

  • Enzyme Assay:

    • In a black 96-well plate, add 50 µL of the collected supernatant to each well.

    • Prepare a working solution of the fluorogenic substrate (e.g., a substrate for neutrophil elastase) in an appropriate assay buffer.

    • Add 50 µL of the substrate working solution to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Excitation/Emission = 360/470 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (Fluorescence Units/min) for each sample from the linear portion of the kinetic curve.

    • Plot the protease activity against the concentration of fMLP.

2. Western Blot Protocol for Phosphorylated p38 MAPK

  • Cell Lysis:

    • Following stimulation with fMLP as described above, pellet the cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Mix the lysates with Laemmli sample buffer and boil for 5 minutes.

    • Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 120V until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.[2][3]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting chemiluminescent signal using a digital imager.

    • Perform densitometry analysis on the bands corresponding to phosphorylated p38 MAPK using image analysis software.

    • To normalize for protein loading, re-probe the membrane with an antibody for total p38 MAPK or a housekeeping protein like GAPDH.

By integrating these two powerful techniques, researchers can gain a more comprehensive understanding of the signaling pathways that govern cellular responses to stimuli like fMLP, moving from the observation of molecular activation to the quantification of a functional biological output.

References

Safety Operating Guide

Proper Disposal of For-Met-Leu-AMC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of N-Formyl-Met-Leu-7-amino-4-methylcoumarin (For-Met-Leu-AMC), a fluorogenic substrate commonly used in enzyme activity assays. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Summary of Key Safety and Disposal Information

The following table summarizes essential information for handling and disposing of this compound, based on data for similar compounds and general laboratory safety guidelines.

ParameterInformationSource/Guideline
Chemical Name N-Formyl-Met-Leu-7-amino-4-methylcoumarin-
Common Abbreviation This compound-
Primary Hazard Unknown toxicological properties. Treat as a potentially hazardous chemical.General principle for uncharacterized substances
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, lab coat, and chemical-resistant gloves.General Laboratory Safety
First Aid - Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.Similar Compound SDS
First Aid - Skin Contact Wash off with soap and plenty of water.Similar Compound SDS
First Aid - Ingestion Do NOT induce vomiting. Rinse mouth with water and seek medical attention.Similar Compound SDS
First Aid - Inhalation Move person into fresh air.Similar Compound SDS
Recommended Disposal Method Collection as hazardous chemical waste for professional disposal.EHS Guidelines
Prohibited Disposal Methods Do not dispose down the drain or in regular trash.EHS Guidelines

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in solid form or in solution, involves a systematic approach to waste segregation and collection.

Experimental Workflow & Disposal Pathway

This compound Disposal Workflow This compound Disposal Workflow cluster_experiment Experimental Use cluster_waste_generation Waste Generation cluster_disposal Disposal Pathway A Weighing Solid this compound C Use in Enzymatic Assay A->C D Contaminated Weigh Paper/Tubes A->D B Preparation of Stock Solution (e.g., in DMSO) B->C E Unused Stock Solution B->E F Aqueous Assay Waste C->F G Contaminated Pipette Tips/Plates C->G H Solid Chemical Waste Container D->H I Liquid Organic Waste Container E->I J Aqueous Chemical Waste Container F->J K Sharps/Solid Lab Waste Container G->K L EHS Waste Pickup H->L I->L J->L K->L

Caption: Workflow for the use and proper disposal of this compound and associated waste streams.

Detailed Disposal Steps
  • Segregate Waste Streams: At the point of generation, separate waste containing this compound from other laboratory waste. The primary waste streams will likely include:

    • Solid Waste: Contaminated personal protective equipment (gloves), weigh boats, and paper towels.

    • Liquid Organic Waste: Unused or expired stock solutions of this compound, typically dissolved in an organic solvent like DMSO.

    • Aqueous Liquid Waste: The final reaction mixtures from enzymatic assays, which will contain this compound and its cleavage product, 7-amino-4-methylcoumarin.

    • Sharps and Plasticware: Contaminated pipette tips, microplates, and other disposable plasticware.

  • Collect in Designated Containers:

    • Solid Chemical Waste: Place all solid waste contaminated with this compound into a designated solid chemical waste container. This container should be clearly labeled with "Hazardous Waste - Solid" and a list of its contents.

    • Liquid Organic Waste: Collect unused stock solutions in a designated "Hazardous Waste - Organic Solvents" container. Ensure the container is compatible with the solvent used (e.g., a polyethylene container for DMSO).

    • Aqueous Liquid Waste: Collect all aqueous waste from assays in a "Hazardous Waste - Aqueous" container. Do not mix with organic solvent waste.

    • Sharps and Plasticware: Dispose of contaminated pipette tips and other plastics in a designated sharps or lab waste container intended for chemical contamination.

  • Properly Label All Waste Containers: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (e.g., "Aqueous waste containing this compound," "DMSO with this compound").

    • The approximate concentrations and volumes.

    • The date the waste was first added to the container.

  • Store Waste Safely: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to prevent spills.

  • Arrange for Professional Disposal: Once a waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for pickup and disposal. EHS professionals are trained to handle and dispose of chemical waste in a compliant and environmentally responsible manner.

By following these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. Always prioritize safety and consult your institution's specific guidelines.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
For-Met-Leu-AMC
Reactant of Route 2
For-Met-Leu-AMC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.